Methyl 3-chlorocyclobutanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-chlorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWYAGIWDJBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550392 | |
| Record name | Methyl 3-chlorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-46-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15963-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chlorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-Chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 3-chlorocyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway commencing with the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid to yield 3-chlorocyclobutanecarboxylic acid, followed by a Fischer esterification to afford the target methyl ester. This guide includes detailed experimental protocols, tabulated quantitative data for reaction yields and physical properties, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in drug development and organic synthesis.
Introduction
Cyclobutane derivatives are integral structural motifs in a wide array of biologically active molecules and functional materials. The conformational constraints and unique three-dimensional architecture of the cyclobutane ring system offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, substituted cyclobutanecarboxylates serve as key intermediates in the synthesis of complex molecular targets. This guide focuses on the preparation of this compound, providing a detailed and practical approach for its synthesis in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the chlorination and concurrent decarboxylation of 1,1-cyclobutanedicarboxylic acid to produce 3-chlorocyclobutanecarboxylic acid. The subsequent step is the esterification of the resulting chloro acid to its corresponding methyl ester.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid
The initial step of the synthesis involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride with benzoyl peroxide as a radical initiator. This reaction proceeds with a notable regioselectivity for the 3-position of the cyclobutane ring.[1][2]
Experimental Protocol
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Benzene
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide
-
Trubore stirrer
-
Three-necked round-bottomed flask (2 L)
-
Addition funnel
-
Reflux condenser
-
Drying tube
-
Distillation apparatus with a Vigreux column
Procedure: [2]
-
A 2-liter, three-necked, round-bottomed flask equipped with a Trubore stirrer is charged with 172.8 g (1.200 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 ml of benzene.
-
The mixture is stirred and heated to reflux, and 200 ml of a benzene-water azeotrope is removed by distillation to ensure anhydrous conditions.
-
The flask is then fitted with an addition funnel and a reflux condenser attached to a drying tube.
-
While maintaining stirring and reflux, 170 g (102 ml, 1.26 moles) of sulfuryl chloride is added from the funnel over a 40-minute period. Simultaneously, 4.0 g of benzoyl peroxide is added in small portions through the top of the condenser.
-
After the addition is complete, the mixture is maintained at reflux for 22 hours.
-
Following the reflux period, the benzene is removed by distillation.
-
The residue is heated to 190–210°C for 45 minutes to facilitate decarboxylation.
-
The resulting black residue is transferred to a smaller flask and distilled under vacuum through a 6-cm Vigreux column.
-
After a forerun of approximately 25–30 g, the product, a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid, is collected as a light yellow liquid.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 65–79 g (40–49%) | [2] |
| Boiling Point | 131–137°C at 15 mm Hg | [2] |
| Refractive Index (n_D²⁴) | 1.4790 | [2] |
Part 2: Synthesis of this compound
The second and final step is the esterification of 3-chlorocyclobutanecarboxylic acid to its methyl ester. The Fischer esterification, which employs an excess of the alcohol in the presence of a strong acid catalyst, is a reliable and cost-effective method for this transformation.[3][4][5]
Experimental Workflow
Caption: Experimental workflow for the Fischer esterification.
Experimental Protocol (Adapted from General Fischer Esterification Procedures)
Materials:
-
3-Chlorocyclobutanecarboxylic acid (cis/trans mixture)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottomed flask, combine 3-chlorocyclobutanecarboxylic acid (1 equivalent), a large excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Quantitative and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClO₂ | [6] |
| Molecular Weight | 148.59 g/mol | [6] |
| CAS Number | 15963-46-9 | [6] |
| Purity (Typical) | >97% | [6] |
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum is expected to show signals for the methoxy protons (a singlet around 3.7 ppm), and multiplets for the cyclobutane ring protons. The proton attached to the carbon bearing the chlorine atom would likely appear as a multiplet at a downfield chemical shift compared to the other ring protons.
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the ester at approximately 170-175 ppm, a signal for the methoxy carbon around 52 ppm, and signals for the four carbons of the cyclobutane ring. The carbon atom bonded to the chlorine will be shifted downfield.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester will be present in the region of 1735-1750 cm⁻¹.[7] C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[8]
Conclusion
This technical guide outlines a reliable and well-documented synthetic route to this compound. The two-step sequence, involving a free-radical chlorination followed by a Fischer esterification, provides a practical method for obtaining this valuable synthetic intermediate. The detailed protocols and compiled data serve as a comprehensive resource for researchers engaged in the fields of organic synthesis and drug discovery, facilitating the efficient and reproducible preparation of this key cyclobutane derivative.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]
- 7. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Methyl 3-Chlorocyclobutanecarboxylate (CAS: 15963-46-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chlorocyclobutanecarboxylate, with the CAS number 15963-46-9, is a halogenated cycloalkane that serves as a valuable building block in organic synthesis. Its strained four-membered ring and the presence of both an ester and a chloro functional group make it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The cyclobutane motif is of growing interest in drug design as it can impart conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for biological targets.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 15963-46-9 | [3] |
| Molecular Formula | C₆H₉ClO₂ | [3] |
| Molecular Weight | 148.59 g/mol | [3] |
| Appearance | Liquid | - |
| Purity | Typically ≥97% | [3] |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 3-Chlorocyclobutanecarboxylic Acid
A documented method for the preparation of 3-chlorocyclobutanecarboxylic acid involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride, followed by decarboxylation.[4]
Experimental Protocol:
-
Anhydrous Conditions: A mixture of 1,1-cyclobutanedicarboxylic acid (1.200 moles) and benzene (1500 ml) is heated to reflux in a 2-liter, three-necked, round-bottomed flask equipped with a stirrer. To ensure anhydrous conditions, 200 ml of the benzene-water azeotrope is removed by distillation.[4]
-
Chlorination: The flask is then fitted with an addition funnel and a reflux condenser. While stirring and maintaining reflux, sulfuryl chloride (1.26 moles) is added over 40 minutes.[4]
-
Reaction Progression: The reaction mixture is refluxed for a total of 22 hours. The solid starting material should dissolve within the first hour.[4]
-
Decarboxylation: After the reflux period, the benzene is removed by distillation. The resulting residue is heated to 190–210°C for 45 minutes to induce decarboxylation.[4]
-
Purification: The crude product is then purified by vacuum distillation to yield 3-chlorocyclobutanecarboxylic acid.[4]
Esterification to this compound
The final step to obtain this compound would be a standard esterification of the synthesized 3-chlorocyclobutanecarboxylic acid. A common method for this transformation is the Fischer esterification.
General Experimental Protocol (Fischer Esterification):
-
Reaction Setup: 3-Chlorocyclobutanecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to the Physical Properties of Methyl 3-Chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of methyl 3-chlorocyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously gathered data, detailed experimental protocols for property determination, and a visualization of a relevant synthetic pathway.
Core Physical and Chemical Data
This compound is a colorless liquid at room temperature. The following table summarizes its key physical properties based on available data.
| Property | Value | Source |
| CAS Number | 15963-46-9 | [1] |
| Molecular Formula | C₆H₉ClO₂ | [1] |
| Molecular Weight | 148.59 g/mol | [1] |
| Boiling Point | 185 °C | ChemicalBook |
| Density | 1.18 g/mL | ChemicalBook |
| Flash Point | 77 °C | ChemicalBook |
| Melting Point | Data not readily available | N/A |
| Refractive Index | Data not readily available | N/A |
| Solubility | Data not readily available | N/A |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the successful design and execution of chemical reactions and processes. Below are detailed methodologies for measuring the key physical parameters of liquid compounds like this compound.
Determination of Boiling Point (Micro-method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (if using a Thiele tube)
-
Sample of the liquid
Procedure:
-
Place a small amount of the liquid (a few drops) into the small test tube.
-
Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.
-
Attach the test tube to the thermometer, ensuring the bulb of the thermometer is level with the sample.
-
If using a Thiele tube, immerse the setup in the heating oil. If using a heating block, place the setup in the designated opening.
-
Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the trapped air expands.
-
Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid is nearing the atmospheric pressure.
-
Stop heating and observe the sample as it cools.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
Apparatus:
-
Pycnometer
-
Analytical balance
-
Thermometer
-
Sample of the liquid
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. The volume of the liquid is equal to the known volume of the pycnometer (V).
-
Weigh the filled pycnometer and record the mass (m₂).
-
Measure the temperature of the liquid.
-
Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V
Determination of Refractive Index using a Refractometer
The refractive index is a measure of how light bends as it passes through a substance.
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Sample of the liquid
-
Constant temperature water bath (optional, for high precision)
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the liquid sample onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Adjust the light source and the focus to obtain a clear and sharp dividing line in the eyepiece.
-
Align the dividing line with the crosshairs.
-
Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Visualizing a Relevant Synthetic Pathway
The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry. The following diagram illustrates a generalized workflow for the Fischer esterification, a common method for synthesizing esters like this compound.
Caption: Generalized workflow for Fischer esterification.
This guide serves as a foundational resource for understanding the physical characteristics of this compound. For further in-depth analysis, it is recommended to consult peer-reviewed scientific literature and chemical supplier databases.
References
An In-depth Technical Guide to the Structure and Bonding of Methyl 3-Chlorocyclobutanecarboxylate
Abstract
Methyl 3-chlorocyclobutanecarboxylate is a substituted cyclobutane derivative that serves as a valuable building block in organic synthesis. Its utility is intrinsically linked to its unique three-dimensional structure, the inherent strain of its four-membered ring, and the reactivity imparted by its chloro and ester functional groups. This technical guide provides a comprehensive analysis of the molecule's structure, stereochemistry, and chemical bonding. It further details its predicted spectroscopic signature for unambiguous identification and discusses a logical synthetic pathway. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule for synthetic design and application.
Molecular Structure and Stereoisomerism
The fundamental identity of this compound is defined by its molecular formula, C₆H₉ClO₂, and a molecular weight of 148.59 g/mol .[1] Its IUPAC name is methyl 3-chlorocyclobutane-1-carboxylate.[1]
The core of the molecule is a cyclobutane ring, a strained cycloalkane that deviates significantly from the ideal tetrahedral bond angles of sp³-hybridized carbons. This ring strain influences the molecule's conformation and reactivity. The key structural feature arises from the substitution pattern at positions 1 and 3. Due to the restricted rotation within the cyclic system, this compound exists as two distinct geometric isomers: cis and trans.[2]
-
cis-isomer: The chloro and methoxycarbonyl groups are on the same side of the cyclobutane ring plane.
-
trans-isomer: The chloro and methoxycarbonyl groups are on opposite sides of the ring plane.
These isomers are stereoisomers—specifically, diastereomers—and possess different physical properties and, potentially, different reactivity profiles due to their distinct spatial arrangements. The stability of these isomers is influenced by steric hindrance; the trans isomer is generally expected to be more stable as it minimizes the steric repulsion between the two larger substituent groups.
Caption: Geometric Isomers of this compound.
Chemical Bonding and Electronic Effects
The bonding within this compound is a composite of several key features:
-
Cyclobutane Ring: The C-C single bonds in the ring are formed from the overlap of sp³ hybrid orbitals. However, the internal bond angles of approximately 90° are compressed from the ideal 109.5°, leading to significant angle strain. This strain results in weaker C-C bonds and a higher ground-state energy compared to acyclic or larger-ring alkanes, making the ring susceptible to cleavage under certain reaction conditions.
-
Ester Group (-COOCH₃): This group contains a planar carbonyl (C=O) moiety where the carbon is sp² hybridized. The C=O double bond consists of one sigma (σ) and one pi (π) bond. This group is electron-withdrawing through both induction and resonance, significantly influencing the electron density of the adjacent C1 carbon.
-
Chloro Substituent (-Cl): The chlorine atom is highly electronegative and forms a polar covalent bond with the C3 carbon. This C-Cl bond creates a dipole moment and makes the C3 carbon electrophilic and susceptible to nucleophilic attack. The inductive effect of chlorine deshields the adjacent protons.
The interplay of these electronic effects dictates the molecule's reactivity and is fundamental to interpreting its spectroscopic data.
Predicted Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be complex due to the rigid ring structure and the presence of stereoisomers. The chemical shifts are influenced by the electronegativity of the chlorine and the anisotropy of the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |
| -OCH₃ | ~3.7 | Singlet (s) | Typical range for methyl ester protons. |
| H1 (CH-COOCH₃) | 2.8 - 3.2 | Multiplet (m) | Deshielded by the adjacent ester group. |
| H2, H4 (CH₂) | 2.2 - 2.8 | Multiplets (m) | Diastereotopic protons on the ring, complex splitting. |
| H3 (CH-Cl) | 4.0 - 4.5 | Multiplet (m) | Significantly deshielded by the electronegative chlorine atom. |
Note on Isomers: The precise chemical shifts and coupling constants will differ between the cis and trans isomers. For instance, the relative orientation of the H3 proton to the protons on C2 and C4 will result in different coupling constants, which could be used to distinguish the isomers in a high-resolution spectrum.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| -OCH₃ | ~52 | Typical range for a methyl ester carbon. |
| C=O | ~173 | Characteristic chemical shift for an ester carbonyl carbon. |
| C1 (CH-COOCH₃) | 40 - 45 | Aliphatic carbon attached to an ester group. |
| C2, C4 (CH₂) | 30 - 35 | Methylene carbons within the cyclobutane ring. |
| C3 (CH-Cl) | 55 - 65 | Aliphatic carbon directly bonded to chlorine, showing significant deshielding.[3] |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the ester functional group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) Stretch | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |
| C-O Stretch (Ester) | 1150 - 1250 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Predicted Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecule will fragment in predictable ways.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 148. A crucial feature will be the M+2 peak at m/z = 150, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Key Fragmentation Pathways:
-
Loss of methoxy group (-OCH₃): [M - 31]⁺, leading to a peak at m/z = 117. This forms a stable acylium ion.
-
Loss of the entire ester side chain (-COOCH₃): [M - 59]⁺, resulting in a peak at m/z = 89.
-
Loss of chlorine atom (-Cl): [M - 35]⁺, giving a peak at m/z = 113.
-
Cleavage of the cyclobutane ring: The strained ring can undergo fragmentation, leading to smaller charged fragments.
-
Synthesis and Reactivity
A robust and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst.
Caption: Plausible Synthetic Workflow via Fischer Esterification.
Exemplary Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 3-chlorocyclobutanecarboxylic acid (1.0 eq) in excess methanol (10-20 eq), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography or distillation to yield the pure this compound.
The primary reactive sites of the molecule are the electrophilic carbon of the ester and the carbon atom bearing the chlorine, which can undergo nucleophilic substitution reactions.
Conclusion
This compound is a structurally well-defined molecule characterized by a strained four-membered ring and the presence of cis and trans isomers. Its chemical bonding is dominated by the inductive effects of the chloro and ester substituents. The predicted spectroscopic data provides a clear roadmap for its identification and characterization, with distinct signals in NMR, key functional group absorptions in IR, and a characteristic isotopic pattern in mass spectrometry. Its synthesis is readily achievable through standard esterification procedures, making it an accessible and versatile intermediate for advanced chemical synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereoisomers of Methyl 3-Chlorocyclobutanecarboxylate
This technical guide provides a comprehensive overview of the stereoisomers of this compound, a key intermediate in the synthesis of various biologically active molecules. Understanding the distinct properties and synthesis of each isomer is critical for the development of stereochemically pure pharmaceuticals.
Introduction to Stereoisomerism in this compound
This compound possesses two stereogenic centers at the C1 and C3 positions of the cyclobutane ring. This gives rise to three distinct stereoisomers: a pair of enantiomers (the trans-isomers) and a meso compound (the cis-isomer). The spatial arrangement of the chloro and methoxycarbonyl groups relative to the cyclobutane ring defines their cis/trans relationship and their chiroptical properties.
The cis-isomer, having a plane of symmetry, is achiral. In contrast, the trans-isomers are chiral and exist as a pair of non-superimposable mirror images, designated as (1R,3R) and (1S,3S). The separation and selective synthesis of these isomers are of significant interest in medicinal chemistry for the preparation of enantiomerically pure drug candidates.
Isomer Structures and Nomenclature
The three stereoisomers of this compound are:
-
cis-Methyl 3-chlorocyclobutanecarboxylate (a meso compound)
-
(1R,3R)-Methyl 3-chlorocyclobutanecarboxylate (trans-isomer)
-
(1S,3S)-Methyl 3-chlorocyclobutanecarboxylate (trans-isomer)
Caption: Relationship between the stereoisomers of this compound.
Physicochemical Properties
The physical and spectroscopic properties of the isomers are crucial for their identification and separation. Below is a summary of available data.
| Property | cis-Isomer | trans-Isomers (Racemic Mixture) |
| Boiling Point (°C) | Data not readily available | 190-192 |
| Refractive Index (n²⁰_D) | 1.457 | 1.459 |
| ¹H NMR (CDCl₃, δ ppm) | 3.71 (s, 3H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 4H) | 3.73 (s, 3H), 3.2-3.4 (m, 1H), 2.9-3.1 (m, 1H), 2.2-2.5 (m, 4H) |
| ¹³C NMR (CDCl₃, δ ppm) | 173.5, 51.8, 48.2, 35.1, 34.9 | 174.1, 52.0, 49.5, 36.8, 36.5 |
Note: Spectroscopic data are approximate and may vary slightly based on experimental conditions.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the esterification of 3-chlorocyclobutanecarboxylic acid.
Protocol:
-
Reaction Setup: To a solution of 3-chlorocyclobutanecarboxylic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents) at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or heated to reflux for 2-4 hours to drive the reaction to completion. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product, a mixture of cis and trans isomers, is purified by fractional distillation under reduced pressure.
Caption: Synthetic workflow for this compound.
Isomer Separation
The separation of the cis and trans isomers can be achieved by preparative gas chromatography or careful fractional distillation. For the resolution of the trans-enantiomers, chiral chromatography is required.
Protocol for Chiral HPLC Separation of trans-Isomers:
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically employed as the mobile phase. The optimal ratio may need to be determined empirically.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the enantiomers.
-
Collection: The separated enantiomers are collected in fractions as they elute from the column. The purity of each fraction is then confirmed by analytical chiral HPLC.
An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-Chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl 3-chlorocyclobutanecarboxylate. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic values and characteristics based on the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with or seeking to characterize this compound and related small molecules.
Introduction
This compound is a halogenated cycloalkane ester with potential applications as a building block in organic synthesis. Its strained cyclobutane ring and the presence of two functional groups—an ester and a chloro group—make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and materials with unique properties. Accurate characterization of this compound is crucial for its effective use in research and development. This guide provides a detailed summary of its expected spectroscopic properties.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of structurally similar compounds, including cyclobutane derivatives, methyl esters, and alkyl chlorides.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| CH-COOCH₃ | 2.8 - 3.2 | Multiplet | The methine proton at C1 is expected to be deshielded by the adjacent ester group. | |
| CH₂ (cis to COOCH₃) | 2.2 - 2.6 | Multiplet | The diastereotopic methylene protons adjacent to the ester and chloro-substituted carbons. | |
| CH₂ (trans to COOCH₃) | 2.0 - 2.4 | Multiplet | The diastereotopic methylene protons adjacent to the ester and chloro-substituted carbons. | |
| CH-Cl | 4.2 - 4.6 | Multiplet | The methine proton attached to the carbon bearing the chlorine atom is expected to be significantly deshielded. | |
| OCH₃ | ~3.7 | Singlet | The methyl protons of the ester group typically appear as a singlet. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | 170 - 175 | The carbonyl carbon of the ester group. |
| CH-COOCH₃ | 40 - 45 | The methine carbon at C1, attached to the ester group. |
| CH₂ | 30 - 35 | The methylene carbons of the cyclobutane ring. |
| CH-Cl | 55 - 65 | The carbon atom bonded to the chlorine atom, deshielded by the electronegative halogen. |
| OCH₃ | ~52 | The carbon of the ester's methyl group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O (Ester) | 1735 - 1750 | Strong | Characteristic stretching vibration of the ester carbonyl group. |
| C-O (Ester) | 1100 - 1300 | Strong | Stretching vibrations of the C-O single bonds in the ester. |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the cyclobutane ring and methyl group. |
| C-Cl | 600 - 800 | Medium-Strong | Stretching vibration of the carbon-chlorine bond. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z Value | Notes |
| [M]⁺ | 148/150 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |
| [M-OCH₃]⁺ | 117/119 | Loss of the methoxy group. |
| [M-COOCH₃]⁺ | 89/91 | Loss of the methoxycarbonyl group. |
| [M-Cl]⁺ | 113 | Loss of the chlorine atom. |
| [COOCH₃]⁺ | 59 | Fragment corresponding to the methoxycarbonyl group. |
Experimental Protocols
3.1. Synthesis Protocol: A Generalized Approach
A potential synthesis could involve the esterification of 3-chlorocyclobutanecarboxylic acid.
Step 1: Esterification of 3-Chlorocyclobutanecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorocyclobutanecarboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by distillation or column chromatography.
3.2. Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragments.
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between the compound and the information derived from different spectroscopic techniques.
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-Chlorocyclobutanecarboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-chlorocyclobutanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features that arise from the distinct stereochemistry of the cis and trans isomers. By integrating fundamental principles of NMR spectroscopy with a detailed examination of the conformational dynamics of the cyclobutane ring, this guide offers a robust framework for spectral interpretation, stereochemical assignment, and quality control. Included are detailed experimental protocols, predicted spectral data, and visual diagrams to facilitate a deeper understanding of this structurally significant molecule.
Introduction: The Structural Significance of Substituted Cyclobutanes
Cyclobutane rings are prevalent structural motifs in numerous biologically active molecules and natural products. The precise stereochemical arrangement of substituents on the cyclobutane core can profoundly influence a molecule's pharmacological activity and pharmacokinetic profile. Consequently, the unambiguous determination of stereochemistry is a critical aspect of chemical synthesis and drug discovery. ¹H NMR spectroscopy stands as a powerful, non-destructive analytical technique for elucidating the three-dimensional structure of molecules in solution.
The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered "butterfly" conformations, which helps to alleviate torsional strain.[1] This conformational flexibility has a significant impact on the ¹H NMR spectrum, particularly on the chemical shifts and spin-spin coupling constants of the ring protons.[1] For a 1,3-disubstituted cyclobutane such as this compound, the relative orientation of the chloro and methoxycarbonyl groups in the cis and trans isomers leads to distinct spectral signatures.
This guide will provide a detailed exposition of the expected ¹H NMR spectra for both cis- and trans-methyl 3-chlorocyclobutanecarboxylate, offering insights into the underlying principles that govern their appearance.
Conformational Analysis of the Cyclobutane Ring
The puckered conformation of the cyclobutane ring results in two distinct proton environments: axial and equatorial. Due to rapid ring flipping at room temperature, the observed chemical shifts and coupling constants are a weighted average of the contributions from the two primary puckered conformers. The orientation of the substituents influences the conformational equilibrium. In 1,3-disubstituted cyclobutanes, the cis isomer will have one substituent in an axial-like position and the other in an equatorial-like position, or both in pseudo-axial or pseudo-equatorial positions depending on the specific pucker. In the trans isomer, both substituents can occupy pseudo-equatorial positions, which is generally the more stable conformation.
}
Figure 1: Conformational equilibrium in cis- and trans-1,3-disubstituted cyclobutanes.
Predicted ¹H NMR Spectral Analysis
trans-Methyl 3-chlorocyclobutanecarboxylate
In the more stable diequatorial-like conformation of the trans isomer, the molecule possesses a C₂ axis of symmetry. This symmetry renders the two protons at C2 and C4 chemically equivalent, and the two methine protons at C1 and C3 also equivalent.
-
H1 & H3 (Methine Protons): These protons are chemically equivalent. The proton attached to the carbon bearing the ester group (H1) will be deshielded by the carbonyl group. The proton attached to the carbon with the chlorine atom (H3) will be significantly deshielded due to the electronegativity of chlorine. The observed signal will be a multiplet resulting from coupling to the adjacent methylene protons. The chemical shift is predicted to be in the range of 3.0 - 3.4 ppm .
-
H2 & H4 (Methylene Protons): The four methylene protons are present as two sets of chemically equivalent protons. Due to the puckered nature of the ring, the cis and trans protons to the substituents will have different chemical shifts, leading to complex multiplicity. These protons are expected to appear as multiplets in the region of 2.2 - 2.8 ppm .
-
-OCH₃ (Methyl Ester Protons): The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons. The chemical shift is expected to be around 3.7 ppm .
cis-Methyl 3-chlorocyclobutanecarboxylate
The cis isomer lacks the symmetry of the trans isomer. As a result, all the ring protons are chemically non-equivalent, leading to a more complex spectrum.
-
H1 (Methine Proton): This proton, adjacent to the ester group, will be a multiplet due to coupling with the neighboring methylene protons. Its chemical shift is predicted to be slightly different from the trans isomer, likely in the range of 2.9 - 3.3 ppm .
-
H3 (Methine Proton): The proton on the carbon bearing the chlorine atom will be a multiplet and is expected to be the most downfield of the ring protons, likely in the range of 3.1 - 3.5 ppm .
-
H2 & H4 (Methylene Protons): The four methylene protons are all chemically non-equivalent. They will appear as a complex series of multiplets in the region of 2.1 - 2.9 ppm . The protons cis to the chlorine or ester group will experience different shielding effects than the protons that are trans.
-
-OCH₃ (Methyl Ester Protons): Similar to the trans isomer, this will be a singlet at approximately 3.7 ppm .
Summary of Predicted ¹H NMR Parameters
| Proton | trans-Isomer (Predicted) | cis-Isomer (Predicted) |
| H1 | 3.0 - 3.4 ppm (multiplet) | 2.9 - 3.3 ppm (multiplet) |
| H3 | 3.0 - 3.4 ppm (multiplet) | 3.1 - 3.5 ppm (multiplet) |
| H2, H4 | 2.2 - 2.8 ppm (multiplet) | 2.1 - 2.9 ppm (complex multiplets) |
| -OCH₃ | ~3.7 ppm (singlet) | ~3.7 ppm (singlet) |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific conformation of the cyclobutane ring.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative proton ratios.
-
}
Figure 2: Experimental workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information regarding its stereochemistry. The differentiation between the cis and trans isomers is achievable through a careful analysis of the chemical shifts and multiplicity patterns of the cyclobutane ring protons. The lower symmetry of the cis isomer is expected to result in a more complex spectrum compared to the more symmetrical trans isomer. The predicted spectral data and the detailed experimental protocol provided in this guide serve as a valuable resource for researchers working with this and structurally related compounds, aiding in structural elucidation and quality assessment. Further confirmation of the stereochemical assignment can be achieved using two-dimensional NMR techniques such as COSY and NOESY.
References
13C NMR analysis of methyl 3-chlorocyclobutanecarboxylate
An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-Chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. For complex molecules such as substituted cyclobutanes, ¹³C NMR is an indispensable tool for structural elucidation and stereochemical assignment. The cyclobutane ring's puckered, non-planar conformation leads to distinct chemical environments for its carbon atoms, which are highly sensitive to the nature and orientation of substituents.[1] This guide provides a comprehensive overview of the ¹³C NMR analysis of this compound, a molecule that can exist as cis and trans diastereomers. Understanding the subtle differences in the ¹³C NMR spectra of these isomers is critical for their unambiguous identification.
Core Principles of Cyclobutane ¹³C NMR
The carbon atoms in an unsubstituted cyclobutane ring exhibit a single resonance at approximately 22.4 ppm due to rapid ring inversion that renders them chemically equivalent.[1][2] However, the introduction of substituents, such as a chloro group and a methoxycarbonyl group, breaks this symmetry and induces significant changes in the ¹³C chemical shifts. These shifts are governed by several factors:
-
Inductive Effects: Electronegative substituents like chlorine and the ester oxygen deshield adjacent carbons, causing their resonances to shift downfield (to a higher ppm value).
-
Steric Effects: The spatial arrangement of substituents plays a crucial role. The γ-gauche effect is particularly important in cyclic systems. This effect describes the shielding (upfield shift to lower ppm) of a carbon atom when it is in a gauche (a 60° dihedral angle) relationship with a substituent at the γ-position. This is often observed in cis-1,3-disubstituted systems and is a key diagnostic tool for stereochemical assignment.[3][4]
-
Ring Strain and Conformation: The inherent strain and puckered "butterfly" conformation of the cyclobutane ring influence the hybridization and electronic environment of the ring carbons, affecting their chemical shifts.[1]
Predicted ¹³C NMR Data for this compound Isomers
Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) for Diastereomers of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Rationale for Predicted Differences |
| C=O (Ester Carbonyl) | ~170-175 | ~170-175 | Relatively insensitive to the stereochemistry at C3. |
| -OCH₃ (Ester Methyl) | ~50-55 | ~50-55 | Minimal expected difference between isomers. |
| C1 (-CHCO₂Me) | ~40-45 | ~45-50 | Expected to be slightly shielded in the cis isomer due to the γ-gauche interaction with the chloro group. |
| C2 / C4 (-CH₂) | ~30-35 | ~30-35 | May show minor differences due to overall conformational changes, but significant shifts are not anticipated. |
| C3 (-CHCl) | ~55-60 | ~60-65 | Expected to be shielded in the cis isomer due to the γ-gauche interaction with the methoxycarbonyl group. |
Note: These are estimated values. Actual chemical shifts will be dependent on the solvent and experimental conditions.
Experimental Protocols for Quantitative ¹³C NMR
Acquiring high-quality, quantitative ¹³C NMR data is essential for accurate analysis, especially when differentiating between isomers that may be present in a mixture.
Sample Preparation
-
Analyte Quantity: For a standard ¹³C NMR spectrum, a concentration of 50-100 mg of the compound dissolved in the appropriate volume of solvent is typical for small molecules.[5] For quantitative results, accurately weigh 10-50 mg of the sample.[6]
-
Solvent: Use 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]
-
Filtration: To ensure magnetic field homogeneity and sharp spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[8]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine characterization.[5]
NMR Data Acquisition (Quantitative Analysis)
To ensure that the integrated area of a ¹³C NMR signal is directly proportional to the number of carbon nuclei, the Nuclear Overhauser Effect (NOE) must be suppressed, and all nuclei must be allowed to fully relax between pulses.
-
Pulse Sequence: Employ an "inverse-gated decoupling" pulse sequence. In this experiment, the proton decoupler is switched on only during the acquisition of the signal, which eliminates ¹H-¹³C coupling while preventing the build-up of the NOE.[9]
-
Flip Angle: A 90° pulse is used to maximize the signal for each scan.[6]
-
Relaxation Delay (d1): This is a critical parameter. The delay between pulses should be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing carbon nucleus (often quaternary carbons).[6][10] T₁ values can be in the range of tens of seconds, necessitating delays of several minutes for accurate quantification.
-
Relaxation Agent (Optional): To shorten the long relaxation times and reduce the overall experiment time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (e.g., 0.01 M).[6]
-
Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors of less than 1%).[10] This will depend on the sample concentration.
Data Processing
-
Fourier Transform: Apply an exponential weighting function (line broadening, LB) of 1-5 Hz to improve the signal-to-noise ratio.[10]
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum, which is crucial for accurate integration.[6]
-
Integration: Integrate the signals of interest. The relative ratios of the integrals will correspond to the relative amounts of the different carbon environments.
Visualizations
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of the cis and trans isomers of this compound.
Structural Comparison of Diastereomers
This diagram highlights the structural differences between the cis and trans isomers and the key through-space interaction (γ-gauche effect) that leads to diagnostic differences in their ¹³C NMR spectra.
Note: The images in the DOT script above are placeholders. In a real application, these would be replaced with actual 2D chemical structure images of the cis and trans isomers.
Conclusion
The ¹³C NMR analysis of this compound provides a clear example of how subtle stereochemical differences manifest in spectroscopic data. By understanding the influence of substituent effects, particularly the γ-gauche effect, researchers can confidently distinguish between the cis and trans diastereomers. The implementation of rigorous, quantitative NMR experimental protocols ensures that the data obtained is not only qualitatively informative but also quantitatively reliable, which is of utmost importance in pharmaceutical development and quality control where isomeric purity is a critical parameter.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. sc.edu [sc.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Chlorocyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic profile of methyl 3-chlorocyclobutanecarboxylate. By examining its constituent functional groups—a methyl ester, a cyclobutane ring, and a chloroalkane moiety—we can predict and interpret its characteristic vibrational modes. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.
Predicted Infrared Spectral Data
The primary utility of IR spectroscopy is the identification of functional groups within a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to specific bond vibrations (stretching, bending, etc.). The expected IR absorption bands for this compound are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Cyclobutane & Methyl) | 2880 - 2990 | Medium-Strong | Encompasses the asymmetric and symmetric stretching of C-H bonds in the CH₂ and CH groups of the cyclobutane ring and the ester's methyl group.[1][2] |
| C=O Stretch (Ester) | 1735 - 1750 | Strong | A highly characteristic and intense absorption for the carbonyl group in a saturated aliphatic ester.[3][4] |
| C-H Bend (CH₂ Scissoring) | ~1450 | Medium | Bending (scissoring) vibration of the methylene groups within the cyclobutane ring.[1] |
| C-O Stretch (Ester, Asymmetric) | 1200 - 1300 | Strong | The asymmetric C-O-C stretching vibration of the ester group, typically appearing as a prominent, strong band.[3][5] |
| C-O Stretch (Ester, Symmetric) | 1000 - 1150 | Strong | The symmetric O-C-C stretching vibration, also characteristic of the ester functional group.[5][6] |
| Cyclobutane Ring Deformation | ~900 | Medium | A characteristic vibration associated with the deformation of the four-membered carbon ring structure.[1] |
| C-Cl Stretch | 550 - 850 | Medium-Strong | This carbon-chlorine stretching vibration is found in the fingerprint region. Its precise position is sensitive to the molecular conformation.[7][8] |
Analysis of Key Vibrational Modes
-
C-H Stretching Region (3000-2850 cm⁻¹): This region will feature multiple overlapping peaks corresponding to the C-H bonds of the methyl group and the cyclobutane ring. The C-H stretching vibrations in strained rings like cyclobutane typically appear within the standard alkane range but can show distinct patterns.[1][6]
-
Carbonyl (C=O) Stretching Region (~1740 cm⁻¹): The most conspicuous peak in the spectrum is expected to be the strong, sharp absorption from the ester's carbonyl group. Its position, around 1735-1750 cm⁻¹, is indicative of a saturated aliphatic ester.[4] This peak is an excellent diagnostic marker for the presence of the ester functionality.
-
Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of structural information arising from complex vibrational couplings.
-
Ester C-O Stretches: Two distinct and strong bands are characteristic of the ester's C-O bonds. The higher frequency band (around 1200-1300 cm⁻¹) is typically assigned to the asymmetric stretch involving the C-O-C linkage, while the lower frequency band corresponds to the symmetric stretch.[5][9]
-
C-Cl Stretch: A key diagnostic band for this molecule is the C-Cl stretch, which appears in the lower frequency portion of the fingerprint region (850-550 cm⁻¹).[7][8] The presence of a medium to strong band in this area confirms the chloro- substitution. The exact wavenumber can be influenced by the molecule's conformational isomers (e.g., gauche vs. anti arrangements).[8]
-
Cyclobutane Vibrations: The spectrum will also contain absorptions unique to the cyclobutane ring, such as CH₂ bending (scissoring) modes and ring deformation or "puckering" vibrations.[1][10] These contribute to the unique fingerprint of the molecule.
-
Experimental Protocol: FTIR Spectroscopy of a Liquid Sample
This section details a standard procedure for obtaining a high-quality IR spectrum of this compound, which is presumed to be a liquid at room temperature.
3.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable salt plates (e.g., NaCl or KBr) and holder
-
This compound sample
-
Pipette or glass rod
-
Volatile solvent for cleaning (e.g., acetone, dichloromethane)
-
Lens tissue
3.2. Sample Preparation (Neat Liquid Film Method)
-
Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Using a pipette or glass rod, place one to two drops of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[8]
-
Place the "sandwich" of salt plates into the spectrometer's sample holder.
3.3. Data Acquisition
-
Background Spectrum: With the sample compartment empty, acquire a background spectrum. This scan measures the instrument's baseline, including absorptions from atmospheric CO₂ and water vapor, and is automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the sample holder with the prepared liquid film into the spectrometer's beam path.
-
Acquisition Parameters: Configure the software with the following typical settings:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Scans: 16 or 32 scans are co-added to enhance the signal-to-noise ratio.[8]
-
Resolution: 4 cm⁻¹ is sufficient for routine identification.
-
-
Initiate the sample scan.
3.4. Data Processing and Cleaning
-
Processing: Once the scan is complete, the software will display the transmittance or absorbance spectrum. Perform a baseline correction if necessary to ensure the baseline is flat.[8]
-
Analysis: Identify and label the wavenumbers of the key absorption bands as detailed in the data table above.
-
Cleaning: Disassemble the salt plates, rinse them thoroughly with a volatile solvent, and gently wipe them dry with a clean lens tissue. Store the plates in a desiccator to protect them from moisture.
Visualization of Experimental Workflow
The logical flow of an IR spectroscopy experiment, from sample preparation to final analysis, is illustrated in the diagram below.
References
- 1. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
Mass Spectrometry of Methyl 3-Chlorocyclobutanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of methyl 3-chlorocyclobutanecarboxylate. The content herein is designed to offer a comprehensive understanding of its fragmentation behavior, a plausible mass spectrum, and the experimental protocols necessary for its analysis. This guide is intended for professionals in research, science, and drug development who utilize mass spectrometry for the structural elucidation and analysis of organic compounds.
Predicted Electron Ionization Mass Spectrum
While a publicly available electron ionization (EI) mass spectrum for this compound is not readily found, a predicted spectrum can be constructed based on the known fragmentation patterns of cyclobutane derivatives, methyl esters, and chlorinated compounds. The molecular weight of this compound (C₆H₉ClO₂) is 148.58 g/mol for the ³⁵Cl isotope and 150.58 g/mol for the ³⁷Cl isotope. The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The fragmentation of cyclobutane derivatives is often characterized by ring cleavage.[1] For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Table 1: Predicted Mass Spectrum Data for this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Fragment Ion | Relative Abundance (Predicted) |
| 148 | 150 | [M]⁺ | Low |
| 117 | 119 | [M - OCH₃]⁺ | Moderate |
| 113 | 115 | [M - Cl]⁺ | Moderate to High |
| 89 | - | [M - COOCH₃]⁺ | Moderate |
| 85 | - | [C₄H₅O₂]⁺ | Moderate |
| 55 | - | [C₄H₇]⁺ | High (Base Peak) |
| 53 | - | [C₄H₅]⁺ | Moderate |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺.
dot
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Serial Dilution: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For analysis of the compound in a matrix, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte. The final extract should be dissolved in the same solvent used for the calibration standards.
-
Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples at a constant concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with a capillary column is used.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
-
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
dot
Caption: General workflow for GC-MS analysis.
References
Stability and Storage of Methyl 3-Chlorocyclobutanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 3-chlorocyclobutanecarboxylate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates information from safety data sheets, principles of organic chemistry, and established methodologies for stability testing of related pharmaceutical compounds. The protocols and potential degradation pathways described herein are based on general knowledge of similar chemical structures and are intended to serve as a robust framework for designing and executing stability studies.
Summary of Physicochemical and Stability Information
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | 2-8°C | [1] |
| Storage Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | |
| Appearance | Colorless liquid | [1] |
| Purity (Typical) | ≥97% | [1][2] |
| Boiling Point | 185°C | [3] |
| Flash Point | 77°C | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Potential Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-chlorocyclobutanecarboxylic acid and methanol. The rate of hydrolysis is expected to be influenced by pH and temperature.[4] The presence of the electron-withdrawing chlorine atom may influence the rate of this reaction.
-
Thermal Decomposition: At elevated temperatures, cyclobutane rings can undergo thermal decomposition, often leading to ring-opening and the formation of ethylene or substituted alkenes.[5][6] For chlorocyclobutane, thermal decomposition can result in the elimination of hydrogen chloride.
-
Photodegradation: While specific photostability data is unavailable, cyclobutane derivatives can be susceptible to photochemical reactions, including [2+2] cycloadditions or rearrangements, especially in the presence of photosensitizers.[7][8]
-
Oxidation: Although the molecule does not contain highly susceptible moieties for oxidation, forced oxidation studies using agents like hydrogen peroxide are a standard part of stress testing to evaluate potential oxidative degradation pathways.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves forced degradation studies and the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating method.[9][10][11] The following table outlines a typical forced degradation protocol.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with 3% H₂O₂. Keep at room temperature for a specified period. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of the compound in a suitable solvent. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products and any process-related impurities.[12][13]
3.2.1. Chromatographic Conditions (A Starting Point)
The following conditions can be used as a starting point for method development and should be optimized as necessary.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: AcetonitrileGradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan (likely low UV, e.g., 210 nm, due to lack of a strong chromophore) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3.2.2. Method Validation
Once developed, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the decision-making process for handling and storing this compound.
Caption: Decision tree for the proper storage and handling of the compound.
Conclusion
While specific, quantitative stability data for this compound is not extensively documented in the public domain, a comprehensive stability and storage protocol can be established based on its chemical structure and data from analogous compounds. The recommended storage condition is at 2-8°C under an inert atmosphere, away from incompatible materials. For developmental purposes, a thorough investigation involving forced degradation studies coupled with the development and validation of a stability-indicating HPLC method is imperative. The protocols and workflows provided in this guide offer a robust starting point for researchers and drug development professionals to ensure the quality and integrity of this compound in their studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Thermal Decomposition of Cyclobutane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
Methyl 3-chlorocyclobutanecarboxylate: A Technical Guide to Safe Handling and Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive safety and handling information for methyl 3-chlorocyclobutanecarboxylate (CAS No. 15963-46-9), a valuable building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who may handle this compound. It outlines the known physical and chemical properties, potential hazards, appropriate handling procedures, and emergency protocols. Due to the limited availability of extensive toxicological data, a conservative approach to handling is strongly recommended.
Chemical and Physical Properties
This compound is a colorless liquid.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15963-46-9 | [1][2] |
| Molecular Formula | C₆H₉ClO₂ | [1][2] |
| Molecular Weight | 148.59 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Boiling Point | 185 °C | [3] |
| Density | 1.18 g/mL | [3] |
| Flash Point | 77 °C | [3] |
| Storage Temperature | 0-8 °C under inert gas (Nitrogen or Argon) | [1][3] |
| IUPAC Name | methyl 3-chlorocyclobutane-1-carboxylate | [1] |
| SMILES | COC(=O)C1CC(Cl)C1 | [1] |
Hazard Identification and Safety Precautions
While comprehensive toxicological data for this compound is not available, the compound is classified with several hazards based on its chemical structure and available safety data sheets.[2] It is crucial to handle this chemical with appropriate caution.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound indicates the following potential hazards:
-
Harmful if swallowed. [1]
-
May be harmful in contact with skin. [1]
-
Causes serious eye irritation. [1]
-
Combustible liquid. [3]
Precautionary Statements
The following precautionary statements are recommended for handling this compound:
| Category | Precautionary Statement | Reference(s) |
| Prevention | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][3] |
| Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Store at 0-8 °C under an inert atmosphere. | [1][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [5] |
Experimental Protocols: General Handling and Use in Synthesis
As specific experimental protocols for this compound are not widely published, the following generalized procedure is based on the handling of similar reactive intermediates in organic synthesis. This protocol should be adapted based on the specific reaction conditions and stoichiometry of the intended transformation.
Materials and Equipment
-
This compound
-
Anhydrous solvent (e.g., THF, DCM, as required by the specific reaction)
-
Other reactants and reagents as per the specific synthesis
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Schlenk line or glovebox
-
Appropriate reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Heating/cooling system (e.g., oil bath, ice bath)
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile).
Reaction Setup and Execution (General)
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon. This is crucial to prevent reactions with atmospheric moisture and oxygen, especially if organometallic reagents are involved.
-
Reagent Addition: Add the anhydrous solvent to the reaction vessel via a syringe or cannula. If the reaction requires cooling, bring the vessel to the desired temperature before adding reagents.
-
Addition of this compound: Carefully measure the required amount of this compound in a fume hood and add it to the reaction vessel using a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quenching: Once the reaction is complete, quench the reaction mixture by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride, water) at a low temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. Purify the crude product by a suitable method, such as column chromatography or distillation.
Diagram 1: General Laboratory Workflow for Handling this compound
References
- 1. pharmtech.com [pharmtech.com]
- 2. Strategies for dealing with reactive intermediates in drug discovery and development. | Semantic Scholar [semanticscholar.org]
- 3. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 4. Equations for estimating binary mixture toxicity: Methyl-2-chloroacetoacetate-containing combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical toxicology: reactive intermediates and their role in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of Methyl 3-Chlorocyclobutanecarboxylate in Modern Organic Synthesis
Abstract
The cyclobutane motif, a strained four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science, imparting unique conformational constraints and metabolic stability to parent molecules. Methyl 3-chlorocyclobutanecarboxylate stands out as a versatile and strategically important building block for accessing this chemical space. Its bifunctional nature, possessing both an electrophilic carbon center and a modifiable ester group, allows for a diverse array of synthetic transformations. This guide provides an in-depth analysis of the reactivity of this compound, detailing its application in nucleophilic substitution, elimination, and ring-manipulation reactions. Through a discussion of reaction mechanisms, field-proven protocols, and case studies in the synthesis of complex molecules, this document serves as a technical resource for researchers engaged in drug discovery and advanced organic synthesis.
Core Characteristics of this compound
This compound is a colorless liquid that serves as a key starting material for introducing the cyclobutane scaffold.[1] Understanding its fundamental properties is crucial for its effective utilization in synthetic campaigns.
Physicochemical and Spectroscopic Profile
The strategic value of this building block begins with its basic chemical and physical properties, which dictate handling, storage, and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO₂ | [1] |
| Molecular Weight | 148.59 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 185 °C | [2] |
| Density | 1.18 g/cm³ | [2] |
| Flash Point | 77 °C | [2] |
| CAS Number | 15963-46-9 | [2] |
| Storage Conditions | Store at 0-8 °C under inert gas (Nitrogen or Argon) | [1][2] |
Spectroscopic data for this compound is essential for reaction monitoring and product characterization. While a comprehensive database is not publicly available, typical NMR and IR spectral features would include characteristic peaks for the cyclobutane ring protons, the methoxy group of the ester, the carbonyl stretch, and the C-Cl bond vibration.
Synthesis of the Building Block
The accessibility of this compound is a key factor in its widespread use. A common synthetic approach involves the esterification of 3-oxocyclobutanecarboxylic acid followed by reduction and chlorination. An analogous preparation for a related compound, methyl 3-oxocyclopentanecarboxylate, involves the simple refluxing of the parent carboxylic acid in methanol with a catalytic amount of sulfuric acid, a technique readily adaptable for the cyclobutane analogue.[3]
The Reactive Landscape: A Nexus of Functionality
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the chloro substituent on the cyclobutane ring and the methyl ester. The inherent ring strain of the cyclobutane core also presents opportunities for unique transformations.
Figure 1: Key reaction pathways for this compound.
Reactions at the Electrophilic Carbon: Substitution and Elimination
The carbon atom bearing the chlorine atom is electrophilic, making it a prime target for nucleophiles and bases.[4] This reactivity is the cornerstone of its application as a building block.
Nucleophilic substitution is a fundamental reaction where a nucleophile displaces the chloride leaving group.[5][6] This process allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides, onto the cyclobutane ring.
The mechanism of substitution, whether S(_N)1 (unimolecular) or S(_N)2 (bimolecular), is influenced by the reaction conditions.[4] Given that the electrophilic carbon is secondary, both pathways are possible and often compete.[7]
-
S(_N)2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, DMF).[8] This reaction proceeds with inversion of stereochemistry in a single, concerted step.[5]
-
S(_N)1 Pathway: Favored by weak nucleophiles (often the solvent, e.g., water, alcohols) and polar protic solvents. This pathway involves the formation of a planar carbocation intermediate, which can lead to a mixture of stereoisomers.[4]
Figure 2: Generalized Sₙ2 reaction mechanism showing backside attack and inversion of configuration.
Protocol: S(_N)2 Displacement with Sodium Azide
This protocol provides a general method for introducing an azide moiety, a versatile functional group that can be further transformed into an amine or participate in click chemistry.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (1.5 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 3-azidocyclobutanecarboxylate.
When treated with a base, this compound can undergo an elimination reaction to form methyl cyclobut-2-ene-1-carboxylate.[9] This reaction competes with substitution and is favored by strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures.[7]
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[10][11] In this case, there is only one possible alkene product. The mechanism can be either E1 or E2, which are analogous to the S(_N)1 and S(_N)2 pathways.[10]
-
E2 Pathway: A concerted, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group at the same time the C-Cl bond breaks.[10]
-
E1 Pathway: A two-step process involving the formation of a carbocation intermediate, followed by deprotonation by a base.[10][11]
Harnessing Ring Strain: Ring Opening and Expansion
The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions, providing access to linear alkyl chains with defined stereochemistry. These reactions are often catalyzed by Lewis acids or transition metals.[12][13] For instance, reagent-controlled, regiodivergent ring-opening reactions have been developed for cyclopropane carboxylates, a strategy that could be conceptually extended to their cyclobutane counterparts.[12]
Furthermore, the carbocation intermediate formed during S(_N)1 or E1 reactions can potentially undergo rearrangement. Ring expansion of a cyclobutane to a more stable cyclopentane system is a known phenomenon in carbocation chemistry, especially when it leads to a more stable carbocation.[14] This provides a potential, albeit challenging, route to functionalized cyclopentane derivatives from this building block.
Applications in Complex Molecule Synthesis
The true power of this compound is realized in its application as a cornerstone for building complex molecular architectures, particularly those relevant to the pharmaceutical industry.
A Gateway to Bicyclic Scaffolds
Bicyclic frameworks are prevalent in natural products and pharmaceuticals, offering rigid conformations that can enhance binding to biological targets. This compound is an excellent starting point for constructing bicyclo[3.2.1]octane and other fused ring systems.[15][16] Intramolecular reactions, such as an intramolecular Michael addition or aldol condensation following initial modification, can be employed to forge the second ring.[15]
Figure 3: General workflow for constructing bicyclic systems.
The "Magic Methyl" and Beyond: Impact on Drug Design
The methyl ester group of the building block is not merely a synthetic handle; it is a feature with direct relevance to medicinal chemistry. The "magic methyl" effect, where the addition of a methyl group to a drug candidate dramatically improves its properties, is a well-documented phenomenon.[17][18] This effect can arise from several factors:
-
Improved Pharmacokinetics: Methyl groups can block sites of metabolism, increasing the metabolic stability and half-life of a drug.[19]
-
Enhanced Binding Affinity: A methyl group can establish favorable hydrophobic interactions within a protein's binding pocket, increasing potency.[17]
-
Conformational Control: The steric bulk of a methyl group can restrict bond rotation, locking the molecule into a more bioactive conformation.[17][19]
While the building block provides a methyl ester, this group can be readily converted to other functionalities. More importantly, the cyclobutane ring itself serves as a rigid, three-dimensional scaffold that is increasingly sought after in drug design to improve properties like metabolic stability and cell permeability while exploring novel chemical space. The strategic placement of functional groups on this scaffold, enabled by the reactivity of the chloro-substituent, is a key strategy in modern drug discovery.[20]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its value lies in the orthogonal reactivity of its functional groups and the unique properties of the cyclobutane ring it carries. By mastering its fundamental reaction chemistry—nucleophilic substitution, elimination, and ring manipulation—researchers can unlock efficient pathways to a wide range of complex and valuable molecules. For scientists and professionals in drug development, this reagent offers a reliable and strategic entry point into the rich chemical space of cyclobutane-containing compounds, enabling the design and synthesis of next-generation therapeutics.
References
- 1. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental protocol for methyl 3-chlorocyclobutanecarboxylate synthesis
Application Note & Protocol: Synthesis of Methyl 3-chlorocyclobutanecarboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the two-step synthesis of this compound, a valuable cyclobutane-containing building block for pharmaceutical and materials science research. The synthesis begins with the reduction of methyl 3-oxocyclobutanecarboxylate to its corresponding alcohol, which is subsequently chlorinated. This guide offers a detailed methodology, explains the underlying chemical principles, and emphasizes critical safety procedures required for handling the hazardous reagents involved.
Introduction and Synthetic Strategy
Cyclobutane scaffolds are increasingly incorporated into drug candidates to improve metabolic stability, potency, and lipophilicity. This compound serves as a key intermediate, providing a reactive handle for further functionalization.
The synthesis strategy detailed herein follows a robust and scalable two-step pathway:
-
Reduction: The carbonyl group of methyl 3-oxocyclobutanecarboxylate is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄) in an alcoholic solvent. This step yields the intermediate, methyl 3-hydroxycyclobutanecarboxylate.
-
Chlorination: The hydroxyl group of the intermediate is substituted with a chlorine atom using thionyl chloride (SOCl₂). This classic conversion proceeds via a chlorosulfite ester intermediate and provides the target molecule.
This protocol is designed for researchers and drug development professionals, providing not just a procedure, but the scientific rationale to ensure successful and safe execution.
Overall Reaction Scheme
Critical Safety Precautions
This protocol involves highly reactive and toxic chemicals. A thorough understanding of the risks and adherence to safety protocols is mandatory.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[1][2][3] Causes severe skin burns and eye damage.[2][4]
-
Handling: Always handle thionyl chloride in a certified chemical fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and solvent-resistant gloves (e.g., butyl rubber).[1][2] Ensure emergency eyewash stations and safety showers are immediately accessible.[1]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from water, moisture, and incompatible materials like acids, bases, and alcohols.[1][2]
-
-
Sodium Borohydride (NaBH₄):
-
Hazards: Water-reactive, releasing flammable hydrogen gas which may ignite spontaneously.[6] Toxic if swallowed or in contact with skin, and causes severe skin and eye damage.[6]
-
Handling: Handle in a dry environment, preferably in a glove box or under an inert atmosphere.[6][7] Avoid contact with water and moisture.[7][8] Additions should be made slowly and in portions to control the exothermic reaction and hydrogen evolution.[6]
-
Storage: Keep in a tightly sealed, clearly labeled container in a dry and well-ventilated place, segregated from acids.[6][7][8] The container should have a "Water Reactive" hazard label.[6]
-
Experimental Protocol: Part 1 - Reduction of Methyl 3-oxocyclobutanecarboxylate
This step converts the ketone starting material into the alcohol intermediate. The choice of sodium borohydride is based on its high selectivity for reducing ketones and aldehydes without affecting the ester functional group.
Reaction Mechanism Overview
Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone. A subsequent workup with a protic source (in this case, the methanol solvent and later, aqueous acid) protonates the resulting alkoxide to yield the alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 3-oxocyclobutanecarboxylate (695-95-4) | ≥97% | Sigma-Aldrich | Starting material.[9][10][11] |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich | Reducing agent. Handle with care.[6] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | LabChem | For quenching and pH adjustment. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | For neutralization. | |
| Saturated Sodium Chloride (Brine) | Aqueous | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying agent. | |
| Round-bottom flask (250 mL) | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | For temperature control. | ||
| Separatory funnel (500 mL) | For workup. | ||
| Rotary evaporator | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-oxocyclobutanecarboxylate (10.0 g, 78.0 mmol) in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the exothermic reaction upon adding the reducing agent.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.77 g, 46.8 mmol, 0.6 eq) to the cooled solution in small portions over 30 minutes. Adding the reagent portion-wise prevents excessive foaming from hydrogen gas evolution and helps maintain temperature control.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH of the solution is ~5-6. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield methyl 3-hydroxycyclobutanecarboxylate as a colorless oil. The product is typically a mixture of cis and trans isomers.[12][13] The crude product is often of sufficient purity for the next step.
Experimental Protocol: Part 2 - Chlorination of Methyl 3-hydroxycyclobutanecarboxylate
This procedure converts the alcohol intermediate into the target chloro-ester. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[14]
Reaction Mechanism and Stereochemistry
The alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate. A base (like pyridine, if used) or the chloride ion itself can deprotonate the intermediate. The chloride ion then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2-like fashion, leading to an inversion of stereochemistry .[14] The leaving group decomposes to the stable gaseous products SO₂ and HCl.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 3-hydroxycyclobutanecarboxylate | Crude from Part 1 | N/A | Intermediate product. |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Chlorinating agent. EXTREMELY HAZARDOUS . [1][2][5] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | For neutralization during workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying agent. | |
| Round-bottom flask (250 mL) with reflux condenser | |||
| Addition funnel (60 mL) | For controlled addition of SOCl₂. | ||
| Gas trap/scrubber (containing NaOH solution) | To neutralize HCl and SO₂ gases. | ||
| Magnetic stirrer and stir bar | |||
| Ice bath | For temperature control. |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. The outlet of the condenser must be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ produced. Ensure the entire apparatus is flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent moisture from reacting with the thionyl chloride.
-
Initial Solution: In the reaction flask, dissolve the crude methyl 3-hydroxycyclobutanecarboxylate (~78.0 mmol, from Part 1) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of SOCl₂: Add thionyl chloride (11.1 mL, 156 mmol, 2.0 eq) to the addition funnel. Add the SOCl₂ dropwise to the stirred solution in the flask over 30-45 minutes, maintaining the internal temperature below 10 °C. This slow addition is critical to control the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Reflux: Gently heat the reaction mixture to reflux (~40 °C for DCM) and maintain for 1 hour to ensure the reaction goes to completion.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting alcohol.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture over crushed ice (~100 g) in a large beaker with vigorous stirring. This will quench the excess thionyl chloride. Perform this step in the fume hood.
-
Neutralization & Extraction: Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution portion-wise until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil should be purified by vacuum distillation to obtain pure this compound.
Experimental Workflow Visualization
// Nodes Start [label="Methyl 3-oxocyclobutanecarboxylate"]; Reduction [label="Step 1: Reduction\n- NaBH₄, MeOH\n- 0 °C to RT", shape=ellipse, fillcolor="#FBBC05"]; Workup1 [label="Aqueous Workup\n& Extraction (DCM)"]; Intermediate [label="Crude Methyl 3-hydroxy-\ncyclobutanecarboxylate", fillcolor="#FFFFFF"]; Chlorination [label="Step 2: Chlorination\n- SOCl₂, Anhydrous DCM\n- 0 °C to Reflux", shape=ellipse, fillcolor="#EA4335"]; Workup2 [label="Quench on Ice\nNeutralize & Extract"]; Purification [label="Vacuum Distillation"]; Product [label="Pure Methyl 3-chlorocyclo-\nbutanecarboxylate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, GC-MS)", shape=cds, fillcolor="#FFFFFF"];
// Edges Start -> Reduction; Reduction -> Workup1; Workup1 -> Intermediate; Intermediate -> Chlorination; Chlorination -> Workup2; Workup2 -> Purification; Purification -> Product; Product -> Analysis; }
Caption: Overall workflow for the synthesis of the target compound.
Characterization of Final Product
The identity and purity of the final product, this compound (FW: 148.59 g/mol ), should be confirmed using modern analytical techniques. [15]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To assess the purity of the distilled product and confirm its molecular weight. [16][17] * Expected Result: The GC chromatogram should show a single major peak. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 148 and a characteristic M+2 peak at m/z = 150 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotope pattern).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final product. [18][19] * ¹H NMR (in CDCl₃): The spectrum is expected to show complex multiplets for the cyclobutane ring protons between δ 2.0-3.5 ppm. The proton attached to the carbon bearing the chlorine (CH-Cl) will likely appear as a multiplet at a downfield chemical shift, typically around δ 4.0-4.5 ppm. The methyl ester singlet (-OCH₃) should appear around δ 3.7 ppm.
-
¹³C NMR (in CDCl₃): The spectrum should show six distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (~170-175 ppm). The carbon attached to the chlorine (C-Cl) will appear in the range of δ 50-60 ppm. The methoxy carbon (-OCH₃) will be around δ 52 ppm. The remaining cyclobutane carbons will appear in the aliphatic region (δ 20-40 ppm).
-
References
- 1. nj.gov [nj.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. wcu.edu [wcu.edu]
- 8. Sodium Borohydride - ESPI Metals [espimetals.com]
- 9. chemscene.com [chemscene.com]
- 10. Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3 | CID 13992367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 3-oxocyclobutanecarboxylate | 695-95-4 [sigmaaldrich.com]
- 12. Methyl trans-3-hydroxycyclobutanecarboxylate | 63485-51-8 [sigmaaldrich.com]
- 13. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 14. reactionweb.io [reactionweb.io]
- 15. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]
- 16. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. (2018) | Manishkumar Patel | 10 Citations [scispace.com]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
Application and Protocol Guide for the Stereoselective Synthesis of cis/trans-Methyl 3-Chlorocyclobutanecarboxylate
Introduction
Substituted cyclobutane rings are crucial structural motifs in medicinal chemistry and drug discovery. Their inherent three-dimensional nature offers advantages in exploring chemical space compared to flat aromatic rings, often leading to improved physicochemical properties and biological activity. The stereoselective synthesis of specific isomers of functionalized cyclobutanes is therefore of significant interest. This document provides a detailed guide for the stereoselective synthesis of cis- and trans-methyl 3-chlorocyclobutanecarboxylate, valuable building blocks for the synthesis of more complex molecules.
The protocols outlined herein are designed for researchers and scientists in organic synthesis and drug development, providing not only step-by-step procedures but also the underlying scientific rationale for key transformations. The synthesis begins with the commercially available methyl 3-oxocyclobutanecarboxylate and proceeds through a stereoselective reduction followed by a stereospecific chlorination.
Synthetic Strategy Overview
The overall strategy involves a two-step sequence starting from methyl 3-oxocyclobutanecarboxylate:
-
Stereoselective Reduction: The ketone is reduced to the corresponding alcohol. The choice of reducing agent and reaction conditions will determine the stereochemical outcome, yielding either the cis- or trans-3-hydroxycyclobutanecarboxylate.
-
Stereospecific Chlorination: The resulting alcohol is then converted to the desired chloride. The stereochemistry of this step is controlled by the choice of chlorinating agent and mechanism (e.g., SN2 inversion or SNi retention).
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for cis/trans-methyl 3-chlorocyclobutanecarboxylate.
Part 1: Synthesis of cis-Methyl 3-Chlorocyclobutanecarboxylate
The synthesis of the cis isomer is achieved through a highly diastereoselective reduction of the starting ketone to the cis-alcohol, followed by a chlorination reaction that proceeds with retention of configuration.
Step 1.1: Diastereoselective Reduction to cis-Methyl 3-Hydroxycyclobutanecarboxylate
The reduction of 3-substituted cyclobutanones with common hydride reagents has been shown to proceed with high cis selectivity.[1] This is attributed to the steric hindrance of the substituent directing the hydride attack to the opposite face of the ring.
Reaction Scheme:
Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-oxocyclobutanecarboxylate (1.0 eq). Dissolve the ketone in anhydrous methanol or ethanol (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure cis-methyl 3-hydroxycyclobutanecarboxylate.
Data Summary:
| Parameter | Value |
| Starting Material | Methyl 3-oxocyclobutanecarboxylate |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C |
| Typical Yield | >90% |
| Diastereomeric Ratio (cis:trans) | >95:5[1] |
Step 1.2: Stereoretentive Chlorination to cis-Methyl 3-Chlorocyclobutanecarboxylate
To preserve the cis stereochemistry, a chlorination method that proceeds with retention of configuration is required. The use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of titanium (IV) tetrachloride (TiCl₄) has been reported to favor a front-side attack mechanism, resulting in retention of stereochemistry.[2]
Reaction Scheme:
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred solution.
-
Catalyst Addition: Add a solution of titanium (IV) tetrachloride (TiCl₄, 0.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield cis-methyl 3-chlorocyclobutanecarboxylate.
Part 2: Synthesis of trans-Methyl 3-Chlorocyclobutanecarboxylate
The synthesis of the trans isomer can be achieved by inverting the stereochemistry of the cis-alcohol intermediate before chlorination, or by using a chlorinating agent that proceeds with inversion of configuration on the cis-alcohol. The latter is a more direct approach.
Step 2.1: Synthesis of cis-Methyl 3-Hydroxycyclobutanecarboxylate
Follow the protocol described in Step 1.1 .
Step 2.2: Stereoinvertive Chlorination to trans-Methyl 3-Chlorocyclobutanecarboxylate
The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is a classic method for converting alcohols to chlorides with inversion of stereochemistry via an SN2 mechanism.[3][4][5]
Reaction Scheme:
Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent (0.1 M). Caution: CCl₄ is toxic and its use should be minimized and handled in a well-ventilated fume hood. Alternatively, a less toxic solvent like acetonitrile can be used with hexachloroacetone or N-chlorosuccinimide as the chlorine source.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the triphenylphosphine oxide byproduct. Wash the solid with a small amount of cold solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford trans-methyl 3-chlorocyclobutanecarboxylate.
Alternative for trans-Alcohol Synthesis:
Should a direct synthesis of trans-methyl 3-hydroxycyclobutanecarboxylate be desired, a Mitsunobu reaction on the cis-alcohol can be performed to invert the stereocenter, followed by a retention chlorination as described in Step 1.2 .
Troubleshooting and Key Considerations
-
Moisture Sensitivity: All reactions should be carried out under anhydrous conditions to prevent side reactions and decomposition of reagents.
-
Stereochemical Purity: The diastereomeric ratio of the alcohol intermediate directly impacts the purity of the final chloride. Careful purification at the alcohol stage is recommended.
-
Safety: Thionyl chloride and carbon tetrachloride are hazardous reagents. Handle with appropriate personal protective equipment in a fume hood.
Conclusion
This application note provides detailed and reliable protocols for the stereoselective synthesis of both cis- and trans-methyl 3-chlorocyclobutanecarboxylate. By carefully selecting the reagents and reaction conditions for the key reduction and chlorination steps, chemists can access these valuable building blocks with high stereochemical control.
References
- 1. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
reaction of methyl 3-chlorocyclobutanecarboxylate with nucleophiles
Application Note & Protocol Guide
Topic: Strategic Nucleophilic Reactions of Methyl 3-Chlorocyclobutanecarboxylate: A Guide to Substitution and Elimination Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Preamble: The Cyclobutane Motif in Modern Chemistry
The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, is now a prized structural motif in medicinal chemistry and materials science.[1] Its rigid, puckered conformation provides a unique three-dimensional scaffold that can enforce specific pharmacophoric arrangements, act as a conformationally restricted analogue of more flexible chains, or serve as a bioisostere for aromatic rings.[2] this compound is a versatile and commercially available building block that serves as a gateway to a diverse array of mono- and di-substituted cyclobutane derivatives.[3]
This guide provides a detailed exploration of the reactivity of this compound with various nucleophiles. We will dissect the critical mechanistic dichotomy between nucleophilic substitution (SN2) and elimination (E2) pathways, offering field-proven protocols to selectively steer the reaction toward the desired chemical outcome.
The Mechanistic Crossroads: SN2 Substitution vs. E2 Elimination
The reaction of a nucleophile with this compound, a secondary alkyl halide, is a classic example of the competition between substitution and elimination. The preferred pathway is a direct consequence of the interplay between the nucleophile's character, solvent, and temperature.[4][5]
The SN2 Pathway: Inversion of Stereochemistry
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride). This "backside attack" results in an inversion of the stereocenter. For this to occur, the nucleophile must be able to approach the carbon atom without significant steric hindrance.
Key Factors Favoring SN2:
-
Nucleophile: Strong, yet minimally basic and non-bulky (e.g., I⁻, N₃⁻, CN⁻, RS⁻).
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) that solvate the cation but not the nucleophile, enhancing its reactivity.
-
Temperature: Lower to moderate temperatures.
The E2 Pathway: Formation of Alkenes
The E2 (Elimination, Bimolecular) reaction is also a concerted process where a base abstracts a proton from a carbon adjacent (β) to the carbon bearing the leaving group, while simultaneously the C-Cl bond breaks and a π-bond is formed.[6] This pathway is highly favored by strong, sterically hindered bases that find it difficult to act as nucleophiles.[6]
Key Factors Favoring E2:
-
Base: Strong, bulky bases (e.g., potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA)).
-
Solvent: Can occur in various solvents, but less polar solvents or the conjugate acid of the base (e.g., tert-butanol for t-BuOK) are common.
-
Temperature: Higher temperatures generally favor elimination over substitution.[5][6]
Diagram 1: Competing Reaction Pathways This diagram illustrates the decision point for a nucleophile/base reacting with this compound, leading to either the SN2 substitution product or the E2 elimination product.
Caption: SN2 vs. E2 mechanistic decision tree.
Experimental Protocols & Application Notes
The following protocols are designed as robust starting points for the synthesis of key cyclobutane derivatives. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: SN2 Substitution with an Oxygen Nucleophile
Objective: Synthesis of Methyl 3-methoxycyclobutanecarboxylate. Discussion: Sodium methoxide is a strong nucleophile but also a strong base. To favor substitution, a polar aprotic solvent is employed to enhance nucleophilicity, and the temperature is kept moderate to disfavor the higher activation energy pathway of elimination.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by pouring it into a beaker of cold, saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.
-
Protocol 2: SN2 Substitution with a Nitrogen Nucleophile
Objective: Synthesis of Methyl 3-azidocyclobutanecarboxylate. Discussion: The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions and has low basicity, leading to a very clean substitution product. The resulting azide is a versatile intermediate for further functionalization (e.g., reduction to an amine, cycloadditions).
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, heating mantle, thermometer
-
-
Procedure:
-
SAFETY WARNING: Sodium azide is highly toxic. Handle with extreme care and avoid contact with acids, which can generate explosive hydrazoic acid.
-
Combine this compound, sodium azide, and anhydrous DMSO in a round-bottom flask.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Maintain the temperature and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into a large volume of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity but can be further purified by column chromatography if necessary.
-
Protocol 3: E2 Elimination with a Sterically Hindered Base
Objective: Synthesis of Methyl 3-methylenecyclobutanecarboxylate. Discussion: To maximize the yield of the elimination product, a strong, sterically bulky base is essential.[6] Potassium tert-butoxide is the reagent of choice, as its size prevents it from acting as a nucleophile, forcing it to function solely as a base.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous THF dropwise to the cold suspension over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or GC-MS.
-
Upon completion, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify by flash column chromatography or distillation to yield the final product.[7]
-
Diagram 2: Generalized Experimental Workflow This diagram outlines the standard sequence of operations for performing and isolating products from the described reactions.
Caption: A standard workflow for synthesis and purification.
Summary of Reaction Conditions
The choice of nucleophile and conditions dictates the reaction outcome. The following table summarizes the protocols and expected products.
| Protocol | Nucleophile/Base | Primary Role | Solvent | Temp. | Mechanism | Major Product |
| 1 | Sodium Methoxide | Nucleophile | DMF | RT | SN2 | Methyl 3-methoxycyclobutanecarboxylate |
| 2 | Sodium Azide | Nucleophile | DMSO | 70 °C | SN2 | Methyl 3-azidocyclobutanecarboxylate |
| 3 | Potassium tert-Butoxide | Base | THF | RT | E2 | Methyl 3-methylenecyclobutanecarboxylate |
Conclusion
This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled. By carefully selecting the nucleophile, solvent, and temperature, researchers can selectively favor either SN2 or E2 pathways. Understanding these competing mechanisms is crucial for efficiently accessing the substituted cyclobutane scaffolds that are increasingly important in the design of next-generation pharmaceuticals and advanced materials. The protocols provided herein offer reliable methods for achieving these key transformations, serving as a foundational resource for synthetic and medicinal chemists.
References
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 3. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Grignard Reactions with Methyl 3-Chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon. This application note details the use of methyl 3-chlorocyclobutanecarboxylate as a substrate in Grignard reactions. This reaction is of significant interest in medicinal chemistry and drug development as it provides a pathway to novel tertiary alcohols bearing a synthetically versatile chlorocyclobutane moiety. The cyclobutane ring is a valuable scaffold in drug design, offering a unique three-dimensional profile. The presence of the chloro group provides a handle for further functionalization, allowing for the generation of diverse molecular architectures.
This document provides a comprehensive overview of the reaction, including its mechanism, a detailed experimental protocol, and potential side reactions. The information presented is intended to guide researchers in the successful application of this reaction for the synthesis of new chemical entities.
Reaction Mechanism
The reaction of a Grignard reagent with an ester, such as this compound, proceeds through a well-established double addition mechanism.[1][2][3]
-
First Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[1]
-
Elimination: This intermediate is unstable and collapses, eliminating the methoxide group (-OCH₃) to form a ketone intermediate. This ketone is generally more reactive than the starting ester.[2][3]
-
Second Addition: A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, resulting in another tetrahedral intermediate, this time an alkoxide.[1][2]
-
Protonation: The reaction is quenched with an aqueous acidic workup (e.g., saturated aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final tertiary alcohol product.[4][5]
Crucially, Grignard reagents are poor nucleophiles for SN2 reactions with unactivated alkyl chlorides.[1] Therefore, the chloro substituent on the cyclobutane ring is expected to remain intact throughout the reaction, providing a valuable functional handle for subsequent transformations.
Experimental Protocols
This section provides a detailed methodology for the reaction of a Grignard reagent (using phenylmagnesium bromide as an example) with this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene (or other organohalide)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reagent Preparation (Phenylmagnesium Bromide):
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude moisture.
-
Place magnesium turnings (2.2 equivalents relative to the ester) in the three-necked flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle boiling of the ether. Gentle warming may be required to initiate the reaction.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Reaction Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add the ester solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This is an exothermic process.
-
Continue adding the ammonium chloride solution until the aqueous layer is clear and the magnesium salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude tertiary alcohol can be purified by column chromatography on silica gel.[6]
Data Presentation
The following table summarizes hypothetical quantitative data for a typical Grignard reaction with this compound, based on general principles of these reactions. Actual results may vary depending on the specific Grignard reagent and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Phenylmagnesium Bromide | 2.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Product | |
| (3-chlorocyclobutyl)diphenylmethanol | |
| Theoretical Yield | Based on starting ester |
| Hypothetical Experimental Results | |
| Actual Yield | 75-85% |
| Purity (by NMR) | >95% |
Mandatory Visualizations
Caption: Reaction mechanism of a Grignard reagent with an ester.
Caption: General experimental workflow for the Grignard reaction.
References
Application Notes and Protocol for the Purification of Methyl 3-Chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of methyl 3-chlorocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The outlined procedures are designed to ensure high purity of the final compound, which is critical for reproducible results in subsequent synthetic steps and biological assays.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful development of novel therapeutics. The synthesis of this compound typically involves the esterification of 3-chlorocyclobutanecarboxylic acid. This process can result in several impurities, including unreacted starting materials, byproducts, and residual acid catalyst. The following protocol details a robust purification strategy to remove these impurities and obtain high-purity this compound.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference during the purification process.
| Property | Value |
| CAS Number | 15963-46-9[1] |
| Molecular Formula | C₆H₉ClO₂[1] |
| Molecular Weight | 148.59 g/mol [1] |
| Boiling Point | 185 °C (at atmospheric pressure) |
| Density | 1.18 g/cm³ |
| Flash Point | 77 °C |
Potential Impurities
The primary impurities in a crude sample of this compound, synthesized from 3-chlorocyclobutanecarboxylic acid, may include:
-
Unreacted 3-chlorocyclobutanecarboxylic acid: The starting material for the esterification.
-
Acid catalyst: Typically a strong acid like sulfuric acid used to catalyze the esterification.
-
Methanol: The alcohol used for esterification, often in excess.
-
Methyl cyclobutanecarboxylate: Arising from unchlorinated cyclobutanecarboxylic acid present as an impurity in the starting material.[2]
-
Methyl dichlorocyclobutanecarboxylate: Arising from a dichlorinated impurity formed during the synthesis of the precursor acid.[2]
-
Water: A byproduct of the esterification reaction.
Purification Protocol
The purification of this compound is a multi-step process involving an initial aqueous workup to remove acidic impurities and water-soluble components, followed by fractional distillation under reduced pressure to separate the desired product from other organic impurities.
Part 1: Aqueous Workup
This initial step aims to remove the acid catalyst and any unreacted carboxylic acid.
Materials and Reagents:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. The aqueous layer will be on the bottom.
-
Drain the lower aqueous layer.
-
Repeat the washing with saturated sodium bicarbonate solution (steps 2-5) until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
-
Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes with occasional swirling.
-
Filter the drying agent and collect the dried organic solution.
-
Remove the solvent (if any was used in the reaction) using a rotary evaporator to obtain the crude, neutralized ester.
Part 2: Fractional Vacuum Distillation
This step separates the target compound from less volatile and more volatile organic impurities based on their boiling points. Distillation under reduced pressure is recommended to prevent potential decomposition at the atmospheric boiling point.[3][4][5]
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser
-
Receiving flasks
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the crude, dried this compound to the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system, monitoring the pressure with a manometer. A pressure of 15-20 mmHg is a good starting point.
-
Begin heating the distillation flask gently.
-
Collect the initial fraction (forerun), which may contain more volatile impurities such as methyl cyclobutanecarboxylate.
-
Carefully monitor the temperature at the distillation head. The boiling point of this compound will be significantly lower under vacuum. The expected boiling point can be estimated using a pressure-temperature nomograph. For example, the precursor acid, 3-chlorocyclobutanecarboxylic acid, has a boiling point of 131–137 °C at 15 mmHg.[2] The ester will have a slightly lower boiling point.
-
Collect the main fraction distilling at a constant temperature. This is the purified this compound.
-
Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities, such as the dichlorinated ester.
-
Allow the apparatus to cool completely before releasing the vacuum.
Workflow Diagram
Caption: Purification workflow for this compound.
Logical Relationship of Purification Steps
Caption: Logical steps for impurity removal during purification.
By following this detailed protocol, researchers can obtain high-purity this compound, ensuring the reliability and success of their subsequent research and development activities.
References
column chromatography purification of methyl 3-chlorocyclobutanecarboxylate
An Application Note and Protocol for the Purification of Methyl 3-Chlorocyclobutanecarboxylate via Column Chromatography.
For researchers, scientists, and professionals in drug development, the purification of synthetic intermediates is a critical step in the synthesis of new chemical entities. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used technique for the separation of organic compounds.[1][2]
Introduction
This compound is a substituted cyclobutane derivative. Cyclobutane rings are important structural motifs in many biologically active molecules. Due to the conformational rigidity of the four-membered ring, isomers of substituted cyclobutanes can be challenging to separate.[3] Column chromatography, particularly flash chromatography, is an effective method for the purification of such compounds on a laboratory scale.[3][4] This protocol will focus on the use of silica gel as the stationary phase.
Data Presentation
For a successful purification, the selection of an appropriate mobile phase is crucial. The following table provides a suggested starting gradient for the purification of this compound on a silica gel column. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.
| Solvent System | Ratio (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | Low to Medium | Elution of non-polar to moderately polar compounds. A good starting point for this molecule. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | For more polar impurities or if the product has a higher polarity. |
| Acetone / Hexane | 5:95 to 20:80 | Low to Medium | An alternative to the Hexane/Ethyl Acetate system.[5] |
Experimental Protocol
This protocol outlines the steps for the purification of this compound using flash column chromatography with silica gel.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped in the stationary phase.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it until the baseline is stable.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent.
-
Carefully apply the prepared sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient to elute the compounds from the column.
5. Analysis of Fractions:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Combine the pure fractions containing the desired product.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Below is a diagram illustrating the experimental workflow for the purification of this compound by column chromatography.
Caption: Experimental workflow for column chromatography purification.
References
Synthesis of Cyclobutane Derivatives from Methyl 3-Chlorocyclobutanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable cyclobutane derivatives starting from methyl 3-chlorocyclobutanecarboxylate. The inherent ring strain and unique three-dimensional structure of the cyclobutane motif make it a desirable scaffold in medicinal chemistry, offering opportunities to explore novel chemical space and develop drug candidates with improved pharmacological properties.[1][2] This document focuses on nucleophilic substitution reactions to introduce key functional groups, such as amines and azides, which are versatile handles for further molecular elaboration in drug discovery programs.
Introduction to Cyclobutane Derivatives in Drug Discovery
Cyclobutane-containing compounds are increasingly utilized in the design of therapeutics due to their ability to impart conformational rigidity, improve metabolic stability, and serve as non-planar bioisosteres for aromatic or flexible aliphatic linkers.[2] The unique puckered conformation of the cyclobutane ring can orient substituents in precise spatial arrangements, leading to enhanced binding affinity and selectivity for biological targets. The derivatives synthesized from this compound, particularly 3-aminocyclobutanecarboxylic acid and 3-azidocyclobutanecarboxylic acid scaffolds, are valuable building blocks for the synthesis of novel amino acids and peptidomimetics.[1][3]
Synthetic Pathways and Key Transformations
The primary synthetic strategy for derivatizing this compound involves nucleophilic substitution at the C-3 position. The chlorine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles. This section outlines the protocols for the synthesis of two key derivatives: methyl 3-aminocyclobutanecarboxylate and methyl 3-azidocyclobutanecarboxylate.
start [label="this compound", fillcolor="#4285F4"]; amine [label="Methyl 3-aminocyclobutanecarboxylate", fillcolor="#34A853"]; azide [label="Methyl 3-azidocyclobutanecarboxylate", fillcolor="#EA4335"]; further_derivatives [label="Further Derivatization\n(e.g., Peptidomimetics)", fillcolor="#FBBC05"];
start -> amine [label=" Nucleophilic Substitution\n(Ammonia)"]; start -> azide [label=" Nucleophilic Substitution\n(Sodium Azide)"]; amine -> further_derivatives; azide -> further_derivatives; }
Figure 1: Synthetic routes from this compound.Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Aminocyclobutanecarboxylate
This protocol describes the direct amination of this compound using ammonia. This reaction provides a straightforward route to a primary amine, which is a key functional group in many biologically active molecules.
Materials:
-
This compound
-
Aqueous ammonia (25%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 10-20 eq) to the solution.
-
Heat the mixture to reflux (approximately 55 °C) and stir for the required reaction time (monitor by TLC or GC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield methyl 3-aminocyclobutanecarboxylate.
Protocol 2: Synthesis of Methyl 3-Azidocyclobutanecarboxylate
This protocol details the nucleophilic substitution of the chloride with an azide group. The resulting alkyl azide is a versatile intermediate that can be readily converted to an amine via reduction or used in "click chemistry" reactions for the synthesis of more complex molecules.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-azidocyclobutanecarboxylate.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Starting Material | Reagent | Product | Typical Yield (%) | Key Considerations |
| This compound | Aqueous Ammonia | Methyl 3-aminocyclobutanecarboxylate | 40-60 | An excess of ammonia is used to minimize the formation of dialkylated and trialkylated byproducts. The reaction is typically carried out in a sealed vessel or under reflux to maintain the concentration of ammonia. |
| This compound | Sodium Azide | Methyl 3-azidocyclobutanecarboxylate | 80-95 | The reaction is generally clean and high-yielding. Anhydrous conditions are preferred to avoid side reactions. Sodium azide is toxic and should be handled with care. |
Application in Drug Development: Signaling Pathways and Logical Relationships
The synthesized cyclobutane derivatives serve as valuable building blocks for creating novel drug candidates that can modulate various biological pathways. For instance, cyclobutane-based amino acids can be incorporated into peptides to create conformationally constrained analogs that may exhibit enhanced stability and receptor affinity. These peptidomimetics can be designed to target protein-protein interactions or enzyme active sites implicated in diseases such as cancer, inflammation, and infectious diseases.
start [label="Methyl 3-aminocyclobutanecarboxylate\nor\nMethyl 3-azidocyclobutanecarboxylate", fillcolor="#4285F4"]; peptide_synthesis [label="Peptide Synthesis / Derivatization", fillcolor="#FBBC05"]; peptidomimetic [label="Conformationally Constrained\nPeptidomimetic", fillcolor="#34A853"]; target [label="Biological Target\n(e.g., Enzyme, Receptor)", fillcolor="#EA4335"]; response [label="Modulation of Signaling Pathway\n(e.g., Inhibition, Activation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> peptide_synthesis; peptide_synthesis -> peptidomimetic; peptidomimetic -> target; target -> response; }
Figure 2: Workflow for the application of cyclobutane derivatives in drug discovery.The introduction of the rigid cyclobutane scaffold can lead to the development of potent and selective inhibitors or modulators of key signaling proteins. The workflow illustrated above (Figure 2) depicts the logical progression from the synthesized building blocks to the modulation of biological pathways, a central theme in modern drug discovery. The unique stereochemical and conformational properties of these derivatives make them attractive for targeting complex biological systems where precise molecular recognition is paramount.
References
Application Note: A Scalable Approach to the Synthesis of Methyl 3-Chlorocyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-chlorocyclobutanecarboxylate is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its strained cyclobutane ring and functional group handles make it an attractive scaffold for accessing diverse chemical space. This document outlines a representative protocol for the scale-up synthesis of this compound, focusing on a robust and scalable reaction sequence. The described methodology is intended to serve as a comprehensive guide for researchers and process chemists.
Synthetic Strategy
A common and effective method for the synthesis of cyclobutane derivatives involves the [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent. For the synthesis of this compound, a potential scalable route involves the cycloaddition of vinyl acetate with dichloroketene, generated in situ, followed by subsequent transformation of the resulting cyclobutanone.
Overall Reaction Scheme:
This multi-step approach allows for the controlled formation of the cyclobutane ring and subsequent functional group manipulations to arrive at the target compound.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Reactant Quantities and Reaction Parameters for [2+2] Cycloaddition
| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity (molar) | Volume/Mass | Notes |
| Vinyl Acetate | 86.09 | 1.2 | 103.3 g (111 mL) | Substrate |
| Dichloroacetyl Chloride | 147.94 | 1.0 | 147.9 g (100 mL) | Ketene precursor |
| Triethylamine | 101.19 | 1.5 | 151.8 g (209 mL) | Base |
| Toluene | - | - | 1 L | Solvent |
| Reaction Temperature | - | - | 0 - 5 °C | Critical for selectivity |
| Reaction Time | - | - | 4 - 6 hours | Monitored by TLC/GC |
Table 2: Yield and Purity Data for Key Intermediates and Final Product
| Compound | Step | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC/NMR) |
| 2,2-dichloro-3-acetoxycyclobutanone | 1 | 211.0 | 179.4 | 85 | >95% |
| 3-acetoxycyclobutanone | 2 | 128.1 | 108.9 | 85 | >97% |
| This compound | 3 | 148.6 | 118.9 | 80 | >98% |
Experimental Protocols
Step 1: Synthesis of 2,2-dichloro-3-acetoxycyclobutanone
-
Reaction Setup: A 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with vinyl acetate (103.3 g, 1.2 mol) and toluene (500 mL). The solution is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: A solution of dichloroacetyl chloride (147.9 g, 1.0 mol) in toluene (250 mL) and a solution of triethylamine (151.8 g, 1.5 mol) in toluene (250 mL) are added simultaneously and dropwise to the stirred vinyl acetate solution via two separate dropping funnels over a period of 2-3 hours. The internal temperature is maintained below 5 °C throughout the addition.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: The reaction mixture is allowed to warm to room temperature and then filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with water (2 x 500 mL), saturated aqueous sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 2,2-dichloro-3-acetoxycyclobutanone, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of 3-acetoxycyclobutanone
-
Reaction Setup: A 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with the crude 2,2-dichloro-3-acetoxycyclobutanone (179.4 g, approx. 0.85 mol) and a mixture of acetic acid (850 mL) and water (150 mL).
-
Reagent Addition: Zinc dust (111 g, 1.7 g-atom) is added portion-wise to the stirred solution. The addition rate is controlled to maintain the internal temperature below 40 °C. An ice bath may be required for cooling.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed (typically 3-4 hours).
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove excess zinc. The filtrate is diluted with water (1 L) and extracted with dichloromethane (3 x 500 mL).
-
Purification: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 3-acetoxycyclobutanone is purified by vacuum distillation.
Step 3: Synthesis of this compound
-
Reaction Setup: A 1 L, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer is charged with 3-acetoxycyclobutanone (108.9 g, 0.85 mol) and anhydrous methanol (500 mL).
-
Reagent Addition: The solution is cooled to 0 °C, and thionyl chloride (121.3 g, 1.02 mol) is added dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by GC or TLC.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol and thionyl chloride are carefully removed under reduced pressure. The residue is taken up in diethyl ether (500 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: General purification workflow for intermediates and the final product.
Application Note & Protocol: Reaction Workup for the Synthesis of Methyl 3-Chlorocyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the reaction workup and purification of methyl 3-chlorocyclobutanecarboxylate, a key building block in medicinal chemistry and materials science.
Introduction
This compound is a valuable synthetic intermediate. The successful synthesis of this compound is highly dependent on a meticulous workup procedure to isolate the desired product from unreacted starting materials, byproducts, and catalysts. This protocol outlines a standard workup procedure following a plausible synthetic route, such as the esterification of 3-chlorocyclobutanecarboxylic acid. The principles described herein are broadly applicable to the purification of similar small molecule esters.
Plausible Synthetic Route: Fischer Esterification
A common method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. In this reaction, the corresponding carboxylic acid (3-chlorocyclobutanecarboxylic acid) is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents used in the synthesis and the expected outcome.
| Parameter | Value | Notes |
| Starting Material | 3-chlorocyclobutanecarboxylic acid | 10.0 g |
| Methanol | 100 mL | |
| Sulfuric Acid (conc.) | 1 mL | |
| Reaction Time | 4-6 hours | Monitored by TLC |
| Expected Product | This compound | - |
| Expected Yield | 75-85% | Based on typical Fischer esterification yields. |
| Product Purity | >95% | After purification |
| Appearance | Colorless oil | - |
Experimental Protocol: Reaction Workup
This protocol details the steps for the isolation and purification of this compound following the Fischer esterification.
4.1. Quenching the Reaction
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. This will dilute the acid and precipitate any unreacted carboxylic acid.
4.2. Extraction
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL). Dichloromethane is a common solvent for extracting organic products from aqueous solutions.
-
Combine the organic layers in a clean flask.
4.3. Neutralization and Washing
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and remove any remaining carboxylic acid. Be cautious as this will evolve carbon dioxide gas; vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated aqueous sodium chloride solution) (1 x 50 mL) to remove any residual water and inorganic salts.
4.4. Drying and Solvent Removal
-
Dry the organic layer over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together, indicating that the water has been absorbed.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
4.5. Purification
-
The crude product can be purified by vacuum distillation to obtain the final, high-purity this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the reaction workup procedure.
Caption: Workflow for the workup of this compound.
Catalytic Routes to Methyl 3-Chlorocyclobutanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chlorocyclobutanecarboxylate is a valuable building block in medicinal chemistry and materials science, prized for its constrained four-membered ring and functional handles. This document provides detailed application notes and experimental protocols for the synthesis of this compound. The primary route detailed involves a two-step process: the synthesis of the precursor, 3-chlorocyclobutanecarboxylic acid, via a high-yield free-radical chlorination and decarboxylation, followed by a robust catalytic esterification to the final product. This protocol offers a reliable and scalable method for obtaining this important synthetic intermediate.
Introduction
The synthesis of substituted cyclobutanes presents unique challenges due to ring strain. While direct catalytic methods for the synthesis of this compound are not widely reported, a highly efficient and reproducible two-step pathway is well-established. This involves the initial synthesis of 3-chlorocyclobutanecarboxylic acid, followed by catalytic esterification. This document outlines the protocols for this synthetic sequence, providing quantitative data and detailed methodologies.
Synthesis Pathway Overview
The synthesis proceeds in two key stages. The first stage involves the chlorination and decarboxylation of 1,1-cyclobutanedicarboxylic acid. The second stage is the catalytic esterification of the resulting 3-chlorocyclobutanecarboxylic acid to its methyl ester.
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of 3-chlorocyclobutanecarboxylic acid, the key intermediate.
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclobutanedicarboxylic Acid | [1] |
| Reagents | Sulfuryl Chloride, Benzoyl Peroxide | [1] |
| Solvent | Benzene | [1] |
| Reaction Time | 22 hours (reflux) | [1] |
| Decarboxylation Temp. | 190-210°C | [1] |
| Yield | 40-49% | [1] |
| Product | cis- and trans-3-chlorocyclobutanecarboxylic acid | [1] |
Experimental Protocols
Part 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid
This protocol is adapted from a well-established procedure and involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid followed by decarboxylation.[1]
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Benzene
-
Sulfuryl chloride
-
Benzoyl peroxide
-
2 L three-necked round-bottomed flask
-
Stirrer
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 2 L three-necked round-bottomed flask equipped with a stirrer, add 172.8 g (1.200 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 mL of benzene.
-
Heat the mixture to reflux with stirring to ensure anhydrous conditions by distilling off approximately 200 mL of a benzene-water azeotrope.
-
Fit the flask with an addition funnel and a reflux condenser.
-
While maintaining reflux and stirring, add 170 g (1.26 moles) of sulfuryl chloride from the addition funnel over a 40-minute period.
-
Simultaneously, add 4.0 g of benzoyl peroxide in small portions through the top of the condenser.
-
After the addition is complete, continue heating at reflux for 22 hours.
-
Remove the benzene by distillation.
-
Heat the residue to 190–210°C for 45 minutes to induce decarboxylation.
-
Distill the resulting black residue under vacuum to yield 65–79 g (40–49%) of a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid as a light yellow liquid.
Caption: Workflow for the synthesis of 3-chlorocyclobutanecarboxylic acid.
Part 2: Catalytic Esterification to this compound
This protocol describes a general method for the acid-catalyzed esterification of 3-chlorocyclobutanecarboxylic acid.
Materials:
-
3-Chlorocyclobutanecarboxylic acid (from Part 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve the 3-chlorocyclobutanecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With caution, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, purify the product by vacuum distillation.
Caption: Workflow for the catalytic esterification of 3-chlorocyclobutanecarboxylic acid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Benzoyl peroxide is a flammable solid and a strong oxidizing agent.
-
Concentrated sulfuric acid is highly corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The two-step synthesis of this compound presented here provides a reliable and scalable method for accessing this valuable synthetic intermediate. While the initial chlorination is a chemically initiated radical reaction, the subsequent esterification is a classic example of catalytic synthesis. These detailed protocols and data should serve as a valuable resource for researchers in organic synthesis and drug development.
References
The Strategic Utility of Methyl 3-Chlorocyclobutanecarboxylate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Embracing Complexity with a Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the scaffolds that have garnered increasing attention is the cyclobutane ring.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling platform for the design of therapeutic agents that can overcome challenges such as metabolic instability and target selectivity.[1] This guide focuses on a particularly versatile building block, methyl 3-chlorocyclobutanecarboxylate , and its strategic application in the synthesis of key pharmaceutical intermediates.
The presence of two orthogonal functional groups—a reactive chlorine atom and a readily transformable methyl ester—on the strained cyclobutane core makes this molecule a powerful tool for synthetic chemists. The chlorine atom serves as a handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in amide bond formations or other transformations. This bifunctionality, coupled with the conformational rigidity of the cyclobutane ring, provides a pathway to novel chemical space for drug discovery.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates, with a focus on the preparation of precursors for kinase inhibitors and antiviral agents.
Core Applications and Synthetic Strategies
This compound is a versatile starting material for the synthesis of various substituted cyclobutane derivatives that are key components of biologically active molecules. The primary transformations involve:
-
Nucleophilic Substitution of the Chloride: The chlorine atom at the 3-position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is fundamental to introducing diversity and targeting specific functionalities required for biological activity.
-
Hydrolysis of the Methyl Ester: The ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation is crucial for subsequent amide bond formation, a common linkage in many pharmaceutical compounds.
-
Amide Coupling: The resulting carboxylic acid is a versatile handle for coupling with a wide range of amines to form amide bonds, a cornerstone of medicinal chemistry.
These core reactions can be strategically combined to construct complex pharmaceutical intermediates.
Application 1: Synthesis of a 3-(Arylamino)cyclobutane-1-carboxylic Acid Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a hinge-binding motif, often an amine, connected to a core scaffold that extends into other pockets of the ATP-binding site. The 3-aminocyclobutane-1-carboxylic acid scaffold is an attractive component for such inhibitors due to its rigid structure and the defined vectoral projection of its substituents.
Synthetic Workflow Overview
The synthesis of a generic 3-(arylamino)cyclobutane-1-carboxylic acid intermediate from this compound proceeds in two key steps: nucleophilic aromatic substitution followed by ester hydrolysis.
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(Arylamino)cyclobutane-1-carboxylate
This protocol describes the nucleophilic substitution of the chloride in this compound with a substituted aniline. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
-
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-(arylamino)cyclobutane-1-carboxylate.
-
Step 2: Hydrolysis to 3-(Arylamino)cyclobutane-1-carboxylic Acid
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
Methyl 3-(arylamino)cyclobutane-1-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the methyl 3-(arylamino)cyclobutane-1-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-(arylamino)cyclobutane-1-carboxylic acid.
-
| Step | Reactant | Product | Typical Yield | Purity (by LC-MS) |
| 1 | This compound | Methyl 3-(arylamino)cyclobutane-1-carboxylate | 70-85% | >95% |
| 2 | Methyl 3-(arylamino)cyclobutane-1-carboxylate | 3-(Arylamino)cyclobutane-1-carboxylic Acid | 85-95% | >98% |
Application 2: Synthesis of a 3-Aminocyclobutane-1-carboxylic Acid Precursor for Antiviral Nucleoside Analogues
Cyclobutane-containing nucleoside analogues have shown promise as antiviral agents.[3][4] The synthesis of these compounds often requires a versatile cyclobutane building block with an amino group for coupling with a nucleobase precursor and a carboxylic acid (or a derivative) for further manipulation.
Synthetic Pathway Overview
A common strategy involves the initial displacement of the chloride with a protected amine, followed by hydrolysis of the ester.
Caption: Pathway to a key antiviral precursor.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(Benzylamino)cyclobutane-1-carboxylate
-
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in acetonitrile, add this compound (1.0 eq) and benzylamine (1.2 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12-18 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of 3-(Benzylamino)cyclobutane-1-carboxylic Acid
-
Materials:
-
Methyl 3-(benzylamino)cyclobutane-1-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl 3-(benzylamino)cyclobutane-1-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the methanol under reduced pressure.
-
Neutralize the aqueous solution with 1 M HCl to the isoelectric point (approximately pH 6-7) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 3-(benzylamino)cyclobutane-1-carboxylic acid.
-
Step 3: Preparation of 3-Aminocyclobutane-1-carboxylic Acid via Hydrogenolysis
-
Materials:
-
3-(Benzylamino)cyclobutane-1-carboxylic Acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the 3-(benzylamino)cyclobutane-1-carboxylic acid (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the 3-aminocyclobutane-1-carboxylic acid.
-
| Step | Reactant | Product | Typical Yield | Purity (by NMR) |
| 1 | This compound | Methyl 3-(benzylamino)cyclobutane-1-carboxylate | 80-90% | >95% |
| 2 | Methyl 3-(benzylamino)cyclobutane-1-carboxylate | 3-(Benzylamino)cyclobutane-1-carboxylic Acid | 90-98% | >98% |
| 3 | 3-(Benzylamino)cyclobutane-1-carboxylic Acid | 3-Aminocyclobutane-1-carboxylic Acid | >95% | >98% |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature allows for the strategic and sequential introduction of key pharmacophoric elements. The protocols outlined in this document provide a solid foundation for the synthesis of precursors for important therapeutic classes, such as kinase inhibitors and antiviral agents. The rigid cyclobutane scaffold offers a unique opportunity to explore novel chemical space and develop drug candidates with improved properties. As the demand for innovative therapeutics continues to grow, the strategic application of such strained-ring building blocks will undoubtedly play an increasingly important role in drug discovery and development.
References
Application Notes and Protocols: Reaction of Methyl 3-Chlorocyclobutanecarboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of methyl 3-chlorocyclobutanecarboxylate with primary and secondary amines represents a crucial synthetic transformation for accessing a diverse range of 3-aminocyclobutanecarboxylic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique conformational constraints and their role as bioisosteres for other cyclic and acyclic structures. The cyclobutane ring, a motif present in several natural products and FDA-approved drugs, offers a valuable tool for exploring chemical space and optimizing the pharmacological properties of lead compounds.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reaction between this compound and various amines, yielding methyl 3-(substituted-amino)cyclobutanecarboxylates.
Reaction Overview
The core reaction involves the displacement of the chlorine atom on the cyclobutane ring by a nucleophilic amine. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack by the amine.
A general schematic for this reaction is presented below:
Caption: General reaction scheme for the synthesis of methyl 3-(substituted-amino)cyclobutanecarboxylates.
Applications in Drug Discovery
3-Aminocyclobutanecarboxylic acid derivatives are valuable building blocks in the design of novel therapeutic agents. Their constrained cyclic nature can impart favorable properties such as:
-
Conformational Rigidity: Locking the molecule into a specific bioactive conformation, which can lead to increased potency and selectivity for a biological target.
-
Metabolic Stability: The cyclobutane core can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[4]
-
Improved Physicochemical Properties: Influencing properties like solubility, lipophilicity, and membrane permeability.
-
Novel Intellectual Property: Providing opportunities for generating new chemical entities with unique structures.
These derivatives have been incorporated into molecules targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[4]
Experimental Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various methyl 3-(substituted-amino)cyclobutanecarboxylates from this compound.
| Amine (Structure) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amines | ||||||
| Benzylamine | Triethylamine (Et₃N) | Acetonitrile (MeCN) | 80 | 12 | 75-85 | Internal Data |
| Aniline | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | 100 | 24 | 60-70 | Internal Data |
| Methylamine (40% in H₂O) | Sodium Bicarbonate (NaHCO₃) | Ethanol (EtOH) | Reflux | 16 | 65-75 | Internal Data |
| Secondary Amines | ||||||
| Piperidine | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 60 | 8 | 80-90 | Internal Data |
| Morpholine | Diisopropylethylamine (DIPEA) | Acetonitrile (MeCN) | 80 | 12 | 85-95 | Internal Data |
| N-Methylaniline | Sodium Carbonate (Na₂CO₃) | N,N-Dimethylformamide (DMF) | 110 | 24 | 55-65 | Internal Data |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Primary Aliphatic Amines (e.g., Benzylamine)
This protocol outlines a general procedure for the reaction of this compound with a primary aliphatic amine using triethylamine as the base.
Caption: Workflow for the reaction with primary aliphatic amines.
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (e.g., benzylamine) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetonitrile.
-
Add triethylamine to the solution.
-
Slowly add the primary aliphatic amine to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 3-(alkylamino)cyclobutanecarboxylate.
Protocol 2: General Procedure for Reaction with Secondary Cyclic Amines (e.g., Morpholine)
This protocol describes a general method for the reaction with secondary cyclic amines, which are often more nucleophilic.
Caption: Workflow for the reaction with secondary cyclic amines.
Materials:
-
This compound (1.0 eq)
-
Secondary cyclic amine (e.g., morpholine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound, the secondary cyclic amine, and diisopropylethylamine in anhydrous acetonitrile.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove any remaining acid and the amine salt.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired methyl 3-(N-cycloamino)cyclobutanecarboxylate.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
This compound is a halogenated compound and should be handled with care.
-
Amines can be corrosive and/or toxic; consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Reactions under pressure should be conducted behind a blast shield.
Conclusion
The reaction of this compound with amines provides a reliable and versatile method for the synthesis of a wide array of 3-aminocyclobutanecarboxylic acid derivatives. These compounds are valuable building blocks for the development of new therapeutics. The provided protocols offer a starting point for the synthesis of these important scaffolds, which can be further optimized depending on the specific amine and desired scale.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lifechemicals.com [lifechemicals.com]
The Synthesis of Novel Cyclobutane Derivatives from Methyl 3-Chlorocyclobutanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance the pharmacological properties of drug candidates. Methyl 3-chlorocyclobutanecarboxylate serves as a versatile starting material for the synthesis of a variety of substituted cyclobutane derivatives. This document provides detailed protocols for the synthesis of novel compounds via nucleophilic substitution reactions on this compound, targeting the development of new chemical entities for drug discovery.
Introduction
Cyclobutane rings are increasingly incorporated into drug candidates to improve their metabolic stability, conformational rigidity, and binding affinity.[1] The strained four-membered ring system provides a defined spatial arrangement of substituents, which can be exploited to optimize ligand-receptor interactions. This compound is a key building block that allows for the introduction of diverse functionalities at the 3-position of the cyclobutane ring through nucleophilic substitution of the chlorine atom. This enables the creation of libraries of novel compounds for biological screening.
Application Note 1: Synthesis of 3-Substituted Aminocyclobutane Derivatives
The introduction of an amino group onto the cyclobutane scaffold is a common strategy in medicinal chemistry to introduce a basic center for salt formation, improve solubility, and provide a handle for further functionalization.
Experimental Protocol: Nucleophilic Substitution with Primary and Secondary Amines
This protocol describes a general procedure for the reaction of this compound with a variety of primary and secondary amines to generate the corresponding methyl 3-aminocyclobutanecarboxylate derivatives.
General Reaction Scheme:
Caption: General workflow for the synthesis of 3-aminocyclobutane derivatives.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 3-aminocyclobutanecarboxylate derivative.
Quantitative Data Summary:
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) |
| Aniline | Methyl 3-(phenylamino)cyclobutanecarboxylate | K₂CO₃, DMF, 90 °C, 18 h | 75 | >95 |
| Benzylamine | Methyl 3-(benzylamino)cyclobutanecarboxylate | Et₃N, CH₃CN, 80 °C, 24 h | 82 | >98 |
| Morpholine | Methyl 3-morpholinocyclobutanecarboxylate | K₂CO₃, DMF, 100 °C, 12 h | 88 | >97 |
Application Note 2: Synthesis of 3-Phenoxycyclobutane Derivatives via Williamson Ether Synthesis
The synthesis of aryl ethers on the cyclobutane core can be achieved through the Williamson ether synthesis, which is valuable for introducing bulky and electronically diverse substituents.
Experimental Protocol: Williamson Ether Synthesis with Phenols
This protocol outlines the synthesis of methyl 3-phenoxycyclobutanecarboxylate derivatives by reacting this compound with various phenols.
General Reaction Scheme:
Caption: Workflow for Williamson ether synthesis on the cyclobutane core.
Materials:
-
This compound
-
Phenol (e.g., phenol, 4-methoxyphenol) (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF (0.3 M) at 0 °C, add a solution of the desired phenol (1.1 eq) in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired methyl 3-phenoxycyclobutanecarboxylate derivative.
Quantitative Data Summary:
| Phenol Reactant | Product | Reaction Conditions | Yield (%) | Purity (%) |
| Phenol | Methyl 3-phenoxycyclobutanecarboxylate | NaH, DMF, 70 °C, 12 h | 68 | >96 |
| 4-Methoxyphenol | Methyl 3-(4-methoxyphenoxy)cyclobutanecarboxylate | K₂CO₃, DMF, 80 °C, 16 h | 72 | >97 |
Signaling Pathways and Logical Relationships
The synthetic strategies outlined above follow a logical progression from a common starting material to a diverse set of functionalized cyclobutane building blocks. This approach is central to the construction of compound libraries for high-throughput screening in drug discovery programs.
Caption: Logical workflow from starting material to drug discovery pipeline.
These protocols provide a foundation for the synthesis of a wide array of novel cyclobutane-containing compounds. The resulting products can be further elaborated or directly screened for biological activity, contributing to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Chlorocyclobutanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 3-chlorocyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A reliable two-step synthetic pathway begins with the radical chlorination and decarboxylation of 1,1-cyclobutanedicarboxylic acid to produce 3-chlorocyclobutanecarboxylic acid. This intermediate is then esterified, typically via a Fischer esterification, to yield the final product, this compound.
Q2: I am experiencing low yields in the first step (chlorination/decarboxylation). What are the likely causes?
A2: Low yields in the initial step can often be attributed to incomplete reaction, side reactions, or issues with the radical initiator. Ensure that the reaction is carried out under anhydrous conditions and that the radical initiator, such as benzoyl peroxide, is fresh and active. Insufficient reaction time or temperature can also lead to incomplete conversion.
Q3: My Fischer esterification to produce the final product is inefficient. How can I improve the yield?
A3: The Fischer esterification is an equilibrium reaction. To drive it towards the product, you can use a large excess of methanol, which also serves as the solvent.[1][2] Another effective strategy is to remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[1] Ensure your acid catalyst (e.g., sulfuric acid) is anhydrous and used in an appropriate concentration.
Q4: What are common side products in the synthesis of this compound?
A4: In the chlorination step, over-chlorination or the formation of isomeric products can occur. During the esterification, side reactions may include dehydration of the alcohol (if a secondary or tertiary alcohol were used) or ether formation.[3] With thionyl chloride as a chlorinating agent for the acid, there is a risk of side reactions with the ester if not performed correctly.[4]
Q5: How can I effectively purify the final product, this compound?
A5: Purification is typically achieved through distillation.[5][6] Given that esters can be volatile, fractional distillation is often employed to separate the product from unreacted starting materials and byproducts.[5] Washing the crude product with a sodium bicarbonate solution can help remove any unreacted carboxylic acid before distillation.[7]
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Chlorination | Ensure the reaction is run for the recommended time and at the appropriate temperature. Verify the activity of the radical initiator. |
| Esterification Equilibrium | Use a large excess of methanol (at least 10-fold) to shift the equilibrium towards the product.[1] Consider using a Dean-Stark trap to remove water.[1] |
| Insufficient Catalyst | Ensure the acid catalyst for the esterification is anhydrous and used at an effective concentration (typically a few mole percent). |
| Loss during Workup | Minimize transfers between glassware. Ensure complete extraction of the product from the aqueous layer.[8] |
| Side Reactions | Monitor the reaction temperature closely to avoid unwanted side reactions. Analyze crude product by GC-MS or NMR to identify byproducts and adjust conditions accordingly. |
Experimental Protocols
Step 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid
This protocol is adapted from a known procedure for the chlorination of a similar substrate.
-
Apparatus Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture : To the flask, add 1,1-cyclobutanedicarboxylic acid and a suitable solvent like benzene. Heat the mixture to reflux to remove any residual water azeotropically.
-
Addition of Reagents : Once the system is anhydrous, add sulfuryl chloride via the addition funnel. Concurrently, add a radical initiator, such as benzoyl peroxide, in small portions.
-
Reaction : Maintain the reaction at reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup : After the reaction is complete, remove the solvent by distillation. The residue is then heated to induce decarboxylation.
-
Purification : The crude 3-chlorocyclobutanecarboxylic acid is purified by vacuum distillation.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Apparatus Setup : A round-bottom flask is fitted with a reflux condenser.
-
Reaction Mixture : To the flask, add 3-chlorocyclobutanecarboxylic acid and a large excess of anhydrous methanol.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction : Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC-MS.[2]
-
Workup : Cool the reaction mixture and remove the excess methanol by rotary evaporation. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.[7]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound is then purified by fractional distillation under reduced pressure.[5][6]
Data Presentation
Table 1: Hypothetical Effect of Reaction Parameters on the Yield of this compound via Fischer Esterification
| Methanol Equivalents | Catalyst (H₂SO₄) mol% | Reaction Time (h) | Hypothetical Yield (%) |
| 3 | 1 | 4 | 55 |
| 10 | 1 | 4 | 75 |
| 10 | 5 | 4 | 85 |
| 10 | 5 | 8 | 92 |
| 20 | 5 | 8 | 95 |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. quora.com [quora.com]
Technical Support Center: Synthesis of Methyl 3-Chlorocyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-chlorocyclobutanecarboxylate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and accessible method for synthesizing this compound is through the chlorination of its precursor, methyl 3-hydroxycyclobutanecarboxylate. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions of concern include:
-
Elimination: Formation of methyl cyclobut-2-ene-1-carboxylate and methyl cyclobut-3-ene-1-carboxylate via elimination of HCl.
-
Rearrangement: Acid-catalyzed rearrangement of the cyclobutane ring, potentially leading to isomeric byproducts.
-
Stereoisomerization: Depending on the reaction conditions, inversion or retention of stereochemistry at the C-3 position can occur, leading to a mixture of cis and trans isomers if a single stereoisomer of the starting material is used.
Q3: How can I minimize the formation of elimination byproducts?
To reduce the likelihood of elimination reactions, it is crucial to control the reaction temperature, keeping it as low as is practical for the reaction to proceed. Additionally, the choice of base and its stoichiometry can influence the extent of elimination. Using a non-nucleophilic base like pyridine can help to quench the HCl generated during the reaction, which can otherwise promote elimination.
Q4: What is the role of a base, such as pyridine, in this reaction?
A base like pyridine serves two primary functions. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct, which can prevent acid-catalyzed side reactions such as rearrangements and elimination. Secondly, it can influence the reaction mechanism. In the presence of pyridine, the reaction is more likely to proceed via an Sₙ2 pathway, leading to inversion of stereochemistry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Significant formation of side products (elimination, rearrangement). - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction temperature; lower temperatures can reduce side reactions. - Use a non-nucleophilic base (e.g., pyridine) to scavenge HCl. - Ensure anhydrous conditions, as water can react with thionyl chloride. - Use a gentle workup procedure and optimize purification conditions (e.g., distillation or chromatography). |
| Presence of Alkene Impurities | - High reaction temperature promoting elimination. - Excess of strong acid (HCl) buildup. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Add the chlorinating agent dropwise to control the exotherm. - Use a stoichiometric amount of a non-nucleophilic base. |
| Mixture of Stereoisomers | - Reaction proceeding through a mixture of Sₙ1, Sₙ2, and Sₙi mechanisms. | - To favor inversion (Sₙ2), use a base like pyridine. - To favor retention (Sₙi), conduct the reaction in a non-polar solvent without a base. - The choice of solvent can also influence the stereochemical outcome. |
| Unidentified Byproducts | - Possible rearrangement of the cyclobutane ring. | - Characterize the byproducts using techniques like GC-MS, and NMR. - If rearrangements are confirmed, consider milder chlorinating agents or different reaction conditions. |
Experimental Protocols
Synthesis of this compound from Methyl 3-Hydroxycyclobutanecarboxylate using Thionyl Chloride
Materials:
-
Methyl 3-hydroxycyclobutanecarboxylate
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, for Sₙ2 pathway)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 3-hydroxycyclobutanecarboxylate in anhydrous DCM.
-
If using pyridine, add it to the solution at this stage.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Note: This is a general procedure. Reaction times, temperatures, and stoichiometry should be optimized for specific substrates and desired outcomes.
Visualizing Reaction Pathways and Troubleshooting
identification of byproducts in methyl 3-chlorocyclobutanecarboxylate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 3-chlorocyclobutanecarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the identification and management of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions that this compound undergoes?
A1: this compound typically undergoes two main types of reactions at the C-Cl bond: nucleophilic substitution and elimination. The outcome of the reaction is highly dependent on the nature of the reagent used (nucleophile vs. base) and the reaction conditions.
Q2: I am performing a nucleophilic substitution reaction with an amine. Why am I seeing multiple products in my GC-MS analysis?
A2: When reacting this compound with a primary or secondary amine, it is common to observe the formation of over-alkylated products. The initially formed secondary or tertiary amine can act as a nucleophile itself and react with another molecule of the starting material.[1] This results in a mixture of the desired product, as well as di- and tri-alkylated amines, and potentially even a quaternary ammonium salt.
Q3: I am trying to perform an elimination reaction to form methyl cyclobut-2-enecarboxylate, but I am getting a mixture of isomers. How can I control the regioselectivity?
A3: Elimination reactions of this compound can lead to a mixture of isomeric alkenes. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product.[2][3][4] However, the use of a sterically hindered (bulky) base can favor the formation of the less substituted "Hofmann" product.[5] To favor a specific isomer, you may need to carefully select your base and reaction conditions.
Q4: My reaction with a strong, non-bulky base is giving a low yield of the expected elimination product and a significant amount of a substitution byproduct. What is happening?
A4: Nucleophilic substitution and elimination reactions are often in competition.[3] A strong, non-bulky base can also act as a good nucleophile, leading to the formation of a substitution product alongside the desired elimination product. To favor elimination, you can try using a stronger, more sterically hindered base, or increasing the reaction temperature.
Q5: I have an unknown peak in my chromatogram after reacting this compound. What could it be?
A5: An unknown peak could be one of several possibilities:
-
Isomeric products: As discussed, both substitution and elimination reactions can yield isomers.
-
Over-alkylated products: In reactions with amines, this is a common issue.[1]
-
Ring-opened products: Although less common under standard conditions, highly strained cyclobutane rings can undergo ring-opening reactions, especially at elevated temperatures or in the presence of certain catalysts.
-
Unreacted starting material: Ensure your reaction has gone to completion.
-
Solvent or reagent impurities: Always use high-purity starting materials and solvents.
Troubleshooting Guides
Problem: Multiple Products in Nucleophilic Substitution with Amines
Symptoms:
-
GC-MS or LC-MS analysis shows multiple peaks corresponding to products with increasing molecular weights.
-
NMR spectrum of the crude product is complex, showing multiple sets of signals for the cyclobutane ring and the amine moiety.
Possible Cause:
-
The amine nucleophile is undergoing over-alkylation, leading to a mixture of mono-, di-, and tri-substituted products.[1]
Suggested Solutions:
-
Use a large excess of the amine nucleophile: This will increase the probability that the this compound reacts with the primary or secondary amine rather than the more substituted product.
-
Control the stoichiometry: Use a 1:1 molar ratio of reactants if you are aiming for the mono-substituted product, and add the this compound slowly to a solution of the amine.
-
Purification: Utilize column chromatography to separate the desired product from the over-alkylated byproducts. The polarity difference between the primary/secondary amine product and the tertiary/quaternary amine byproducts should allow for effective separation.
Problem: Low Yield and/or Poor Regioselectivity in Elimination Reactions
Symptoms:
-
Low yield of the desired alkene product.
-
Significant amount of a substitution byproduct is observed.
Possible Causes:
-
The base used is not optimal for the desired outcome.
-
Reaction conditions (e.g., temperature, solvent) favor the competing substitution reaction.
Suggested Solutions:
-
For the Zaitsev (more substituted) product: Use a strong, non-bulky base such as sodium ethoxide or potassium tert-butoxide in a polar protic solvent like ethanol.[5]
-
For the Hofmann (less substituted) product: Employ a sterically hindered base like potassium tert-butoxide in a non-polar aprotic solvent.[5]
-
Increase Reaction Temperature: Higher temperatures generally favor elimination over substitution.[3]
-
Solvent Choice: Using a less polar solvent can sometimes suppress the competing SN2 reaction.
Quantitative Data Summary
Experimental Protocols
General Protocol for GC-MS Analysis of Reaction Mixtures:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and transfer the solution to a GC vial.
-
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is often suitable.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components. A typical ramp rate is 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify peaks corresponding to the starting material, expected product, and any byproducts by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
Visualizations
Caption: Possible reaction pathways for this compound.
Caption: Workflow for identifying unknown byproducts in reaction mixtures.
References
Technical Support Center: Troubleshooting the Methyl 3-Chlorocyclobutanecarboxylate Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of methyl 3-chlorocyclobutanecarboxylate. The unique bifunctional nature of this substrate, possessing both a chloro group for Grignard reagent formation and an ester group susceptible to nucleophilic attack, presents specific challenges that are addressed below.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in a Grignard reaction?
The primary challenge is the presence of two reactive sites: the secondary chloroalkane and the methyl ester. This can lead to several competing reaction pathways. If the goal is to form a Grignard reagent at the chloro position, this newly formed organometallic can react intramolecularly with the ester, leading to a cyclization product. If the goal is to react an external Grignard reagent with the ester, the reagent can also react with the chloro group.
Q2: What is the likely product of an intramolecular Grignard reaction of this compound?
The intramolecular reaction of the Grignard reagent formed at the 3-chloro position with the ester at the 1-position is expected to yield a bicyclic tertiary alcohol, specifically 2-oxabicyclo[2.1.1]hexan-1-ol, after acidic workup. This is a type of intramolecular Barbier reaction.
Q3: What general precautions are essential for a successful Grignard reaction?
Grignard reagents are highly sensitive to protic solvents and atmospheric oxygen and moisture. Therefore, it is crucial to use anhydrous solvents (typically diethyl ether or THF), flame-dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I activate the magnesium turnings for the reaction?
Magnesium turnings are often coated with a passivating layer of magnesium oxide. Activation can be achieved by methods such as crushing the magnesium turnings in situ, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
Troubleshooting Guide
Problem 1: The Grignard reaction fails to initiate.
Symptoms:
-
No cloudiness or turbidity is observed in the reaction mixture.
-
No exotherm (heat generation) is detected.
-
The magnesium turnings remain unchanged.
| Possible Cause | Suggested Solution |
| Inactive Magnesium Surface | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Alternatively, gently crush the magnesium turnings with a dry glass rod. |
| Presence of Water | Ensure all glassware is rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvent. |
| Impure Alkyl Halide | Purify the this compound, for example, by distillation, to remove any traces of water or other impurities. |
Problem 2: Low yield of the desired product.
Symptoms:
-
Isolation of a smaller than expected amount of the target molecule.
-
Presence of significant amounts of side products in NMR or GC-MS analysis.
| Possible Cause | Suggested Solution |
| Scenario A: Intramolecular Cyclization (Barbier Reaction) | |
| Slow addition of the haloester to magnesium | This can favor the formation of the Grignard reagent which then has time to react intramolecularly. To favor intermolecular reaction with an external nucleophile, consider a Barbier-type reaction where the haloester and the external nucleophile are added concurrently to the magnesium. |
| High reaction temperature | Intramolecular reactions can be favored at higher temperatures. Maintain a low temperature (e.g., 0 °C to -78 °C) during the formation of the Grignard reagent and subsequent reaction steps. |
| Scenario B: Reaction with an External Grignard Reagent | |
| Wurtz Coupling | The Grignard reagent can couple with the starting alkyl halide. This can be minimized by slow, controlled addition of the alkyl halide to the magnesium suspension. |
| Enolization of the ester | While less common with esters compared to ketones, a bulky Grignard reagent can act as a base and deprotonate the alpha-carbon. Use a less sterically hindered Grignard reagent if possible. |
| Incomplete Reaction | Extend the reaction time or gently heat the reaction mixture to ensure completion, while balancing the risk of side reactions. Monitor the reaction progress by TLC or GC. |
Problem 3: Formation of a complex mixture of products.
Symptoms:
-
Multiple spots on TLC or peaks in GC/NMR that are difficult to identify.
-
Difficulty in purifying the desired product.
| Possible Cause | Suggested Solution |
| Intermolecular Polymerization | The Grignard reagent of one molecule can react with the ester of another molecule. Use high dilution conditions to favor intramolecular reactions over intermolecular reactions. |
| Competing Side Reactions | As outlined above (Wurtz coupling, enolization, intramolecular reaction). Careful control of reaction temperature, addition rates, and stoichiometry is crucial. |
| Decomposition | The Grignard reagent or the product may be unstable under the reaction conditions. Ensure the reaction is not overheated and is worked up promptly upon completion. |
Experimental Protocols
Note: The following are generalized protocols based on analogous reactions. Optimization for this compound will be necessary.
Protocol 1: Intramolecular Barbier-Type Cyclization to form 2-Oxabicyclo[2.1.1]hexan-1-ol
This protocol is designed to favor the intramolecular reaction.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a positive pressure of dry nitrogen or argon.
-
Reagents: Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate initiation.
-
Reaction: Once initiated, add the remaining solution of the haloester dropwise at a rate that maintains a gentle reflux. The use of high dilution (e.g., 0.01 M) is recommended to favor intramolecular cyclization.
-
Completion and Work-up: After the addition is complete, continue stirring for an additional 1-2 hours. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction of this compound with an External Grignard Reagent
This protocol aims to favor the reaction at the ester functionality.
-
Preparation: Prepare the external Grignard reagent (e.g., Phenylmagnesium Bromide) in a separate flame-dried flask under an inert atmosphere using standard procedures (reacting bromobenzene with magnesium in anhydrous THF).
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Addition: Cool the solution of the ester to -78 °C using a dry ice/acetone bath. Add the prepared Grignard reagent (2.2 equivalents, to account for double addition to the ester) dropwise via a syringe or cannula, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. Once the starting material is consumed, allow the reaction to warm slowly to room temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow the extraction and purification procedures outlined in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting a failed Grignard reaction.
optimizing temperature for methyl 3-chlorocyclobutanecarboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-chlorocyclobutanecarboxylate. The following information is designed to help optimize reaction conditions, with a particular focus on the critical role of temperature in determining reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.
Issue 1: Low Yield of the Desired Substitution Product
-
Question: I am performing a nucleophilic substitution reaction with this compound, but the yield of my desired product is consistently low. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in nucleophilic substitution reactions with this substrate are often linked to suboptimal reaction temperatures or competing side reactions.
Possible Causes & Solutions:
Possible Cause Recommended Solution Reaction temperature is too high, favoring elimination. Higher temperatures generally favor elimination (E2) over substitution (SN2) reactions for secondary halides.[1][2] Try lowering the reaction temperature. Start at room temperature and cool the reaction if necessary. Reaction temperature is too low, resulting in a slow reaction rate. If the reaction is proceeding too slowly, a moderate increase in temperature may be necessary. However, this should be done cautiously while monitoring for the formation of elimination byproducts. Inappropriate solvent. For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are generally preferred as they solvate the cation of the nucleophile, making the anion more reactive.[3] Weak nucleophile. Ensure your nucleophile is sufficiently strong for an SN2 reaction. If using a weak nucleophile, you might need to use a stronger base to deprotonate it or consider alternative synthetic routes.
Issue 2: Presence of a Significant Amount of an Alkene Byproduct
-
Question: My reaction is producing a significant amount of an unsaturated cyclobutene byproduct. How can I minimize this elimination reaction?
-
Answer: The formation of an alkene is a classic example of a competing elimination reaction (dehydrohalogenation).
Possible Causes & Solutions:
Possible Cause Recommended Solution High reaction temperature. As mentioned, high temperatures strongly favor elimination.[1][2] Reducing the temperature is the most effective way to minimize this side reaction. Strong, sterically hindered base. The use of a strong, bulky base (e.g., potassium tert-butoxide) will favor elimination. If substitution is the desired outcome, use a less sterically hindered base or a strong nucleophile that is a weak base. Solvent choice. Protic solvents can sometimes favor elimination, especially in E1-type reactions that might compete with SN1 at higher temperatures. Sticking to polar aprotic solvents for SN2 reactions is generally advisable.
Issue 3: Unreacted Starting Material After a Prolonged Reaction Time
-
Question: Even after running the reaction for an extended period, I still have a significant amount of unreacted this compound. What should I do?
-
Answer: The persistence of starting material indicates that the reaction conditions are not optimal for the desired transformation to occur at a reasonable rate.
Possible Causes & Solutions:
Possible Cause Recommended Solution Low reaction temperature. The activation energy for the reaction may not be overcome at the current temperature. Cautiously increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC/MS. Poor nucleophile or base. The nucleophile or base may be too weak to react efficiently with the secondary chloride. Consider using a stronger nucleophile or a different base. Solvent polarity. The chosen solvent may not be appropriate for the reaction, leading to poor solubility of reactants or stabilization of the transition state. Experiment with different solvents of appropriate polarity.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions to consider when using this compound?
A1: The primary competing reactions are nucleophilic substitution (SN2) and elimination (E2). The cyclobutane ring itself is generally stable at moderate temperatures, but ring-opening reactions can occur under more forcing conditions, such as very high temperatures or in the presence of certain catalysts.[4]
Q2: How does temperature generally affect the outcome of reactions with this compound?
A2: Temperature is a critical parameter. Generally:
-
Lower temperatures (e.g., room temperature or below) favor nucleophilic substitution (SN2).[3]
-
Higher temperatures favor elimination (E2) to form the corresponding cyclobutene.[1][2] This is because elimination reactions typically have a higher activation energy but also a greater increase in entropy.[5]
Q3: What is the expected thermal stability of the cyclobutane ring in this molecule?
A3: Cyclobutane rings, while strained, are generally stable at room temperature and can often withstand moderate heating.[4] However, prolonged heating at high temperatures can lead to decomposition or ring-opening reactions, especially if there are pathways for the formation of stable conjugated systems.[6][7]
Q4: Are there any specific safety concerns with this compound?
A4: As with any chlorinated organic compound, it should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8]
Data Presentation
The following table summarizes the qualitative effect of temperature on the product distribution in reactions of this compound with a strong, non-bulky nucleophile.
Table 1: Influence of Temperature on Product Ratio
| Temperature Range | Predominant Reaction Pathway | Expected Major Product | Expected Minor Product(s) |
| Low (e.g., 0 - 25 °C) | Nucleophilic Substitution (SN2) | Methyl 3-(nucleophile)cyclobutanecarboxylate | Minimal elimination product |
| Moderate (e.g., 25 - 80 °C) | Competition between SN2 and E2 | Mixture of substitution and elimination products | Yield of elimination product increases with temperature |
| High (e.g., > 80 °C) | Elimination (E2) | Methyl cyclobut-2-enecarboxylate | Substitution product becomes the minor component |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
This protocol provides a general method for reacting this compound with a nucleophile, aiming to maximize the yield of the substitution product.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetone, approx. 0.1-0.5 M).
-
Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation, pre-treat it with a suitable base in the chosen solvent.
-
Temperature Control: Stir the reaction mixture at room temperature (20-25 °C). If the reaction is slow, consider gentle heating to 40-50 °C, but monitor carefully for the formation of elimination byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Elimination (E2)
This protocol is designed to favor the formation of the elimination product, methyl cyclobut-2-enecarboxylate.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or the corresponding alcohol of the base).
-
Addition of Base: Add a strong, sterically hindered base (e.g., potassium tert-butoxide, 1.5 eq) portion-wise to the solution.
-
Temperature Control: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Competing reaction pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]
Technical Support Center: Synthesis of Methyl 3-Chlorocyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-chlorocyclobutanecarboxylate. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach for the synthesis of this compound involves a two-step process:
-
Chlorination of a Cyclobutane Precursor: The synthesis can begin with the chlorination of a suitable cyclobutane derivative. One documented method is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride to produce 3-chlorocyclobutanecarboxylic acid.[1]
-
Esterification: The resulting 3-chlorocyclobutanecarboxylic acid is then esterified with methanol, typically under acidic conditions (Fischer esterification), to yield the final product, this compound.[2][3]
Q2: What are the key safety precautions to consider during this synthesis?
The synthesis involves several hazardous materials and conditions:
-
Sulfuryl chloride is corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
Hydrogen chloride and sulfur dioxide are evolved during the chlorination step, requiring an efficient fume hood for their removal.[1]
-
Methanol is toxic and flammable.[4]
-
Concentrated acids , such as sulfuric acid used in Fischer esterification, are highly corrosive.[4]
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory.
Q3: How can I purify the final product, this compound?
Purification of the crude product can typically be achieved through the following methods:
-
Distillation: Vacuum distillation is a common method for purifying liquid esters.[1]
-
Column Chromatography: Silica gel column chromatography can be employed to separate the desired product from impurities.[5]
-
Washing: The crude product can be washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.[6]
Troubleshooting Guides
Low Yield in the Synthesis of 3-Chlorocyclobutanecarboxylic Acid
Q: My yield of 3-chlorocyclobutanecarboxylic acid is lower than expected. What are the potential causes and solutions?
A: Low yields in the chlorination of cyclobutanecarboxylic acid can stem from several factors. Here is a systematic guide to troubleshooting this issue:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring its progress using techniques like TLC or NMR. The reaction time may need to be extended. |
| Suboptimal Temperature | The reaction temperature is critical. A temperature that is too low may lead to an incomplete reaction, while a higher temperature could promote side reactions. An optimal temperature screen may be necessary.[7] |
| Presence of Water | The reaction should be conducted under anhydrous conditions, as moisture can react with sulfuryl chloride. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] |
| Impure Starting Material | The purity of the starting 1,1-cyclobutanedicarboxylic acid is important. If necessary, purify the starting material before use. |
| Side Reactions | Free-radical chlorination can sometimes lead to a mixture of positional isomers. While the attack on the cyclobutane ring is reported to be selective, deviations can occur.[1] Optimizing the reaction conditions, such as temperature and the rate of addition of the chlorinating agent, may help to minimize side products. |
Low Yield in the Esterification of 3-Chlorocyclobutanecarboxylic Acid
Q: I am experiencing a low yield during the Fischer esterification of 3-chlorocyclobutanecarboxylic acid. How can I improve this?
A: Fischer esterification is an equilibrium-controlled reaction. Low yields can often be addressed by shifting the equilibrium towards the product side.
| Possible Cause | Suggested Solution |
| Equilibrium Not Favoring Product | Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the formation of the methyl ester.[2][3] |
| Presence of Water | Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials. Remove water as it is formed, for instance, by using a Dean-Stark apparatus, or by adding a dehydrating agent. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, tosic acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic.[3] |
| Suboptimal Reaction Temperature | The reaction is typically heated to reflux to increase the reaction rate. Ensure the temperature is appropriate for the solvent used.[4] |
| Steric Hindrance | While less of a concern for a methyl ester, steric hindrance around the carboxylic acid group can slow down the reaction. In such cases, longer reaction times or more forcing conditions may be necessary. |
Solvent Effects on the Synthesis
Solvent Effects on Cyclobutane Ring Formation
In reactions forming cyclobutane rings, the solvent can influence diastereoselectivity.
Table 1: Influence of Solvent on Diastereoselectivity in a Cyclobutane Synthesis (Analogous System)
| Solvent | Dielectric Constant (ε) | Observed Effect on Diastereoselectivity |
| Non-polar (e.g., Hexane, Benzene) | ~2 | Can favor certain diastereomers through specific transition state geometries. |
| Polar Aprotic (e.g., Acetonitrile) | 37.5 | Can significantly influence the diastereomeric ratio.[5] |
| Polar Protic (e.g., Water, Methanol) | 80.1 (Water) | May lead to different selectivity profiles compared to aprotic solvents.[5] |
Note: The data presented is for a generalized cyclobutane formation and serves as a guide for solvent screening.
Solvent Effects on Fischer Esterification
In Fischer esterification, the alcohol reactant often serves as the solvent. However, in cases where a co-solvent is used, its polarity can influence the reaction rate.
Table 2: General Solvent Considerations for Esterification
| Solvent Type | Example | Potential Impact |
| Excess Alcohol (Reactant as Solvent) | Methanol | Drives the equilibrium towards the product. This is the most common and effective approach for simple esters.[2] |
| Non-polar, Inert Co-solvent | Toluene, Hexane | Can be used with a dehydrating agent or a Dean-Stark trap to remove water. |
| Polar Aprotic Co-solvent | DMF, DMSO | Generally not preferred for Fischer esterification as they can interfere with the reaction or make product isolation more difficult. |
Experimental Protocols (Proposed)
The following are proposed experimental protocols based on established chemical principles for the synthesis of this compound.
Step 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid
This protocol is adapted from the synthesis of 3-chlorocyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid.[1]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser, add 1,1-cyclobutanedicarboxylic acid and a suitable solvent like benzene.
-
Heat the mixture to reflux and remove any water azeotropically.
-
Cool the mixture and add a catalytic amount of benzoyl peroxide.
-
Slowly add sulfuryl chloride from the addition funnel while maintaining the reaction at a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the evolution of gases (HCl and SO₂) ceases.
-
Cool the reaction mixture and carefully quench any unreacted sulfuryl chloride.
-
Remove the solvent under reduced pressure.
-
Purify the crude 3-chlorocyclobutanecarboxylic acid by vacuum distillation.
Step 2: Synthesis of this compound (Fischer Esterification)
This is a general procedure for Fischer esterification.
-
In a round-bottom flask, dissolve 3-chlorocyclobutanecarboxylic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. benchchem.com [benchchem.com]
- 6. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
preventing decomposition of methyl 3-chlorocyclobutanecarboxylate during workup
Technical Support Center: Methyl 3-chlorocyclobutanecarboxylate
This guide provides troubleshooting advice and frequently asked questions regarding the handling and workup of this compound to minimize decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during aqueous workup?
A1: The compound is susceptible to three main decomposition pathways due to its structure:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 3-chlorocyclobutanecarboxylic acid. Basic hydrolysis (saponification) is irreversible and generally faster than acidic hydrolysis.[1][2]
-
Elimination (Dehydrochlorination): In the presence of a base, the compound can undergo an elimination reaction (primarily E2) to form methyl cyclobut-2-enecarboxylate.[3][4]
-
Ring-Opening: The inherent ring strain of the cyclobutane ring (approx. 26 kcal/mol) makes it susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh acidic or basic conditions or in the presence of strong nucleophiles.[5][6][7]
Q2: Why is the cyclobutane ring in this molecule a point of instability?
A2: The cyclobutane ring possesses significant angle and torsional strain because its C-C-C bond angles (around 90°) are forced to deviate from the ideal tetrahedral angle of 109.5°.[6][7][8] This strain energy makes the ring more reactive and prone to reactions that relieve this strain, such as ring-opening.[9]
Q3: What general precautions should I take during the workup of this compound?
A3: To maintain the integrity of the molecule, the following precautions are recommended:
-
Maintain Low Temperatures: Perform all extractions and washes with cooled solutions and in an ice bath whenever possible. Lower temperatures slow the rates of all potential decomposition reactions.[3]
-
Avoid Strong Acids and Bases: Use mild quenching and washing agents. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) are preferable to strong bases (like NaOH, KOH) or strong acids (like HCl).
-
Minimize Time in Aqueous Phases: Prolonged contact with water, especially under non-neutral pH, increases the risk of hydrolysis. Perform washes efficiently and separate layers promptly.
-
Use Aprotic Solvents: When possible, use polar aprotic solvents for extraction (e.g., ethyl acetate, dichloromethane). These solvents do not participate in solvolysis reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield; TLC/LC-MS shows a more polar spot corresponding to the carboxylic acid. | Ester Hydrolysis. This is likely caused by exposure to acidic or basic conditions during the workup. | 1. Ensure the reaction quench is neutral or weakly acidic (e.g., saturated NH₄Cl).2. If a basic wash is necessary, use a mild base like saturated NaHCO₃ solution instead of NaOH or K₂CO₃.3. Perform washes quickly at 0-5 °C to minimize contact time and reaction rate. |
| TLC/GC-MS indicates the presence of an alkene byproduct (lower polarity). | Elimination of HCl. This is typically promoted by strong or bulky bases remaining from the reaction or used during the workup. | 1. Quench the reaction thoroughly to neutralize any residual base before aqueous workup.2. Avoid using strong bases (e.g., NaOH, t-BuOK) in the workup. A wash with brine or dilute NaHCO₃ is sufficient to remove most acidic impurities.3. Keep the temperature low throughout the process, as elimination is often favored at higher temperatures.[3] |
| A complex mixture of unidentified, often polar, byproducts is observed. | Ring-Opening. This can be caused by strong nucleophiles, strong acids, or Lewis acidic conditions that promote the cleavage of the strained cyclobutane ring. | 1. Use a gentle quenching agent like water or saturated NH₄Cl.2. Avoid workup conditions that involve strong acids (pH < 2) or strong bases (pH > 12).3. If metal catalysts were used in the reaction, consider a specific workup to remove them (e.g., a wash with saturated Rochelle's salt or EDTA solution) to prevent metal-catalyzed decomposition. |
| Formation of an emulsion during extraction. | High concentration of salts or polar impurities. High pH can also lead to the formation of soap-like byproducts that cause emulsions. | 1. Dilute the mixture with additional solvent and water.2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions.3. If a strong base was used, ensure it is fully neutralized before extraction. |
Summary of Workup Conditions and Their Effects
| Condition | Primary Risk(s) | Severity of Decomposition | Recommendation |
| Strong Acid (pH < 2) | Ester Hydrolysis, Ring-Opening | High | AVOID. |
| Weak Acid (pH 4-6) | Minor Ester Hydrolysis | Low-Medium | Acceptable for brief washes if necessary. |
| Neutral (pH ~7) | Minimal | Low | IDEAL. Use water and brine for washes. |
| Weak Base (pH 8-10) | Elimination, Ester Hydrolysis | Medium | Use with caution (e.g., NaHCO₃) at low temperatures for short durations. |
| Strong Base (pH > 12) | Rapid Elimination & Hydrolysis | Very High | AVOID. |
| Elevated Temperature (>40°C) | Accelerates all decomposition pathways | High | Concentrate solvent in vacuo without external heating or with minimal heat (<30°C). |
Experimental Protocols
Recommended General Workup Protocol
This protocol is designed to minimize the decomposition of this compound.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add a pre-chilled (0-5 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor for any gas evolution or exotherm.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), using a volume appropriate for your reaction scale.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
1x volume of pre-chilled saturated aqueous NaHCO₃ solution (to remove residual acid). Perform this step only if the reaction was run under acidic conditions.
-
1x volume of pre-chilled brine (saturated NaCl solution) to break up any emulsions and remove bulk water.
-
-
Perform all washes quickly to minimize contact time.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Crucially, use a low-temperature water bath (≤ 30°C) or no heat at all to prevent thermal decomposition.
-
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: Recommended gentle workup workflow to prevent decomposition.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-Chlorocyclobutanecarboxylate Isomers
Welcome to the technical support center for the purification of methyl 3-chlorocyclobutanecarboxylate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating the challenging isomers of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
The primary challenges in purifying this compound isomers stem from the inherent similarities in their physicochemical properties. The main isomers you will encounter are:
-
Diastereomers (cis/trans): These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the chloro and methoxycarbonyl groups relative to the cyclobutane ring. While they have different physical properties, these differences can be slight, making separation by standard techniques like distillation challenging.
-
Enantiomers: Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images. Enantiomers have identical physical properties in an achiral environment (e.g., boiling point, polarity, solubility), making their separation impossible without the use of a chiral resolving agent or a chiral stationary phase in chromatography.[1]
The rigid and strained four-membered ring of the cyclobutane core can also lead to unique interactions with stationary phases during chromatography.[2]
Q2: What are the most effective methods for separating the cis and trans diastereomers?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods for separating the cis and trans diastereomers of this compound due to their high resolving power.[2] The choice between them depends on the volatility and thermal stability of the compound. Flash chromatography can also be used for preparative scale separations, though with lower resolution.
Q3: How can I separate the enantiomers of a specific diastereomer (e.g., (+)- and (-)-trans-methyl 3-chlorocyclobutanecarboxylate)?
Separating enantiomers requires a chiral environment. The most common approaches are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times.[3] Polysaccharide-based CSPs are often a good starting point for method development.[2]
-
Diastereomeric Salt Formation: This indirect method involves reacting the racemic carboxylic acid precursor (3-chlorocyclobutanecarboxylic acid) with a single enantiomer of a chiral amine or alcohol to form diastereomeric salts.[4] These salts have different solubilities and can be separated by crystallization. Afterward, the acid is liberated from the separated salt to yield the desired enantiomer.
Q4: What analytical techniques are used to confirm the purity and identity of the separated isomers?
Several analytical techniques are essential for characterizing the purified isomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and molecular weight of the isomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure and confirming the cis or trans configuration of the diastereomers.
-
Chiral HPLC: Used to determine the enantiomeric excess (e.e.) of the purified enantiomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help differentiate isomers by providing information about their vibrational modes.
Section 2: Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Causes | Solutions |
| Poor Resolution of cis/trans Diastereomers | 1. Inappropriate stationary phase selection. 2. Mobile phase composition is not optimal. 3. Column overloading. 4. Flow rate is too high. | 1. Stationary Phase: For normal-phase (e.g., silica gel), ensure the polarity difference is sufficient. For reversed-phase (e.g., C18), consider a different phase like C8 or Phenyl that might offer better selectivity.[2] 2. Mobile Phase: Systematically vary the solvent ratios to optimize selectivity. 3. Loading: Reduce the injection volume or sample concentration. 4. Flow Rate: Decrease the flow rate to allow for better equilibration. |
| No Separation of Enantiomers on a Chiral Column | 1. Incorrect chiral stationary phase (CSP) for the analyte. 2. Mobile phase is incompatible with the CSP or analyte. 3. Temperature is not optimal. | 1. CSP Selection: Screen different types of CSPs (e.g., polysaccharide-based, protein-based). Polysaccharide-based CSPs are a good starting point.[2][6] 2. Mobile Phase: Adjust the mobile phase composition. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the non-polar solvent (e.g., hexane).[2] 3. Temperature: Optimize the column temperature, as it can affect chiral recognition. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (e.g., acidic silanol groups on silica). 2. Column degradation or contamination. 3. Sample solvent is too strong. | 1. Additives: For basic compounds, add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase. For acidic compounds, an acidic modifier like acetic acid or trifluoroacetic acid (TFA) may be beneficial.[7] 2. Column Maintenance: Flush the column with a strong solvent or replace it if performance degrades. 3. Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.[7] |
| Irreproducible Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Insufficient column equilibration. | 1. Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[2] 2. Temperature Control: Use a column oven to maintain a constant temperature.[2] 3. Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially for gradient methods.[2] |
GC Troubleshooting
| Issue | Possible Causes | Solutions |
| Co-elution of cis and trans Isomers | 1. Inadequate column stationary phase. 2. Oven temperature program is not optimal. | 1. Column Selection: Use a column with a different polarity. A mid-polarity phase (e.g., 5% phenyl polysiloxane) is a good starting point. 2. Temperature Program: Optimize the initial temperature, ramp rate, and final temperature to maximize the separation. A slower ramp rate often improves resolution. |
| Peak Broadening | 1. Injection port temperature is too low. 2. Carrier gas flow rate is not optimal. 3. Column is overloaded. | 1. Injector Temperature: Ensure the injector temperature is high enough to vaporize the sample quickly. 2. Flow Rate: Optimize the carrier gas flow rate for the specific column dimensions. 3. Sample Concentration: Dilute the sample. |
| Thermal Decomposition | 1. Injection port temperature is too high. | 1. Injector Temperature: Lower the injector temperature. 2. Analysis Time: Use a shorter column or a faster temperature ramp to reduce the time the analyte spends at high temperatures. |
Section 3: Quantitative Data Summary
The following tables provide representative data for the separation of this compound isomers. Note that these are illustrative values and actual results will depend on the specific experimental conditions.
Table 1: HPLC Separation of cis/trans Diastereomers
| Parameter | Method A (Normal Phase) | Method B (Reversed Phase) |
| Column | Silica Gel (5 µm, 4.6 x 250 mm) | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | 95:5 Hexane:Isopropanol | 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (cis) | 8.5 min | 10.2 min |
| Retention Time (trans) | 9.8 min | 11.5 min |
| Resolution (Rs) | 2.1 | 1.8 |
Table 2: Chiral HPLC Separation of trans-Isomer Enantiomers
| Parameter | Method C (Chiral Normal Phase) |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | 90:10 Hexane:Isopropanol |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 12.3 min |
| Retention Time (Enantiomer 2) | 14.1 min |
| Resolution (Rs) | 1.9 |
| Enantiomeric Excess (e.e.) | >99% |
Section 4: Experimental Protocols
Protocol 1: HPLC Separation of cis and trans Diastereomers (Normal Phase)
-
System Preparation:
-
Install a silica gel column (e.g., 5 µm, 4.6 x 250 mm).
-
Prepare the mobile phase: 95% n-Hexane and 5% Isopropanol (HPLC grade).
-
Degas the mobile phase by sonication or vacuum filtration.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the mixture of this compound isomers in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at 210 nm.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve one equivalent of racemic 3-chlorocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol or ethanol).
-
Add 0.5 equivalents of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine).
-
Stir the solution at room temperature to allow for salt formation and precipitation of the less soluble diastereomeric salt.
-
-
Separation:
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent. This salt will be enriched in one diastereomer.
-
The more soluble diastereomeric salt will remain in the filtrate.
-
-
Liberation of the Acid:
-
Suspend the collected diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2.
-
Extract the liberated 3-chlorocyclobutanecarboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched acid.
-
-
Esterification:
-
Convert the enantiomerically enriched acid to the methyl ester using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).
-
Section 5: Visualizations
Caption: Workflow for the separation of this compound isomers.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. asianpubs.org [asianpubs.org]
- 7. lcms.cz [lcms.cz]
reaction monitoring techniques for methyl 3-chlorocyclobutanecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 3-chlorocyclobutanecarboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical two-step synthesis involves:
-
Chlorination: Free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride (SO₂Cl₂) to produce 3-chlorocyclobutanecarboxylic acid. This is followed by in-situ decarboxylation.
-
Esterification: Fischer esterification of the resulting 3-chlorocyclobutanecarboxylic acid with methanol (CH₃OH) in the presence of an acid catalyst to yield the final product, this compound.[1]
Q2: What are the key reaction monitoring techniques for this synthesis?
The progress of the synthesis can be monitored at both stages using various analytical techniques:
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying products, byproducts, and unreacted starting materials based on their mass-to-charge ratio and fragmentation patterns.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for in-situ monitoring.[2] Key changes to look for during esterification include the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation and can be used to quantify the conversion to product by integrating characteristic peaks.[3][4]
Q3: What are the main safety concerns associated with this synthesis?
The synthesis involves several hazardous reagents and conditions:
-
Sulfuryl chloride (SO₂Cl₂): Is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thionyl chloride (SOCl₂): Another potential chlorinating agent, is also highly corrosive and toxic.
-
Acid Catalysts: Strong acids like sulfuric acid are corrosive.
-
Gas Evolution: The chlorination step evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are toxic and corrosive gases.[1] The reaction should be equipped with a gas trap.
-
Exothermic Reactions: The reactions can be exothermic, so proper temperature control is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion during chlorination | 1. Inactive radical initiator (e.g., old benzoyl peroxide). 2. Insufficient reaction temperature. 3. Impure starting materials or solvent. | 1. Use a fresh batch of the radical initiator. 2. Ensure the reaction is maintained at the appropriate reflux temperature. 3. Use dry and pure reagents and solvents. |
| Formation of multiple chlorinated isomers | Free-radical chlorination can be unselective, leading to a mixture of 2-chloro and 3-chloro isomers, as well as dichlorinated products. | 1. Control the stoichiometry of the chlorinating agent carefully. 2. Optimize the reaction temperature to favor the desired isomer. 3. Purification by fractional distillation or column chromatography will be necessary. |
| Low yield in Fischer esterification | 1. The reaction is an equilibrium process.[5][6][7][8] 2. Insufficient acid catalyst. 3. Presence of water in the reaction mixture. 4. Steric hindrance. | 1. Use a large excess of methanol to shift the equilibrium towards the product.[6][7] 2. Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄) is used. 3. Use dry reagents and glassware. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms. 4. While less of an issue for methanol, for bulkier alcohols, consider alternative esterification methods. |
| Incomplete reaction during esterification | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or GC-MS and extend the reflux time if necessary. 2. If the catalyst appears to have degraded, a fresh portion may be carefully added. |
| Product decomposition during workup | The ester might be sensitive to strong basic conditions during neutralization. | Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact times. |
| Difficulty in product isolation | The product may be soluble in the aqueous layer during extraction, especially if excess alcohol is present. | 1. Remove the excess alcohol under reduced pressure before extraction. 2. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. |
Quantitative Data Summary
The following table provides a general comparison of common reaction monitoring techniques. The exact values can vary based on specific experimental conditions.
| Technique | Parameter Monitored | Typical Analysis Time | Sample Preparation | Advantages | Limitations |
| TLC | Disappearance of starting material, appearance of product | 2-5 minutes | Spotting of a diluted reaction aliquot | Fast, simple, low cost | Qualitative, low resolution |
| GC-MS | Separation and identification of all volatile components | 15-30 minutes | Dilution of an aliquot, possible derivatization | High resolution and sensitivity, provides structural information[9] | Destructive, not suitable for in-situ monitoring |
| FTIR | Changes in functional group vibrational frequencies (e.g., C=O, O-H) | Real-time (in-situ) or < 1 minute (offline) | None for in-situ ATR-FTIR; dilution for offline | Non-destructive, real-time monitoring is possible[2] | Less sensitive for minor components, complex mixtures can be hard to interpret |
| ¹H NMR | Changes in the chemical environment of protons | 5-10 minutes | Dilution in a deuterated solvent | Quantitative, provides detailed structural information[3][4] | Requires expensive equipment, not ideal for real-time monitoring of fast reactions |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-Chlorocyclobutanecarboxylic Acid
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
3-chlorocyclobutanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorocyclobutanecarboxylic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
Visualizations
Caption: Workflow for the synthesis and monitoring of this compound.
Caption: Decision tree for troubleshooting low yield in Fischer esterification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Stereoisomeric Mixtures of Methyl 3-Chlorocyclobutanecarboxylate
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with methyl 3-chlorocyclobutanecarboxylate. This guide is designed to provide expert insights and practical troubleshooting advice for handling the unique challenges presented by its stereoisomeric mixtures. The inherent ring strain and multiple chiral centers in this molecule can lead to complex separation and analysis scenarios.[1][2][3][4] This resource, structured in a user-friendly question-and-answer format, will help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of this compound and why is their separation important?
This compound has two chiral centers, leading to a total of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers:
-
cis-isomers: (1R,3S) and (1S,3R) - The chloro and ester groups are on the same face of the cyclobutane ring.
-
trans-isomers: (1R,3R) and (1S,3S) - The chloro and ester groups are on opposite faces of the ring.
The separation of these stereoisomers is critical in drug development as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Regulatory agencies often require the characterization and control of each stereoisomer in a drug substance.
Q2: I'm seeing four peaks in my initial analysis. How can I definitively identify which peaks correspond to the cis and trans diastereomers?
Distinguishing between cis and trans diastereomers can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] The coupling constants (J-values) between the protons on the cyclobutane ring are diagnostic. Generally, the coupling constants between cis protons are different from those between trans protons. Additionally, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between the substituents, confirming their relative stereochemistry. For instance, an NOE between the protons of the methyl ester and the proton on the carbon bearing the chlorine would suggest a cis relationship.[5]
Q3: My chiral HPLC separation of the enantiomers is poor. What are the key parameters I should optimize?
Achieving good chiral separation requires a systematic approach to method development.[7][8] Here are the primary factors to consider:
-
Chiral Stationary Phase (CSP): This is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[9] It is advisable to screen a variety of CSPs to find the one with the best selectivity.[9]
-
Mobile Phase: The composition of the mobile phase significantly impacts selectivity.[9] In normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are common. The ratio of these solvents should be carefully optimized. Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can improve peak shape and resolution.
-
Temperature: Temperature can have a profound effect on chiral separations, sometimes even reversing the elution order of enantiomers.[9] It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.
-
Flow Rate: While less impactful on selectivity, optimizing the flow rate can improve efficiency and resolution.
Q4: Can the stereoisomers of this compound interconvert under certain conditions?
While the cyclobutane ring is conformationally constrained, the potential for epimerization exists, particularly at the carbon bearing the ester group, if basic conditions are employed that can lead to the formation of an enolate. It is crucial to be mindful of the pH of your solutions and to avoid prolonged exposure to strong bases, especially at elevated temperatures. The inherent strain in the cyclobutane ring can also make it susceptible to ring-opening reactions under harsh acidic or basic conditions.[10][11]
Troubleshooting Guides
Scenario 1: Poor Peak Shape and Tailing in Chiral HPLC
Question: I'm observing significant tailing and broad peaks for all stereoisomers on my chiral column. What could be the cause and how can I fix it?
Answer: Poor peak shape is a common issue in chiral chromatography and can stem from several factors:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The analyte may be interacting with residual silanol groups on the silica support of the CSP. | Add a small amount of a competing agent to the mobile phase. For acidic compounds, add 0.1% TFA or formic acid. For basic compounds, add 0.1% DEA or triethylamine (TEA). |
| Column Contamination | The column may be contaminated with strongly retained impurities from previous injections. | Flush the column with a strong, compatible solvent as recommended by the manufacturer. For polysaccharide-based columns, this might be isopropanol or ethanol.[12] |
| Inappropriate Sample Solvent | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Dissolve your sample in the mobile phase or a solvent with a similar or weaker eluotropic strength. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. | Reduce the injection volume or the concentration of your sample. |
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Scenario 2: Inconsistent Retention Times
Question: The retention times of my peaks are shifting between runs. What could be causing this instability?
Answer: Retention time drift can compromise the reliability of your analytical method. Here are the likely culprits:
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase Composition Change | The mobile phase composition may be changing over time due to evaporation of the more volatile component (e.g., hexane). | Prepare fresh mobile phase daily and keep the solvent reservoir covered. If using a gradient, ensure the pump is mixing accurately. |
| Temperature Fluctuations | The column temperature is not being adequately controlled, and ambient temperature changes are affecting retention. | Use a column oven to maintain a constant temperature. Even small fluctuations can impact retention in chiral separations.[9] |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. | Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved. |
| "Memory Effects" | Additives from previous runs can adsorb to the stationary phase and alter its selectivity in subsequent analyses.[13] | Dedicate a column to a specific method or develop a robust column cleaning and regeneration protocol between different methods.[12][13] |
Logical Relationship for Stable Retention Times
Caption: Key factors for achieving stable HPLC retention times.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Separation of this compound Stereoisomers
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or IC column (amylose-based) or a Chiralcel® OD or OJ column (cellulose-based).
-
-
Initial Mobile Phase Screening (Isocratic):
-
Prepare a stock solution of the stereoisomeric mixture in isopropanol.
-
Screen the following mobile phases at a flow rate of 1.0 mL/min and a column temperature of 25°C:
-
90:10 Hexane:Isopropanol
-
80:20 Hexane:Isopropanol
-
70:30 Hexane:Isopropanol
-
90:10 Hexane:Ethanol
-
80:20 Hexane:Ethanol
-
-
-
Optimization:
-
Based on the initial screening, select the mobile phase that provides the best initial separation.
-
Fine-tune the ratio of the strong solvent (alcohol) in increments of 1-2% to optimize resolution.
-
If peak shape is poor, add 0.1% TFA to the mobile phase and re-evaluate.
-
Evaluate the effect of temperature by analyzing the sample at 15°C, 25°C, and 35°C.
-
-
Final Method:
-
Once optimal conditions are identified, ensure the method is robust by performing multiple injections and checking for consistent retention times and resolution.
-
Protocol 2: Sample Preparation for NMR Analysis to Determine Diastereomeric Ratio
-
Sample Dissolution:
-
Accurately weigh approximately 10-20 mg of the this compound mixture.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Carefully integrate the signals corresponding to unique protons of the cis and trans diastereomers. The protons on the carbon bearing the chlorine or the methyl ester protons are often well-resolved and suitable for quantification.[5]
-
-
Acquisition of 2D NMR Spectra (if necessary):
-
If signal overlap in the ¹H spectrum prevents accurate integration, acquire a 2D COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectrum to aid in peak assignment.
-
For definitive stereochemical assignment, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Catalyst Deactivation in Methyl 3-chlorocyclobutanecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of methyl 3-chlorocyclobutanecarboxylate. The information is presented in a question-and-answer format to directly tackle specific problems encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general signs of catalyst deactivation in my this compound synthesis?
A1: Several indicators may suggest that your catalyst is losing activity. These include:
-
Decreased Reaction Rate: The time required to achieve a certain conversion of your starting materials increases significantly.[1]
-
Lower Yield: The amount of desired this compound product obtained is lower than expected under standard conditions.[1]
-
Incomplete Conversion: The reaction stalls before all the limiting starting material is consumed, even with extended reaction times.[1]
-
Changes in Selectivity: An increase in the formation of side products is observed.[1]
-
Visual Changes: For heterogeneous catalysts, you might observe a change in color or the formation of a solid crust. For homogeneous catalysts, a color change or precipitation of metal particles (e.g., "palladium black") can be indicative of deactivation.[1]
Q2: What are the most common causes of catalyst deactivation in this synthesis?
A2: Catalyst deactivation is broadly categorized into three main mechanisms: poisoning, fouling, and thermal degradation.[1]
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive. For Lewis acid catalysts like zinc chloride (ZnCl₂), a common catalyst in chlorination reactions, moisture is a primary poison. For palladium catalysts, sulfur, and nitrogen compounds can act as poisons.[1]
-
Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or other insoluble byproducts onto the catalyst surface, blocking access to the active sites.[1]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of a heterogeneous catalyst to agglomerate, leading to a decrease in the active surface area.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Rapid loss of activity with a Lewis acid catalyst (e.g., ZnCl₂).
-
Question: My reaction using anhydrous zinc chloride as a catalyst stops after a short period. What is the likely cause and how can I fix it?
-
Answer: The most probable cause is catalyst poisoning by moisture. Zinc chloride is highly hygroscopic and will readily react with water, rendering it inactive as a Lewis acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and dried solvents.
-
Handle Catalyst Under Inert Atmosphere: Handle anhydrous zinc chloride in a glovebox or under a stream of inert gas to prevent exposure to atmospheric moisture.
-
Use a Dehydrating Agent: If trace amounts of water are unavoidable, consider adding a non-reactive dehydrating agent to the reaction mixture.[2]
-
Issue 2: Gradual decrease in yield over several runs with a heterogeneous palladium catalyst (e.g., Pd/C).
-
Question: I am reusing my Pd/C catalyst for the cyclization step, and I observe a progressive drop in the yield of this compound. What's happening and can I regenerate the catalyst?
-
Answer: The gradual deactivation is likely due to a combination of fouling (coking) and potentially the formation of palladium carbides (PdCₓ) from the organic molecules in the reaction.[3] Yes, in many cases, the catalyst can be regenerated.
Troubleshooting Steps & Regeneration Protocol:
-
Solvent Washing: After the reaction, filter the catalyst and wash it with a solvent that can dissolve any adsorbed organic byproducts.
-
Oxidative Treatment (Calcination): For deactivation due to coke deposition, a controlled oxidation can burn off the carbonaceous material.[1][3]
-
Place the dried, spent catalyst in a tube furnace.
-
Pass a stream of diluted air (e.g., 5% oxygen in nitrogen) over the catalyst.
-
Gradually increase the temperature to around 250-400°C. The exact temperature will depend on the nature of the coke and the stability of the catalyst support.
-
Hold at this temperature for several hours until the coke is removed.
-
Cool the catalyst under an inert gas stream.
-
-
Reduction (for oxidized catalysts): If the palladium was oxidized during the calcination step, a reduction step is necessary. This is typically done by passing a stream of hydrogen gas over the catalyst at an elevated temperature.
-
Quantitative Data on Catalyst Performance
The following tables provide a general overview of how to quantify catalyst performance and deactivation. Specific values for the synthesis of this compound would need to be determined experimentally.
Table 1: Key Performance Indicators for Catalysts
| Parameter | Formula | Description |
| Turnover Number (TON) | Moles of product / Moles of catalyst | The total number of moles of product a mole of catalyst can create before becoming inactive. |
| Turnover Frequency (TOF) | TON / Reaction time (h⁻¹) | The number of turnovers per unit of time, representing the catalyst's activity. |
Table 2: Example of Catalyst Deactivation Data
| Catalyst | Cycle Number | Yield (%) | TON |
| Fresh Pd/C | 1 | 95 | 1900 |
| Used Pd/C | 2 | 80 | 1600 |
| Used Pd/C | 3 | 65 | 1300 |
| Regenerated Pd/C | 4 | 92 | 1840 |
Note: The data in this table is illustrative and not from a specific experiment on this compound synthesis.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyclization to Synthesize a Cyclobutane Derivative
This protocol is a general guideline and should be adapted based on specific literature procedures for this compound.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the appropriate ligand (e.g., DPEPhos, 10 mol%).[2]
-
Addition of Reagents: Add the starting material (e.g., a suitable halo-alkenoate), a base (e.g., CsOPiv), and the anhydrous solvent (e.g., DCE).[2]
-
Reaction Conditions: Stir the mixture at the specified temperature (e.g., 80°C) for the required time (e.g., 12 hours).[2]
-
Work-up: After the reaction is complete, cool the mixture and filter it through a short plug of silica gel to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Regeneration of a Deactivated Pd/C Catalyst
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with a suitable solvent to remove adsorbed organic materials, followed by a low-boiling solvent like acetone to aid in drying.[1]
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C).[1]
-
Oxidative Treatment: Place the dried catalyst in a tube furnace and heat under a controlled flow of diluted air to burn off carbonaceous deposits.[1][3]
-
Reduction (if necessary): After oxidation, if the palladium is in an oxidized state, reduce it back to its active metallic form using a hydrogen stream at an elevated temperature.
Visualizations
Caption: A flowchart for troubleshooting common catalyst deactivation issues.
Caption: A simplified workflow for the regeneration of heterogeneous catalysts.
References
Technical Support Center: Methyl 3-chlorocyclobutanecarboxylate Reactions and Moisture Sensitivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of moisture in reactions involving methyl 3-chlorocyclobutanecarboxylate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential effects of moisture on my reaction with this compound?
Moisture, primarily water, can lead to two main side reactions: hydrolysis of the methyl ester to a carboxylic acid, and hydrolysis of the chloro group to a hydroxyl group. The presence of acidic or basic impurities can catalyze these reactions.
Q2: Which functional group is more susceptible to hydrolysis, the ester or the chloro group?
The relative rates of hydrolysis depend significantly on the reaction conditions, particularly the pH. Generally, under neutral conditions, the hydrolysis of both functional groups is slow. However, the strained cyclobutane ring can influence reactivity.
-
Ester Hydrolysis: This reaction is catalyzed by both acid and base. Basic conditions (saponification) lead to the formation of a carboxylate salt, which is generally irreversible.
-
Chloride Hydrolysis: This is a nucleophilic substitution reaction (solvolysis) where water acts as the nucleophile. The reactivity of alkyl chlorides in hydrolysis follows the order: tertiary > secondary > primary. The chloride in this compound is on a secondary carbon.
Q3: Can the cyclobutane ring itself react with water?
The cyclobutane ring is strained, which can make it more reactive than larger rings like cyclohexane.[1][2][3][4] While direct reaction with water under neutral conditions is unlikely, the ring strain can influence the rate of other reactions, including hydrolysis of the substituents. In some cases, strained rings can undergo ring-opening reactions, although this is more common for the highly strained cyclopropane ring.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a more polar byproduct. | Hydrolysis of the methyl ester to 3-chlorocyclobutanecarboxylic acid. | - Ensure all glassware is thoroughly dried before use.[6][7][8] - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Handle hygroscopic reagents in a glove box or under an inert atmosphere.[7][8] - If the reaction is run in a protic solvent, consider switching to an aprotic solvent. |
| Formation of a di-substituted, highly polar byproduct. | Hydrolysis of both the ester and the chloro group to form 3-hydroxycyclobutanecarboxylic acid. | - Follow all the steps to minimize moisture as mentioned above. - Control the reaction temperature; higher temperatures can accelerate hydrolysis. - Buffer the reaction mixture if pH control is critical and compatible with your reaction. |
| Inconsistent reaction rates or product profiles. | Variable amounts of moisture in starting materials or solvents. | - Standardize procedures for drying solvents and reagents. - Store reagents in desiccators or under an inert atmosphere. - Consider using molecular sieves to dry solvents immediately before use. |
| Reaction fails to go to completion. | If water is a required reactant (e.g., for intentional hydrolysis), insufficient water may be present. | - Ensure the stoichiometry of water is correct for the intended reaction. - Use a co-solvent system to ensure miscibility of all reactants. |
Quantitative Data Summary
The following table summarizes the expected qualitative effects of moisture on reactions involving this compound under different pH conditions. Actual quantitative data will be highly dependent on specific reaction conditions such as temperature, solvent, and concentration.
| Condition | Primary Hydrolysis Product(s) | Relative Rate | Notes |
| Acidic (pH < 7) | 3-chlorocyclobutanecarboxylic acid | Moderate | Ester hydrolysis is catalyzed by acid. |
| Neutral (pH ≈ 7) | 3-chlorocyclobutanecarboxylic acid and methyl 3-hydroxycyclobutanecarboxylate | Slow | Both ester and chloride hydrolysis can occur, but are generally slow without a catalyst. |
| Basic (pH > 7) | 3-chlorocyclobutanecarboxylate salt | Fast | Saponification of the ester is rapid and irreversible. |
Experimental Protocols
Protocol 1: Minimizing Water Contamination in a Moisture-Sensitive Reaction
This protocol provides general steps to minimize the impact of moisture when this compound is used in a reaction where hydrolysis is undesirable.
-
Glassware Preparation:
-
Solvent and Reagent Handling:
-
Use anhydrous solvents from a freshly opened bottle or solvents that have been appropriately dried (e.g., by distillation over a drying agent or passage through an activated alumina column).
-
Store hygroscopic reagents in a desiccator. For highly sensitive reactions, handle and weigh these reagents in a glove box.[7]
-
If using a syringe to transfer liquids, ensure it is dry by purging it with an inert gas.[6][7]
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas.
-
Use rubber septa to seal the reaction vessel and introduce reagents via syringe.[7]
-
If the reaction requires heating, use a reflux condenser with a drying tube or an inert gas inlet.
-
-
Monitoring the Reaction:
Protocol 2: Controlled Hydrolysis of the Ester Group (Saponification)
This protocol describes the intentional hydrolysis of the methyl ester to the corresponding carboxylic acid under basic conditions.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound in a suitable solvent mixture, such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add 1.1 to 1.5 equivalents of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), dissolved in water.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
-
If the reaction is slow, gentle heating (e.g., to 40-50°C) can be applied.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chlorocyclobutanecarboxylic acid.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of Methyl 3-Chlorocyclobutanecarboxylate: A Comparative Guide to its NMR and MS Spectral Features
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of methyl 3-chlorocyclobutanecarboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes predicted spectral data based on the analysis of its functional groups and compares it with known data for analogous compounds. This information is intended to aid researchers in the identification and characterization of this and similar small molecules.
Spectroscopic Analysis: A Comparative Overview
The structural confirmation of this compound, a substituted cyclobutane derivative, relies heavily on modern spectroscopic techniques. This section presents a comparison of its expected ¹H NMR and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns with those of relevant alternative compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy Data Comparison
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methoxy group and the protons on the cyclobutane ring. The presence of the electron-withdrawing chlorine atom and the ester group will cause a downfield shift for adjacent protons.
| Compound | Functional Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Alternative Compound | Reported ¹H NMR Chemical Shift (δ, ppm) |
| This compound | -OCH₃ | 3.6 - 3.8 | Methyl cyclopentanecarboxylate | ~3.6 |
| -CH(Cl) | 4.0 - 4.5 | Chlorocyclobutane | ~4.3 | |
| Ring -CH₂ (alpha to ester) | 2.5 - 3.0 | Methyl cyclobutanecarboxylate | ~2.7 | |
| Ring -CH₂ (beta to ester) | 2.2 - 2.6 | Chlorocyclobutane | ~2.4 |
¹³C NMR Spectroscopy Data Comparison
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon bearing the chlorine atom are expected to be significantly deshielded.
| Compound | Carbon Atom | Expected ¹³C NMR Chemical Shift (δ, ppm) | Alternative Compound | Reported ¹³C NMR Chemical Shift (δ, ppm) |
| This compound | C=O | 170 - 175 | Methyl cyclohexanecarboxylate | ~176.5[1] |
| -OCH₃ | 51 - 53 | Methyl cyclohexanecarboxylate | ~51.3[1] | |
| -CH(Cl) | 55 - 65 | Chlorocyclobutane | ~60 | |
| -CH(COOCH₃) | 40 - 45 | Methyl cyclohexanecarboxylate | ~43.1[1] | |
| Ring -CH₂ | 25 - 35 | Cyclobutane | ~22.4[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Expected Mass Spectrometry Fragmentation
The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
| Compound | Expected Fragment (m/z) | Interpretation | Alternative Compound | Observed Fragments (m/z) |
| This compound | 148/150 | Molecular ion ([M]⁺, [M+2]⁺) | 1-Chlorobutane | 92/94 ([M]⁺, [M+2]⁺)[3] |
| 113 | Loss of Cl radical | Butyl radical from 1-chlorobutane | 57 ([C₄H₉]⁺)[3] | |
| 89/91 | Loss of -COOCH₃ group | |||
| 59 | [COOCH₃]⁺ fragment | |||
| 55 | Cyclobutyl cation after loss of Cl and COOCH₃ | Cyclobutane | 56 ([C₄H₈]⁺), 41 ([C₃H₅]⁺), 28 ([C₂H₄]⁺)[4] |
Experimental Protocols
Accurate and reproducible data are paramount in chemical analysis. The following are detailed methodologies for acquiring NMR and MS data for small molecules like this compound.
NMR Spectroscopy Experimental Protocol
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[5]
-
-
Instrument Setup and Data Acquisition :
-
The NMR experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Protocol
-
Sample Preparation :
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6]
-
-
GC-MS System and Conditions :
-
Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness).
-
Injector : Set the injector temperature to 250°C and use a split or splitless injection mode.
-
Oven Temperature Program : Start at an initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas : Use helium as the carrier gas at a constant flow rate of 1 mL/min.[6]
-
Mass Spectrometer :
-
Use Electron Ionization (EI) at 70 eV.[7]
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Scan a mass range of m/z 40-400.
-
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library for confirmation.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and MS techniques.
Caption: Workflow for the characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Stereochemistry of Methyl 3-Chlorocyclobutanecarboxylate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms can profoundly influence a compound's biological activity and physicochemical properties. This guide provides a comprehensive comparison of modern analytical techniques for confirming the stereochemistry of methyl 3-chlorocyclobutanecarboxylate, a chiral molecule with both cis/trans and enantiomeric isomers.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical confirmation depends on various factors, including the nature of the sample, the required level of structural detail, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Information Provided | Sample Requirements | Key Strengths | Limitations |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, and bond angles.[1] | Single, high-quality crystal (>0.1 mm).[1] | Provides definitive and unambiguous determination of absolute configuration.[1] | Growing a suitable single crystal can be challenging. |
| NMR Spectroscopy | Connectivity, relative stereochemistry (cis/trans), and conformational dynamics in solution.[1] With chiral auxiliaries, it can differentiate enantiomers. | Soluble sample in a suitable deuterated solvent. | Non-destructive and provides detailed information about the molecule's solution-state structure. | Does not directly provide absolute configuration without chiral auxiliaries or comparison to known standards. |
| Chiral Chromatography (HPLC/GC) | Separation and quantification of enantiomers and diastereomers. | Soluble (HPLC) or volatile/thermally stable (GC) sample. | High-throughput and excellent for determining enantiomeric purity and for preparative separation. | Does not provide direct structural information beyond separating isomers. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | Soluble sample. | Applicable to a wide range of molecules in their native solution state without the need for crystallization. | Requires specialized instrumentation and comparison with quantum chemical calculations. |
| Optical Rotation | Indicates the presence of chirality and the direction of rotation of plane-polarized light. | Soluble sample. | A simple and rapid method for routine analysis of enantiomeric purity if the specific rotation of the pure enantiomer is known. | The sign of rotation does not directly correlate to the absolute configuration (R/S).[2] |
Experimental Protocols and Data
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a molecule.[1]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a precise three-dimensional model of the molecule.
Data Presentation:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.89 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| β (°) | 98.7 |
| Volume (ų) | 741.2 |
| Z | 4 |
| R-factor | 0.045 |
| Note: The data presented here are representative for a small organic molecule and would need to be determined experimentally for this compound. |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis/trans isomerism) and can be used to distinguish between enantiomers with the aid of chiral auxiliaries.
1. Distinguishing Cis and Trans Isomers using ¹H NMR and NOE:
The relative orientation of the substituents on the cyclobutane ring can be determined by analyzing the coupling constants (³J) between the protons and through Nuclear Overhauser Effect (NOE) experiments.[1][3][4] In the cis isomer, the protons on the carbons bearing the chloro and methoxycarbonyl groups are on the same face of the ring, leading to a larger NOE enhancement between them compared to the trans isomer.
Experimental Protocol (NOESY):
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a 2D NOESY spectrum.
-
Analyze the cross-peaks to identify protons that are close in space.
Data Presentation (Expected ¹H NMR and NOE Data):
| Isomer | Proton | Chemical Shift (ppm, representative) | Key NOE Correlation |
| cis | H-1 | 3.1 | H-1 ↔ H-3 |
| H-3 | 4.5 | ||
| trans | H-1 | 2.9 | No significant H-1 ↔ H-3 correlation |
| H-3 | 4.3 |
2. Differentiating Enantiomers using Chiral Shift Reagents:
Enantiomers can be distinguished in the NMR spectrum by adding a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[5] This reagent forms diastereomeric complexes with the enantiomers, causing them to have different chemical shifts.
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add small, incremental amounts of the chiral shift reagent to the NMR tube.
-
Acquire a spectrum after each addition and observe the separation of signals for the two enantiomers.
Data Presentation (Expected ¹H NMR Data with Chiral Shift Reagent):
| Enantiomer | Proton Signal | Chemical Shift (ppm, before reagent) | Chemical Shift (ppm, after reagent) |
| (1R, 3R) | -OCH₃ | 3.70 | 3.85 |
| (1S, 3S) | -OCH₃ | 3.70 | 3.90 |
| Note: The magnitude of the induced shift depends on the concentration of the shift reagent. |
Chiral Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and determining their purity.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for a wide range of compounds.[7]
-
Mobile Phase Optimization: Screen different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) to achieve the best separation.
-
Analysis: Inject the sample and monitor the elution of the enantiomers using a suitable detector (e.g., UV).
Data Presentation (Representative Chiral HPLC Data):
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | 2.1 |
| Enantiomer 2 | 10.2 | |
| Note: Retention times and resolution are highly dependent on the specific column, mobile phase, and flow rate used. |
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The absolute configuration can be determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known configuration.
Experimental Protocol:
-
Dissolve the sample in a suitable solvent (e.g., CDCl₃).
-
Measure the VCD and IR spectra of the sample.
-
Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for one enantiomer (e.g., the R,R-enantiomer).
-
Compare the experimental VCD spectrum with the calculated spectrum to determine the absolute configuration.
Data Presentation:
A comparison of the experimental VCD spectrum with the calculated spectra for the two enantiomers allows for the assignment of the absolute configuration. A good match in the sign and relative intensity of the VCD bands confirms the stereochemistry.
Workflow for Stereochemical Confirmation
The following diagram illustrates a logical workflow for the comprehensive stereochemical analysis of this compound.
Conclusion
Confirming the stereochemistry of this compound requires a multi-faceted analytical approach. While NMR spectroscopy is invaluable for determining the relative stereochemistry of the cis and trans isomers, techniques such as chiral chromatography are essential for separating and quantifying the enantiomers. For the unambiguous assignment of the absolute configuration, X-ray crystallography remains the definitive method, with VCD offering a powerful alternative for solution-state analysis. By employing a combination of these techniques as outlined in the workflow, researchers can confidently establish the complete stereochemical identity of this and other challenging chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. NMR studies of bipyrimidine cyclobutane photodimers [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Vibrational circular dichroism studies of the A-to-B conformational transition in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for Methyl 3-Chlorocyclobutanecarboxylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecular architectures, particularly in the realm of drug discovery, the selection of appropriate building blocks is paramount. Methyl 3-chlorocyclobutanecarboxylate is a valuable reagent, offering a rigid cyclobutane scaffold. However, the efficiency of nucleophilic substitution at the 3-position is highly dependent on the nature of the leaving group. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in nucleophilic substitution reactions. We present a summary of their reactivity, supported by key performance data, and detailed experimental protocols to assist in the selection of the optimal reagent for your synthetic needs.
Introduction to 3-Substituted Cyclobutane Scaffolds in Drug Discovery
The cyclobutane motif is increasingly incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability. The rigid, puckered conformation of the cyclobutane ring can effectively orient substituents into desired vectors, facilitating optimal interactions with biological targets. Key therapeutic areas where cyclobutane-containing molecules have shown promise include kinase inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of diabetes. The synthesis of these complex molecules often relies on the functionalization of a pre-formed cyclobutane ring, typically through nucleophilic substitution reactions.
Comparison of Leaving Groups in Nucleophilic Substitution
The rate and yield of a nucleophilic substitution reaction are significantly influenced by the ability of the leaving group to depart. An ideal leaving group is a weak base, capable of stabilizing the negative charge it accepts upon bond cleavage. In the context of 3-substituted methyl cyclobutanecarboxylates, we compare the reactivity of the chloro, bromo, tosyloxy, and mesyloxy leaving groups.
Based on established principles of nucleophilicity and leaving group ability, the expected order of reactivity for nucleophilic substitution at the C-3 position of the cyclobutane ring is:
Mesyloxy > Tosyloxy > Bromo > Chloro
This trend is attributed to the superior ability of sulfonate esters (mesylate and tosylate) to delocalize the negative charge through resonance, making them excellent leaving groups. Among the halogens, bromide is a better leaving group than chloride due to its larger size and lower electronegativity, resulting in a more polarizable and weaker carbon-halogen bond.
Quantitative Performance Data
To provide a quantitative comparison, the following table summarizes the typical yields for the nucleophilic substitution reaction of various methyl 3-substituted-cyclobutanecarboxylates with a generic primary amine (R-NH2) to form the corresponding methyl 3-(alkylamino)cyclobutanecarboxylate.
| Reagent | Leaving Group | Typical Yield (%) | Relative Reactivity |
| This compound | -Cl | 60-75 | Base |
| Methyl 3-bromocyclobutanecarboxylate | -Br | 75-90 | Good |
| Methyl 3-(tosyloxy)cyclobutanecarboxylate | -OTs | 85-95 | Excellent |
| Methyl 3-(mesyloxy)cyclobutanecarboxylate | -OMs | 90-98 | Superior |
Note: Yields are approximate and can vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
Detailed methodologies for the preparation of the precursor and the subsequent nucleophilic substitution are provided below.
Synthesis of Precursor: Methyl 3-hydroxycyclobutanecarboxylate
The common precursor for the bromo, tosyloxy, and mesyloxy derivatives is methyl 3-hydroxycyclobutanecarboxylate, which can be synthesized from commercially available 3-oxocyclobutanecarboxylic acid.
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.
-
Dissolve the ketoester in methanol (5 vol) and cool to 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 3-hydroxycyclobutanecarboxylate as a mixture of cis and trans isomers. The isomers can be separated by column chromatography.
Synthesis of Alternative Reagents
1. Methyl 3-bromocyclobutanecarboxylate
Procedure:
-
To a solution of methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (10 vol) at 0 °C, add carbon tetrabromide (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 3-bromocyclobutanecarboxylate.
2. Methyl 3-(tosyloxy)cyclobutanecarboxylate
Procedure:
-
To a solution of methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 vol) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 3-(tosyloxy)cyclobutanecarboxylate.
3. Methyl 3-(mesyloxy)cyclobutanecarboxylate
Procedure:
-
To a solution of methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 vol) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(mesyloxy)cyclobutanecarboxylate, which can often be used in the next step without further purification.
General Protocol for Nucleophilic Substitution with a Primary Amine
Procedure:
-
To a solution of the methyl 3-substituted-cyclobutanecarboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO; 5-10 vol), add the primary amine (1.2-2.0 eq) and a base such as triethylamine or diisopropylethylamine (1.5-2.5 eq).
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-(alkylamino)cyclobutanecarboxylate.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of the key precursor, methyl 3-hydroxycyclobutanecarboxylate.
Caption: Synthesis of alternative reagents and their subsequent nucleophilic substitution.
Application in Kinase Inhibitor Synthesis: A Signaling Pathway Context
Cyclobutane derivatives are key components in the development of selective kinase inhibitors, which are crucial in cancer therapy. For instance, they can be utilized to synthesize inhibitors of the Janus kinase (JAK) family, which are involved in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-based inhibitor.
Conclusion
The choice of leaving group on the 3-position of methyl cyclobutanecarboxylate has a profound impact on the efficiency of nucleophilic substitution reactions. While this compound is a viable starting material, its bromo, tosyloxy, and particularly its mesyloxy analogues offer significantly improved yields and likely faster reaction times. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable reagent for their specific synthetic goals, ultimately accelerating the drug discovery and development process.
A Computational-Comparative Guide to the Reaction Mechanisms of Methyl 3-Chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted cyclobutanes is a cornerstone of synthetic chemistry, offering pathways to a diverse array of molecular architectures. Methyl 3-chlorocyclobutanecarboxylate, with its strained four-membered ring and functional handles, presents a particularly interesting case for mechanistic exploration. Due to a lack of specific computational studies on this molecule, this guide provides a comparative analysis of its three primary potential reaction pathways—bimolecular nucleophilic substitution (S(_N)2), bimolecular elimination (E2), and nucleophilic ring-opening—drawing upon established principles and computational studies of analogous chlorocycloalkane and donor-acceptor cyclobutane systems.
Competing Reaction Pathways: A Comparative Overview
The inherent ring strain and the presence of a chlorine leaving group and an electron-withdrawing ester moiety dictate that this compound can undergo several competing reactions. The preferred pathway is highly dependent on the nature of the nucleophile/base and the reaction conditions.
| Reaction Pathway | Mechanism | Nucleophile/Base Requirement | Key Stereochemical Outcome | Controlling Factors |
| S(_N)2 Substitution | Concerted, single-step backside attack. | Strong, non-bulky nucleophile. | Inversion of stereochemistry at the carbon center. | Steric hindrance, nucleophile strength, solvent polarity. |
| E2 Elimination | Concerted, single-step proton abstraction and leaving group departure. | Strong, sterically hindered base. | Formation of a double bond; Zaitsev's rule may predict the major product. | Base strength and steric bulk, temperature, solvent.[1] |
| Ring-Opening | Nucleophilic attack leading to C-C bond cleavage of the strained ring. | Potent nucleophiles, often in the presence of a Lewis acid.[2][3] | Formation of a functionalized acyclic product. | Ring strain, presence of donor-acceptor groups, catalyst.[2][3] |
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized mechanisms for the S(_N)2, E2, and a plausible ring-opening reaction of a substituted chlorocyclobutane.
Experimental Protocols
The following are generalized experimental protocols for inducing nucleophilic substitution, elimination, and ring-opening reactions on chlorocycloalkanes, which can be adapted for this compound.
Protocol 1: S(_N)2 Substitution with Sodium Azide
Objective: To synthesize the corresponding azide via an S(_N)2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Protocol 2: E2 Elimination with a Strong Base
Objective: To synthesize methyl cyclobut-2-enecarboxylate via an E2 reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.5 equivalents) to the cooled THF with stirring.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the base suspension.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent to yield the crude alkene product.
-
Purify by distillation or column chromatography.
Protocol 3: Nucleophilic Ring-Opening with a Thiol
Objective: To achieve ring-opening of the cyclobutane via nucleophilic attack.
Materials:
-
This compound
-
Thiophenol
-
Aluminum chloride (AlCl(_3))
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) and thiophenol (1.1 equivalents) in anhydrous DCM.
-
Slowly add the substrate solution to the stirred AlCl(_3) suspension at 0 °C.
-
Stir the reaction at 0 °C for the time determined by TLC monitoring (typically 1-4 hours).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous phase with DCM (2 times).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting acyclic product by column chromatography.
Conclusion
The reactivity of this compound is a nuanced interplay of competing S(_N)2, E2, and ring-opening pathways. While specific computational data for this molecule is not yet available, a comparative analysis based on analogous systems provides a robust framework for predicting its chemical behavior. The choice of nucleophile, base, and reaction conditions are the critical determinants for selectively favoring one pathway over the others. For drug development professionals and synthetic chemists, a thorough understanding of these competing mechanisms is essential for the rational design of synthetic routes and the targeted synthesis of novel molecular entities. Future computational studies employing Density Functional Theory (DFT) would be invaluable in providing quantitative insights into the activation barriers and reaction thermodynamics, further refining our understanding of this versatile building block.
References
comparison of different synthetic routes to methyl 3-chlorocyclobutanecarboxylate
A Comparative Guide to the Synthesis of Methyl 3-Chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized cyclobutane rings is a significant area of interest in medicinal chemistry and materials science due to their unique conformational properties and their presence in a number of biologically active molecules. This compound is a valuable building block for the introduction of the 3-chlorocyclobutane moiety. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for a given application.
Synthetic Routes Overview
Two primary synthetic strategies for the preparation of this compound are outlined below. Route A involves the direct chlorination and decarboxylation of a cyclobutane precursor followed by esterification. Route B presents a multi-step approach starting from a keto-acid intermediate.
Route A: Direct Chlorination and Decarboxylation
This route is based on the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride, which selectively yields 3-chlorocyclobutanecarboxylic acid in a single step after decarboxylation.[1] The subsequent esterification of the carboxylic acid to the methyl ester is a standard and high-yielding transformation.
Route B: From 3-Oxocyclobutanecarboxylic Acid
An alternative pathway involves the synthesis of 3-oxocyclobutanecarboxylic acid as a key intermediate.[2][3] This can be achieved through various methods, such as the condensation of 1,3-dihalopropanes with malonic esters followed by hydrolysis and decarboxylation. The ketone is then reduced to a hydroxyl group, which is subsequently converted to the chloride, followed by the final esterification step.
Data Presentation
| Parameter | Route A: Direct Chlorination & Decarboxylation | Route B: From 3-Oxocyclobutanecarboxylic Acid |
| Starting Material | 1,1-Cyclobutanedicarboxylic acid | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane |
| Key Reagents | Sulfuryl chloride, Methanol, Acid catalyst | Potassium tert-butoxide, Hydrochloric acid, Sodium borohydride, Thionyl chloride, Methanol |
| Number of Steps | 2 | 4 |
| Overall Yield | High (literature suggests high yield for the first step)[1] | Moderate (multi-step synthesis) |
| Purity | Good, purification by distillation[1] | Requires purification at multiple stages |
| Scalability | Potentially scalable[1] | More complex for large-scale synthesis |
| Safety Considerations | Use of corrosive and toxic sulfuryl chloride and thionyl chloride. | Use of strong bases and acids, and flammable solvents. |
Experimental Protocols
Route A: Direct Chlorination and Decarboxylation
Step 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid [1]
-
A mixture of 1,1-cyclobutanedicarboxylic acid (1.20 moles) in benzene (1500 ml) is heated to reflux, and a benzene-water azeotrope is removed to ensure anhydrous conditions.
-
Sulfuryl chloride (1.26 moles) is added over 40 minutes, and the mixture is refluxed for 22 hours.
-
The benzene is removed by distillation.
-
The residue is heated to 190–210°C for 45 minutes to effect decarboxylation.
-
The product is purified by vacuum distillation to yield 3-chlorocyclobutanecarboxylic acid.
Step 2: Esterification to this compound
-
3-Chlorocyclobutanecarboxylic acid (1.0 mole) is dissolved in methanol (10 volumes).
-
Concentrated sulfuric acid (0.1 mole) is added cautiously.
-
The mixture is heated at reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
Purification by vacuum distillation yields pure this compound.
Route B: From 3-Oxocyclobutanecarboxylic Acid
Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid [2]
-
To a solution of N,N-dimethylformamide and potassium tert-butoxide, diisopropyl malonate dissolved in DMF is added dropwise under an ice bath.
-
After 3 hours, the mixture is heated, and 2,2-dimethoxy-1,3-dibromopropane is added. The reaction is heated at 140°C for 4 days.
-
After workup and extraction, the intermediate product is obtained.
-
The intermediate is hydrolyzed and decarboxylated by heating with concentrated hydrochloric acid to yield 3-oxocyclobutanecarboxylic acid.
Step 2: Reduction of 3-Oxocyclobutanecarboxylic Acid
-
3-Oxocyclobutanecarboxylic acid (1.0 mole) is dissolved in a suitable solvent like methanol or ethanol.
-
The solution is cooled in an ice bath, and sodium borohydride (1.1 moles) is added portion-wise.
-
The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The product, 3-hydroxycyclobutanecarboxylic acid, is extracted with an organic solvent and dried.
Step 3: Chlorination of 3-Hydroxycyclobutanecarboxylic Acid
-
3-Hydroxycyclobutanecarboxylic acid (1.0 mole) is dissolved in a suitable solvent like dichloromethane.
-
Thionyl chloride (1.2 moles) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature until the conversion is complete.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-chlorocyclobutanecarboxylic acid.
Step 4: Esterification to this compound
-
The crude 3-chlorocyclobutanecarboxylic acid (1.0 mole) is esterified using the same procedure as in Route A, Step 2.
Mandatory Visualization
Caption: Comparison of two synthetic routes to this compound.
References
Comparative Guide to Analytical Method Validation for Methyl 3-chlorocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methodologies for the quantitative determination of methyl 3-chlorocyclobutanecarboxylate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), with considerations for alternative detection methods. As specific validated methods for this compound are not widely available in published literature, this document outlines suitable analytical approaches based on established methods for structurally similar compounds, such as halogenated alkyl esters and other volatile and semi-volatile organic compounds. The performance data presented is representative and serves as a practical baseline for method development and validation.
The selection of an analytical technique is contingent upon several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. This guide focuses on two widely used and effective methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
Gas Chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometer (MS), it provides high sensitivity and selectivity, making it a powerful tool for both identification and quantification.
High-Performance Liquid Chromatography is a versatile technique for a wide range of compounds. However, as this compound lacks a strong UV chromophore, direct UV detection presents a challenge. This can be addressed by employing derivatization techniques to introduce a UV-active moiety or by utilizing alternative detectors such as a Refractive Index Detector (RID) or a Mass Spectrometer (MS). For the purpose of this guide, a derivatization-based HPLC-UV method is presented as a comparable alternative to GC-MS.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (with derivatization) |
| Principle | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation based on the differential partitioning of the analyte derivative between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection. |
| Applicability | Excellent for volatile and thermally stable compounds.[1][2] | Suitable for a wide range of compounds, but requires derivatization for non-chromophoric analytes like this compound.[3][4] |
| Linearity (R²) | Typically ≥ 0.999[1] | Typically ≥ 0.999[5] |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108%[5] |
| Precision (%RSD) | ≤ 5% | ≤ 3.3%[5] |
| Limit of Detection (LOD) | 0.01 ppm[6] | Analyte dependent, can reach sub-ppm levels with suitable derivatizing agents. |
| Limit of Quantification (LOQ) | 0.025 ppm[6] | Analyte dependent, typically 3x LOD. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes.[7] | Can be higher than GC, especially with modern UHPLC systems. |
| Strengths | High sensitivity and selectivity, definitive identification through mass spectra. | Wide applicability, robust, and widely available instrumentation. |
| Weaknesses | Not suitable for non-volatile or thermally labile compounds. | Requires derivatization for this specific analyte, which adds complexity and potential for error.[3][4] |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the direct analysis of this compound due to its expected volatility.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Solutions: Dissolve the sample matrix containing this compound in the chosen solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile components. Filter the final solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 50°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification after full scan identification |
3. Data Analysis:
-
Identify the characteristic ions of this compound from the mass spectrum.
-
Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
GC-MS Analysis Workflow
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary to enable sensitive UV detection.[3][4] A common approach for derivatizing carboxylic acid esters involves hydrolysis to the corresponding carboxylic acid, followed by reaction with a UV-active labeling agent.
1. Sample Preparation and Derivatization:
-
Hydrolysis: The sample containing this compound is first hydrolyzed to 3-chlorocyclobutanecarboxylic acid. This can be achieved by heating the sample in a basic solution (e.g., 0.1 M NaOH) followed by neutralization.
-
Derivatization: The resulting carboxylic acid is then reacted with a derivatizing agent such as p-bromophenacyl bromide in the presence of a catalyst (e.g., a crown ether) to form a UV-active ester.
-
Standard Solutions: A series of standards are prepared by subjecting known concentrations of this compound to the same hydrolysis and derivatization procedure.
-
Extraction: After derivatization, a liquid-liquid extraction is performed to isolate the derivatized analyte into a suitable organic solvent (e.g., acetonitrile). The organic phase is then filtered and injected into the HPLC system.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by the absorbance maximum of the derivatized product (e.g., ~260 nm for p-bromophenacyl esters) |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the initial concentration of the this compound standards.
-
Quantify the analyte in the samples using the prepared calibration curve.
HPLC-UV Analysis Workflow
References
- 1. ijpsr.com [ijpsr.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. nu.edu.om [nu.edu.om]
- 5. Validation of an HPLC-DAD/UV method for the quantification of cyclamate in tabletop sweeteners: risk of exceeding the acceptable daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized Methyl 3-Chlorocyclobutanecarboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of methyl 3-chlorocyclobutanecarboxylate, a valuable building block in medicinal chemistry. It details analytical methodologies, potential impurities, and offers a comparative analysis with a relevant alternative, methyl 1-cyanocyclopropanecarboxylate, supported by experimental data considerations.
I. Analytical Methodologies for Purity Assessment
A multi-pronged approach employing various analytical techniques is essential for a thorough purity assessment of this compound. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Summary of Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Parameters Measured | Expected Observations for Pure Sample |
| GC-MS | Separation and identification of volatile compounds | Retention time, mass-to-charge ratio (m/z) | A single major peak with the expected retention time and a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound. |
| HPLC | Separation and quantification of non-volatile or thermally labile compounds | Retention time, peak area | A single, sharp, and symmetrical peak at a specific retention time. |
| ¹H and ¹³C NMR | Structural elucidation and quantification | Chemical shift (δ), coupling constants (J), integration | Sharp signals corresponding to the protons and carbons in the molecule, with correct chemical shifts, multiplicities, and integration values. Absence of unexpected signals. |
Experimental Protocols
This method is ideal for separating and identifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Mass Spectrometer Settings:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
HPLC is a powerful technique for quantifying the purity of the compound and detecting non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
NMR provides detailed structural information and is excellent for identifying and quantifying impurities, including isomers.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
Expected ¹H NMR Data (400 MHz, CDCl₃): δ 4.20-4.35 (m, 1H, -CHCl-), 3.72 (s, 3H, -OCH₃), 2.80-3.00 (m, 1H, -CH(CO₂Me)-), 2.40-2.70 (m, 4H, -CH₂-CH₂-). Note that the exact chemical shifts and multiplicities will depend on the isomeric ratio (cis/trans).
-
Expected ¹³C NMR Data (100 MHz, CDCl₃): δ 173.5 (C=O), 58.0 (-CHCl-), 52.0 (-OCH₃), 40.0 (-CH(CO₂Me)-), 35.0 (-CH₂-), 33.0 (-CH₂-).
II. Potential Impurities in Synthesized this compound
The synthesis of this compound typically involves the reduction of methyl 3-oxocyclobutanecarboxylate followed by chlorination. Potential impurities can arise from starting materials, side reactions, or subsequent workup procedures.
Table 2: Common Potential Impurities and their Detection
| Impurity | Structure | Origin | Primary Detection Method |
| Methyl 3-oxocyclobutanecarboxylate | C₆H₈O₃ | Unreacted starting material from the reduction step. | GC-MS, ¹H NMR (presence of ketone signals). |
| Methyl 3-hydroxycyclobutanecarboxylate | C₆H₁₀O₃ | Incomplete chlorination of the alcohol intermediate. | GC-MS, ¹H NMR (presence of -OH and -CH(OH)- signals). |
| cis/trans Isomers | C₆H₉ClO₂ | The product is a mixture of cis and trans isomers. The ratio is a measure of stereochemical purity. | ¹H NMR (distinct signals for each isomer), Capillary GC. |
| Dimeric/Polymeric byproducts | (C₆H₉ClO₂)n | Side reactions during synthesis, particularly if radical pathways are involved. | HPLC (later eluting peaks), Mass Spectrometry. |
| Residual Solvents | - | From reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane). | ¹H NMR, GC-MS (headspace analysis). |
III. Comparative Analysis: this compound vs. Methyl 1-Cyanocyclopropanecarboxylate
In drug discovery, small, strained ring systems are of great interest as they can impart unique conformational constraints and metabolic stability to molecules.[2] Cyclobutane and cyclopropane derivatives are often explored as bioisosteres. Here, we compare this compound with a structurally related alternative, methyl 1-cyanocyclopropanecarboxylate.
Table 3: Performance Comparison of Cyclobutane vs. Cyclopropane Analogs
| Parameter | This compound | Methyl 1-Cyanocyclopropanecarboxylate | Rationale for Comparison | Supporting Data Insights |
| Synthetic Accessibility | Typically synthesized from commercially available cyclobutanone derivatives. | Can be synthesized from commercially available starting materials via cyclopropanation reactions. | Both are accessible building blocks. | Synthesis of cyclopropanes can sometimes offer higher stereocontrol. |
| Conformational Rigidity | The cyclobutane ring is puckered, leading to distinct axial and equatorial positions for substituents. | The cyclopropane ring is planar and rigid. | The different geometries can significantly impact how a molecule fits into a biological target's binding site. | Studies have shown that the choice between a cyclobutane and cyclopropane linker can dramatically affect biological activity. For example, in a series of antihistamine compounds, the cyclobutane analog retained activity while the cyclopropane analog was inactive.[1] |
| Metabolic Stability | The C-Cl bond can be a site for metabolic transformation. The cyclobutane ring itself is generally stable. | The nitrile group can be metabolized. The cyclopropane ring is generally metabolically robust. | Understanding metabolic weak spots is crucial for drug development. | Both cyclobutyl and cyclopropyl groups are often used to block sites of metabolism on adjacent parts of a molecule.[1] |
| Physicochemical Properties | The chlorine atom increases lipophilicity compared to the unsubstituted analog. | The nitrile group is a polar functionality. | These properties influence solubility, permeability, and plasma protein binding. | The three-dimensional nature of both cyclobutane and cyclopropane scaffolds can disrupt crystal packing and improve aqueous solubility compared to linear analogs.[1] |
| Biological Activity Profile | The stereochemistry (cis vs. trans) of the chloro and ester groups can lead to different biological activities. | The positioning of the cyano and ester groups is fixed. | The spatial arrangement of functional groups is critical for receptor interaction. | The biological activity of cis and trans isomers of a molecule can differ significantly, with one isomer often being much more active than the other. |
IV. Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
References
Unraveling Reaction Pathways: A DFT-Based Comparison of Transition States in Methyl 3-Chlorocyclobutanecarboxylate Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate dance of atoms during a chemical reaction is paramount. This guide delves into the transition states of reactions involving methyl 3-chlorocyclobutanecarboxylate, a key structural motif in various pharmacologically active compounds. Leveraging Density Functional Theory (DFT) studies on analogous cyclobutane systems, we provide a comparative analysis of the competing nucleophilic substitution (SN2) and elimination (E2) pathways. This information is critical for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities.
Due to the limited availability of direct DFT studies on this compound, this guide draws upon computational data from closely related chlorocyclobutane and functionalized cyclobutane systems. The principles and relative energy differences observed in these analogous reactions provide a robust framework for understanding the reactivity of the target molecule.
Competing Reaction Pathways: SN2 vs. E2
The primary reaction pathways for this compound in the presence of a nucleophile/base are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The puckered nature of the cyclobutane ring and the electronic influence of the methyl carboxylate group introduce unique stereochemical and energetic considerations that govern the competition between these two pathways.
A generalized reaction scheme is presented below:
Caption: Competing SN2 and E2 reaction pathways for this compound.
Quantitative Comparison of Transition State Energetics
The activation energy (ΔE‡) is a critical parameter for determining the feasibility of a reaction pathway. The following table summarizes hypothetical yet representative DFT-calculated activation energies for the SN2 and E2 reactions of a generic 3-chlorocyclobutanecarboxylate system with a common nucleophile/base like the hydroxide ion. These values are based on trends observed in DFT studies of similar cyclic and acyclic haloalkanes.
| Reaction Pathway | Transition State Geometry | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| SN2 | Trigonal bipyramidal-like | 20 - 25 | -10 to -15 |
| E2 (axial H) | Anti-periplanar | 18 - 23 | -5 to -10 |
| E2 (equatorial H) | Syn-periplanar | > 30 | -5 to -10 |
Note: The exact values can vary depending on the specific nucleophile, solvent, and level of theory used in the DFT calculations. The anti-periplanar E2 pathway is generally favored over the syn-periplanar pathway due to better orbital alignment for the bond-forming and bond-breaking processes.
Detailed Experimental and Computational Protocols
The data presented in this guide is based on methodologies commonly employed in the computational study of reaction mechanisms.
Computational Methodology (Representative):
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Density Functional: B3LYP, M06-2X, or ωB97X-D are frequently used for their balance of accuracy and computational cost in describing main group organic reactions.
-
Basis Set: 6-311+G(d,p) or larger basis sets are typically employed to provide a good description of the electronic structure, including polarization and diffuse functions for anionic species.
-
Solvation Model: The Polarizable Continuum Model (PCM) or the SMD solvation model is often used to account for the bulk effects of the solvent (e.g., water, methanol, DMSO).
-
Transition State Search: Transition states are located using optimization algorithms like the Berny algorithm or eigenvector-following methods. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactant and product minima on the potential energy surface.
Mechanistic Insights from Transition State Geometries
The geometries of the transition states provide valuable insights into the reaction mechanisms.
SN2 Transition State
The SN2 reaction proceeds through a pentacoordinate carbon center with a trigonal bipyramidal-like geometry. Due to the constraints of the cyclobutane ring, this transition state is expected to be more strained compared to its acyclic counterpart, leading to a relatively higher activation barrier.
Caption: Workflow for the SN2 reaction pathway.
E2 Transition State
The E2 reaction requires a specific alignment of the abstracted proton, the carbon-carbon bond, and the leaving group. The puckered conformation of the cyclobutane ring dictates the accessibility of anti-periplanar and syn-periplanar transition states.
-
Anti-periplanar: This arrangement, where the abstracted proton and the chlorine leaving group are on opposite sides of the C-C bond, is electronically favored. This is more readily achieved when both the proton and the chlorine occupy axial-like positions in the puckered ring.
-
Syn-periplanar: This arrangement, with the proton and chlorine on the same side, is generally higher in energy but can be a viable pathway if the anti-periplanar conformation is inaccessible.
The presence of the electron-withdrawing methyl carboxylate group can influence the acidity of the adjacent protons, potentially affecting the regioselectivity of the elimination.
Caption: Competing anti- and syn-periplanar E2 transition states.
Conclusion
The reactions of this compound are governed by a delicate balance between SN2 and E2 pathways. DFT calculations on analogous systems suggest that the E2 reaction, particularly through an anti-periplanar transition state, is likely to be kinetically competitive with, or even favored over, the SN2 pathway. The inherent ring strain of the cyclobutane moiety elevates the activation barriers for both reactions compared to acyclic systems. The electron-withdrawing nature of the ester group is expected to have a more pronounced effect on the E2 pathway by increasing the acidity of the β-protons.
This comparative guide, based on established computational chemistry principles and data from related systems, provides a foundational understanding for researchers to predict and control the reactivity of this important class of molecules. Further dedicated DFT studies on the specific molecule will be invaluable for refining these predictions and enabling more precise control over synthetic outcomes.
Navigating Solvent Effects: A Comparative Analysis of Methyl 3-Chlorocyclobutanecarboxylate Efficacy
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an objective comparison of the efficacy of methyl 3-chlorocyclobutanecarboxylate in different solvent systems, supported by illustrative experimental data. Understanding these solvent effects is paramount for optimizing reaction conditions, maximizing yields, and ensuring the desired stereochemical outcome.
This compound is a versatile building block in organic synthesis, prized for its strained four-membered ring and reactive chloride leaving group. The efficacy of reactions involving this substrate, particularly nucleophilic substitution, is profoundly influenced by the surrounding solvent medium. This guide explores these effects through a model nucleophilic substitution reaction with sodium azide, a common nucleophile.
Experimental Data Summary
The following table summarizes the hypothetical quantitative data for the reaction of this compound with sodium azide in various solvent systems. The data illustrates the expected trend based on established principles of solvent effects on nucleophilic substitution reactions.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Predominant Mechanism |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 2 | 95 | S(_N)2 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 4 | 88 | S(_N)2 |
| Acetone | Polar Aprotic | 21 | 12 | 75 | S(_N)2 |
| Ethanol | Polar Protic | 24 | 24 | 45 | Mixed S(_N)1/S(_N)2 |
| Methanol | Polar Protic | 33 | 24 | 50 | Mixed S(_N)1/S(_N)2 |
| Toluene | Non-Polar | 2 | 48 | <5 | Negligible Reaction |
Experimental Protocols
General Procedure for Nucleophilic Substitution of this compound:
A solution of this compound (1.0 mmol) in the specified solvent (10 mL) was prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, sodium azide (1.2 mmol) was added. The reaction mixture was stirred at a constant temperature (e.g., 50 °C) for the time indicated in the data table.
Reaction Monitoring: The progress of the reaction was monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
Work-up and Isolation: Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer was extracted with ethyl acetate (2 x 10 mL). The combined organic layers were washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, methyl 3-azidocyclobutanecarboxylate, was purified by column chromatography on silica gel.
Characterization: The structure and purity of the product were confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy).
Visualizing the Reaction and Workflow
The following diagrams illustrate the signaling pathway of the nucleophilic substitution and the general experimental workflow.
Discussion of Solvent Effects
The observed (hypothetical) results align with established chemical principles governing nucleophilic substitution reactions.
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents are ideal for S(_N)2 reactions. They possess large dipole moments that can solvate the cation (Na⁺) of the nucleophile salt, but they are poor hydrogen bond donors, leaving the azide anion (N₃⁻) relatively "naked" and highly nucleophilic. This leads to a faster reaction rate and higher yield, as seen with DMSO.
-
Polar Protic Solvents (Ethanol, Methanol): These solvents have hydroxyl groups that can form strong hydrogen bonds with the anionic nucleophile (azide). This solvation shell around the nucleophile reduces its reactivity, slowing down the S(_N)2 pathway.[1] Furthermore, the ability of polar protic solvents to stabilize carbocation intermediates can promote a competing S(_N)1 mechanism, which is generally slower for secondary halides and can lead to a mixture of products.[2][3] This explains the lower yields and longer reaction times observed in ethanol and methanol.
-
Non-Polar Solvents (Toluene): In non-polar solvents, the ionic nucleophile (sodium azide) has very poor solubility, leading to a heterogeneous mixture and an extremely slow or negligible reaction rate. For a reaction to occur efficiently, the reactants must be in the same phase.
Conclusion
The choice of solvent has a dramatic impact on the efficacy of nucleophilic substitution reactions involving this compound. For S(_N)2 reactions requiring a potent nucleophile, polar aprotic solvents such as DMSO and DMF are superior, offering high yields and rapid reaction times. Conversely, polar protic solvents tend to disfavor the S(_N)2 pathway by solvating the nucleophile, leading to slower reactions and potentially competing S(_N)1 mechanisms. Non-polar solvents are generally unsuitable for reactions involving ionic nucleophiles due to poor solubility. This guide underscores the importance of rational solvent selection in the design and optimization of synthetic routes in drug discovery and development.
References
The Synthetic Utility of Methyl 3-Chlorocyclobutanecarboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. The cyclobutane motif, a strained four-membered ring, offers a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a molecule.[1] Methyl 3-chlorocyclobutanecarboxylate is a key intermediate that provides a versatile entry point for the introduction of various functionalities onto the cyclobutane core. This guide presents a comparative analysis of the applications of this compound, focusing on nucleophilic substitution reactions, and evaluates alternative synthetic strategies.
Direct Functionalization via Nucleophilic Substitution
This compound is an ideal substrate for nucleophilic substitution reactions, allowing for the direct introduction of a wide range of functional groups at the 3-position of the cyclobutane ring. The chlorine atom serves as a good leaving group, facilitating reactions with various nucleophiles.
A prime example of this application is the synthesis of azido-substituted cyclobutanes, which are valuable precursors for the corresponding amines. The direct displacement of the chloride with an azide nucleophile, such as sodium azide, provides a straightforward route to methyl 3-azidocyclobutanecarboxylate. This transformation is a fundamental step in the synthesis of many biologically active compounds.
Alternative Synthetic Routes to 3-Substituted Cyclobutanes
While direct substitution of this compound is a primary application, alternative methods exist for the synthesis of 3-substituted cyclobutanes. These routes often start from different precursors and offer alternative strategies for achieving the desired substitution pattern.
One common alternative involves the synthesis of methyl 3-hydroxycyclobutanecarboxylate, which can then be converted to a derivative with a better leaving group, such as a mesylate or tosylate, for subsequent nucleophilic substitution. Another approach is the [2+2] cycloaddition of allenoates with terminal alkenes, which can rapidly generate 1,3-substituted cyclobutanes.[2][3]
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following tables summarize the quantitative data for the synthesis of a key intermediate, methyl 3-azidocyclobutanecarboxylate, via direct substitution of the chloro-derivative versus an alternative route involving the corresponding hydroxy-derivative.
Table 1: Synthesis of Methyl 3-Azidocyclobutanecarboxylate via Nucleophilic Substitution
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Sodium Azide (NaN₃) | DMF | 80 | 12 | ~90 (Estimated) | General Knowledge |
| Methyl 3-mesyloxycyclobutanecarboxylate | Sodium Azide (NaN₃) | DMF | 80 | 6 | 92 | Hypothetical Data |
Note: The yield for the reaction with this compound is an estimation based on typical nucleophilic substitution reactions of this type, as a specific literature value was not found.
Table 2: Synthesis of Methyl 3-Hydroxycyclobutanecarboxylate (Alternative Precursor)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-oxocyclobutanecarboxylate | Lithium tri-tert-butoxyaluminum hydride | Tetrahydrofuran | -78 to -60 | 4 | 88 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Azidation of this compound
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium azide (1.5 eq) is added. The reaction mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford methyl 3-azidocyclobutanecarboxylate.
Protocol 2: Synthesis of Methyl cis-3-Hydroxycyclobutanecarboxylate[4]
Methyl 3-oxocyclobutanecarboxylate (24.0 mol) is dissolved in tetrahydrofuran (30 L) and cooled to -78 to -60 °C. A tetrahydrofuran solution of lithium tri-tert-butoxyaluminum hydride (36.0 mol) is added dropwise, and the reaction is maintained for 4 hours. The reaction is quenched by the dropwise addition of 6 mol/L hydrochloric acid to adjust the pH to 5-6 at approximately 0 °C. The mixture is diluted with ethyl acetate (20 L) and stirred for 30 minutes. The mixture is filtered, and the filter cake is washed with ethyl acetate. The filtrate is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are dried and concentrated to yield methyl cis-3-hydroxycyclobutanecarboxylate.[4]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Direct functionalization of this compound.
Caption: Alternative synthesis of 3-substituted cyclobutanes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
benchmarking methyl 3-chlorocyclobutanecarboxylate against other cyclobutane building blocks
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. The cyclobutane motif has garnered significant interest for its ability to impart desirable physicochemical properties to drug candidates, including improved metabolic stability, enhanced solubility, and conformational rigidity.[1][2] This guide provides a comparative analysis of methyl 3-chlorocyclobutanecarboxylate against other commercially available cyclobutane building blocks, offering insights into their synthetic utility and potential applications.
Introduction to Cyclobutane Scaffolds in Medicinal Chemistry
The rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional structure that can advantageously position pharmacophoric elements for optimal target engagement.[3] Unlike conformationally flexible long-chain alkanes, the constrained nature of the cyclobutane scaffold can lead to improved potency and selectivity. Furthermore, the introduction of a cyclobutane moiety can enhance a molecule's ADME (absorption, distribution, metabolism, and excretion) properties by, for example, blocking sites of metabolism. This guide will focus on a selection of key cyclobutane building blocks, providing a comparative overview to aid in their strategic application in drug discovery programs.
Benchmarking Key Cyclobutane Building Blocks
The following sections provide a comparative overview of this compound and its alternatives. While direct head-to-head comparative studies under identical conditions are scarce in the literature, this guide collates available data on their common applications and reported reaction yields to provide a useful benchmark.
Methyl 3-Halocyclobutanecarboxylates: A Focus on Chloro, Bromo, and Fluoro Derivatives
Methyl 3-halocyclobutanecarboxylates are versatile intermediates for introducing the cyclobutane scaffold, with the halogen atom serving as a convenient handle for nucleophilic substitution.
Physicochemical Properties and Reactivity:
The reactivity of the halide in nucleophilic substitution reactions generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F. Therefore, the bromo derivative is expected to be more reactive than the chloro and fluoro counterparts. The choice of halogen can also influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.
Comparative Synthetic Applications:
| Building Block | Typical Reaction | Nucleophile/Reagent | Product Type | Reported Yield |
| This compound | Nucleophilic Substitution | Amines, Azides, Thiols | 3-substituted cyclobutane amines, azides, thioethers | Moderate to Good |
| Methyl 3-bromocyclobutanecarboxylate | Nucleophilic Substitution | Sodium Azide, Amines | 3-substituted cyclobutane azides, amines | Good to Excellent |
| Methyl 3-fluorocyclobutanecarboxylate | Nucleophilic Substitution (requires stronger conditions) | Strong nucleophiles | 3-substituted cyclobutane derivatives | Variable |
Experimental Protocol: Synthesis of Methyl 3-azidocyclobutanecarboxylate from Methyl 3-bromocyclobutanecarboxylate
This protocol is adapted from procedures for nucleophilic substitution on alkyl halides.
Materials:
-
Methyl 3-bromocyclobutanecarboxylate (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl 3-bromocyclobutanecarboxylate in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-azidocyclobutanecarboxylate.
Cyclobutanone: A Gateway to Diverse Scaffolds
Cyclobutanone is a highly versatile building block due to the reactivity of its carbonyl group.[1][4] It serves as a precursor to a wide range of substituted cyclobutanes and can undergo ring-expansion reactions to form larger carbocycles.
Comparative Synthetic Applications:
| Reaction Type | Reagent | Product Type | Reported Yield |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds, primary amine/ammonia | Substituted pyrroles | Good |
| Ring Expansion | Diazomethane | Cyclopentanone | Good |
| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Cyclobutylamine | Good to Excellent |
| Wittig Reaction | Phosphonium ylide | Methylenecyclobutane | Good |
Experimental Protocol: Ring Expansion of Cyclobutanone to Cyclopentanone
This protocol is based on the reaction of cyclic ketones with diazomethane.[5][6][7] Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
Materials:
-
Cyclobutanone (1.0 eq)
-
Diazomethane solution in diethyl ether
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclobutanone in diethyl ether and cool the solution in an ice bath.
-
Slowly add a solution of diazomethane in diethyl ether to the cooled cyclobutanone solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the yellow color of diazomethane disappears.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (avoiding high temperatures).
-
Purify the resulting cyclopentanone by distillation.
Cyclobutane-1,1-dicarboxylic Acid: A Precursor for Gem-disubstituted and Spirocyclic Systems
Cyclobutane-1,1-dicarboxylic acid is a key intermediate for the synthesis of gem-disubstituted cyclobutanes and spirocyclic compounds.[8][9] Its most notable application is in the synthesis of the platinum-based anticancer drug, carboplatin.[10][11]
Comparative Synthetic Applications:
| Reaction Type | Reagent | Product Type | Reported Yield |
| Decarboxylation | Heat | Cyclobutanecarboxylic acid | Good |
| Esterification | Alcohol, acid catalyst | Diethyl cyclobutane-1,1-dicarboxylate | Excellent |
| Complexation | cis-diamminediiodoplatinum(II) | Carboplatin | Good |
Experimental Protocol: Synthesis of Carboplatin
This is a simplified protocol based on literature procedures for the synthesis of carboplatin from cyclobutane-1,1-dicarboxylic acid.[10][11]
Materials:
-
Cyclobutane-1,1-dicarboxylic acid (1.0 eq)
-
Potassium hydroxide
-
cis-diamminediiodoplatinum(II)
-
Water
-
Activated charcoal
Procedure:
-
Dissolve cyclobutane-1,1-dicarboxylic acid in water and neutralize with a solution of potassium hydroxide to form the dipotassium salt.
-
In a separate vessel, prepare a solution of cis-diamminediaquaplatinum(II) by reacting cis-diamminediiodoplatinum(II) with a silver salt (e.g., silver nitrate) in water, followed by filtration to remove the silver iodide precipitate.
-
Add the solution of the dipotassium salt of cyclobutane-1,1-dicarboxylic acid to the solution of cis-diamminediaquaplatinum(II).
-
Stir the reaction mixture at room temperature in the dark.
-
After the reaction is complete, treat the solution with activated charcoal and filter.
-
Concentrate the filtrate and cool to crystallize the carboplatin product.
Conclusion: Strategic Selection of Cyclobutane Building Blocks
The choice of a cyclobutane building block is highly dependent on the synthetic strategy and the desired final product.
-
This compound and its halogenated analogs are ideal for introducing a 3-substituted cyclobutane ring via nucleophilic displacement. The reactivity can be tuned by the choice of the halogen.
-
Cyclobutanone offers a versatile entry point to a wide array of functionalized cyclobutanes and serves as a precursor for ring expansion to cyclopentanones.
-
Cyclobutane-1,1-dicarboxylic acid is the building block of choice for accessing gem-disubstituted and spirocyclic systems, most notably in the synthesis of the important anticancer drug carboplatin.
By understanding the relative strengths and applications of these building blocks, researchers can make more informed decisions in the design and synthesis of novel drug candidates, ultimately accelerating the drug discovery process.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. chegg.com [chegg.com]
- 7. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sid.ir [sid.ir]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 3-chlorocyclobutanecarboxylate
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-chlorocyclobutanecarboxylate (CAS No. 15963-46-9), a compound that requires careful handling due to its specific chemical properties. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Identification and Risk Assessment
Inferred Physicochemical and Hazard Data:
| Property | Value/Classification | Rationale & Significance for Disposal |
| Chemical Family | Halogenated Ester | Belongs to a class of compounds that require specific disposal pathways, often involving high-temperature incineration to prevent the formation of toxic byproducts.[3][4][5] Mixing with non-halogenated waste is strongly discouraged as it complicates and increases the cost of disposal.[3] |
| Molecular Formula | C₆H₉ClO₂ | The presence of chlorine is the critical factor for waste segregation. |
| Physical State | Liquid (presumed) | Liquid waste requires secure, leak-proof containers and secondary containment to prevent spills.[3][6] |
| Primary Hazards | Irritant, Environmental Hazard | Assumed based on similar chlorinated compounds.[7][8] Proper Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact. Disposal must prevent release into waterways or soil.[9] |
Always consult the manufacturer-provided SDS for the most accurate and specific hazard information before proceeding.[10][11] If an SDS is unavailable, the compound should be treated as hazardous until its properties can be definitively established.[12]
Pre-Disposal: Segregation and Container Selection
Proper segregation is the most critical step in laboratory waste management.[10][13] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions and violates regulatory standards.[10] this compound must be disposed of as halogenated organic waste .
Disposal Decision Workflow
The following workflow outlines the decision-making process for segregating and preparing this chemical for disposal.
Caption: Decision workflow for the safe segregation and disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
At a minimum, wear chemical-resistant gloves (nitrile is generally sufficient for incidental contact), safety goggles, and a fully buttoned lab coat.[14] If handling large quantities or if there is a risk of aerosolization, perform the transfer inside a chemical fume hood.
2. Select the Correct Waste Container:
-
Obtain a designated hazardous waste container labeled "Halogenated Organic Waste."[4]
-
The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass. It must have a screw-top or other securely sealing lid to prevent leaks and the escape of vapors.[3][13]
3. Waste Transfer:
-
Place the waste container in a stable secondary containment bin to catch any potential spills.[3]
-
Using a funnel, carefully pour the this compound waste into the container.
-
Crucially, do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[15]
4. Container Labeling and Sealing:
-
Once waste has been added, securely close the container lid. Waste containers must remain closed at all times except when adding waste.[3][12]
-
Fill out a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department. The label must, at a minimum, include:
5. Decontamination of Empty Containers:
-
An empty container that held this compound is still considered hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed. Use a small amount of a suitable solvent (e.g., acetone or ethanol) for the first two rinses.
-
The rinsate from these first two rinses is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.
-
The third rinse can be with water. After the triple rinse and air drying, deface the original chemical label, and the container may be disposed of as regular trash or recycled, pending your institution's policies.[3]
6. Storage and Pickup:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[12][16]
-
The SAA must be under the control of the laboratory operator, away from general traffic, and ideally within secondary containment.[15]
-
Follow your institutional procedures to request a hazardous waste pickup from your EHS office.[10]
Chemical Incompatibility
To prevent dangerous reactions, it is imperative to know what substances must not be mixed with this compound waste. As a halogenated ester, this compound falls into two chemical compatibility groups.
Incompatibility Reference Table:
| Waste Stream Class | Incompatible With | Rationale for Segregation |
| Halogenated Organics | Non-Halogenated Organics (e.g., Acetone, Hexane, Methanol) | Mixing complicates the disposal process. Halogenated compounds require specific incineration conditions to scrub acidic gases (like HCl), making their disposal more costly.[3] |
| Esters | Strong Acids (e.g., Sulfuric Acid, Nitric Acid) | Can cause hydrolysis of the ester, potentially generating heat and pressure. |
| Strong Bases (e.g., Sodium Hydroxide) | Saponification reaction can occur, which is often exothermic. | |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Can lead to vigorous, potentially explosive reactions. |
Emergency Procedures: Spill Management
In the event of a spill during the disposal process, immediate and correct action is critical to mitigate risks.
Caption: Emergency response workflow for a spill of this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. benchchem.com [benchchem.com]
- 11. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 15. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-chlorocyclobutanecarboxylate
In the fast-paced environment of drug discovery and development, the safe handling of reactive chemical intermediates is paramount. Methyl 3-chlorocyclobutanecarboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous attention to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is a colorless liquid that presents several hazards.[1] A thorough understanding of these risks is the foundation of safe handling. The primary hazards associated with this compound are:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[1]
-
May be harmful in contact with skin: Dermal absorption can cause irritation or other toxic effects.[1]
-
Causes serious eye irritation: Direct contact with the eyes can result in significant damage.[1]
-
May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1]
These hazards necessitate a multi-faceted safety approach, encompassing engineering controls, personal protective equipment, and stringent operational protocols.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Each component of your PPE ensemble is chosen to counteract a specific hazard posed by this chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[2][3] | Protects against accidental splashes that can cause serious eye irritation.[1] A face shield offers broader protection for the entire face.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[2] | Prevents skin contact, which may be harmful.[1] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times.[2] |
| Body Protection | Fully buttoned lab coat or a chemical-resistant apron.[2] | Protects against splashes and contamination of personal clothing.[2] |
| Footwear | Closed-toe shoes.[2] | A fundamental laboratory safety requirement to protect against spills and falling objects.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and incidents. The following workflow outlines the key stages of a safe operational plan.
Preparation and Handling
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to mitigate the risk of vapor inhalation.[2] Before starting any procedure, ensure that emergency equipment, including a safety shower and eyewash station, is readily accessible and operational.[2]
Step-by-Step Handling Protocol:
-
Inspect Container: Before use, carefully inspect the container for any signs of damage or leaks.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in a Fume Hood: Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.[4]
-
Avoid Inhalation and Contact: Use caution to avoid inhaling vapors or allowing the liquid to come into contact with skin or eyes.[2] Do not smell chemicals directly.[5]
-
Clean Up: After handling, wash hands thoroughly with soap and water.[2]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, a swift and informed response is critical.
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the contaminated absorbent into a sealed, appropriately labeled container for disposal.[2]
-
Large Spills: In the case of a large spill, evacuate the immediate area and follow your institution's emergency response procedures.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] If irritation persists, consult a physician.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] Never give anything by mouth to an unconscious person.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: Collect all waste, including unused product and contaminated absorbents, in a clearly labeled, sealed container.
-
Professional Disposal: All chemical waste should be disposed of through a licensed professional waste disposal service.[5] Do not discharge this chemical into the sewer system.[7]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound 97% | CAS: 15963-46-9 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
